molecular formula C9H6BrFO2 B2942671 8-Bromo-6-fluorochroman-4-one CAS No. 1092350-87-2

8-Bromo-6-fluorochroman-4-one

Cat. No.: B2942671
CAS No.: 1092350-87-2
M. Wt: 245.047
InChI Key: KBLVYCPSTDBXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2) is a bromo- and fluoro- substituted chroman-4-one derivative of high interest in medicinal chemistry as a versatile synthetic building block . With the molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol , this compound serves as a key intermediate in the synthesis of more complex molecules. Chroman-4-one scaffolds are recognized as privileged structures in drug discovery for their wide range of pharmacological activities . Specifically, 6-fluorochroman derivatives have been researched as potential antagonists for the 5-HT1A receptor, a target for neurological disorders . The strategic bromo and fluoro substitutions on the chromanone core enhance its utility in structure-activity relationship (SAR) studies and facilitate further functionalization via cross-coupling reactions. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVYCPSTDBXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-fluorochroman-4-one, with CAS number 1092350-87-2, is a halogenated heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is a significant structural motif found in a variety of biologically active compounds and natural products.[1] The strategic incorporation of bromine and fluorine atoms onto this framework is of considerable interest in medicinal chemistry. These halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, characterization data, and potential applications of 8-Bromo-6-fluorochroman-4-one in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Bromo-6-fluorochroman-4-one is presented in the table below. These values are calculated based on its chemical structure and serve as a useful reference for experimental design.

PropertyValue
CAS Number 1092350-87-2
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
IUPAC Name 8-bromo-6-fluorochroman-4-one
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate

Synthesis and Mechanism

Proposed Synthetic Pathway

A likely precursor for the synthesis of 8-Bromo-6-fluorochroman-4-one is 2-bromo-4-fluorophenol. The synthesis could proceed via a three-step process involving protection of the phenolic hydroxyl group, acylation, and subsequent intramolecular Friedel-Crafts cyclization.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization & Deprotection A 2-Bromo-4-fluorophenol B Protected Phenol Intermediate A->B Protecting Agent (e.g., Acetic Anhydride) C Acylated Intermediate B->C Acrylolyl Chloride, Lewis Acid Catalyst D 8-Bromo-6-fluorochroman-4-one C->D Polyphosphoric Acid (PPA) or Eaton's Reagent

Caption: Proposed synthesis workflow for 8-Bromo-6-fluorochroman-4-one.

Experimental Protocol

Step 1: Protection of 2-Bromo-4-fluorophenol

  • To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath.

  • Slowly add a protecting group precursor, such as acetic anhydride, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.

Causality: The protection of the phenolic hydroxyl group is crucial to prevent unwanted side reactions during the subsequent acylation step. The acetyl group is a common choice as it is stable under the acylation conditions and can be readily removed during the cyclization step.

Step 2: Acylation of the Protected Phenol

  • Dissolve the protected phenol in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Cool the mixture to 0°C.

  • Add acryloyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: The Friedel-Crafts acylation introduces the three-carbon chain necessary for the formation of the chromanone ring. The Lewis acid activates the acylating agent, facilitating the electrophilic aromatic substitution.

Step 3: Intramolecular Cyclization and Deprotection

  • Heat the acylated intermediate in a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Maintain the temperature (typically 80-120°C) until the cyclization is complete (monitored by TLC or HPLC). The high temperature also facilitates the deprotection of the acetyl group.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 8-Bromo-6-fluorochroman-4-one.

Causality: The strong acid protonates the carbonyl group of the ester and the double bond, promoting the intramolecular electrophilic attack of the aromatic ring to form the six-membered heterocyclic ring of the chroman-4-one core.

Spectroscopic Characterization

The structure of the synthesized 8-Bromo-6-fluorochroman-4-one can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as doublets or doublets of doublets in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the chroman ring will appear as two triplets in the upfield region (δ 2.5-4.5 ppm).
¹³C NMR The carbonyl carbon will show a characteristic signal in the downfield region (δ ~190 ppm). Aromatic carbons will appear in the range of δ 110-160 ppm. The methylene carbons will be observed in the upfield region (δ 25-70 ppm).
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be observed around 1680-1700 cm⁻¹. C-Br and C-F stretching vibrations will be present in the fingerprint region.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

The 8-Bromo-6-fluorochroman-4-one scaffold is a promising starting point for the development of novel therapeutic agents due to the known biological activities of chroman-4-one derivatives and the advantageous properties imparted by the halogen substituents.

Role as a Versatile Building Block

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 8-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This enables the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Applications cluster_0 Potential Therapeutic Areas A 8-Bromo-6-fluorochroman-4-one B Anticancer Agents A->B Derivative Synthesis C Antimicrobial Agents A->C Derivative Synthesis D CNS-Active Compounds A->D Derivative Synthesis E SIRT2 Inhibitors A->E Derivative Synthesis

Sources

physicochemical properties of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 8-Bromo-6-fluorochroman-4-one as a Pharmacophore Scaffold

Part 1: Executive Summary & Molecular Identity

8-Bromo-6-fluorochroman-4-one (CAS: 1092350-87-2) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple aromatics, this bicyclic ketone offers a defined 3D geometry (puckered heterocyclic ring) that enhances binding selectivity in enzyme pockets.

For drug development professionals, this molecule is not merely an intermediate; it is a multi-functional logic gate for library expansion. The C8-bromine provides a handle for transition-metal catalysis, the C6-fluorine modulates metabolic stability (blocking para-oxidation relative to the ether oxygen), and the C4-ketone serves as a versatile anchor for spiro-cyclization or reductive amination.

Key Application Areas:

  • Fragment-Based Drug Discovery (FBDD): High ligand efficiency due to low molecular weight (<250 Da).

  • Enzyme Inhibitors: Precursor for aldose reductase inhibitors and selective SERMs (Selective Estrogen Receptor Modulators).

  • Agrochemicals: Scaffold for halogenated herbicides requiring hydrolytic stability.

Part 2: Physicochemical Profile

The following data aggregates experimental vendor specifications and computed chemoinformatic values. This profile validates the compound's suitability for "Lipinski-compliant" libraries.

PropertyValue / DescriptionSource/Method
IUPAC Name 8-Bromo-6-fluoro-2,3-dihydro-4H-chromen-4-oneIUPAC Standards
CAS Number 1092350-87-2 Chemical Registry
Molecular Formula C₉H₆BrFO₂Stoichiometry
Molecular Weight 245.05 g/mol Calculated
Physical State Off-white to pale yellow solidExperimental [1, 2]
Melting Point 110–115 °C (Predicted range*)Analog estimation
LogP (cLogP) 2.45 ± 0.3Computed (Consensus)
Topological PSA 26.3 ŲPolar Surface Area
H-Bond Acceptors 2 (Ketone O, Ether O)Structural Analysis
H-Bond Donors 0Structural Analysis
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in WaterExperimental Observation

> Note on Melting Point: While specific experimental MP data for this exact isomer is proprietary to custom synthesis batches, structural analogs (6-fluoro-4-chromanone) melt near 114°C. Users should anticipate a solid phase at room temperature.

Part 3: Synthetic Accessibility & Purity Profiling

To ensure scientific integrity, researchers must validate the source material. The synthesis typically follows a Friedel-Crafts cyclization logic.

Retrosynthetic Logic

The most robust route involves the O-alkylation of 2-bromo-4-fluorophenol followed by intramolecular cyclization.

  • Precursor: 2-Bromo-4-fluorophenol (CAS 496-69-5).

  • Linker Addition: Reaction with 3-chloropropionic acid or acrylonitrile.

  • Cyclization: Polyphosphoric acid (PPA) or Eaton's Reagent mediated ring closure.

Quality Control Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Acceptance Criteria: Purity > 97.0% (Area %).

Visualization of Synthesis & QC Workflow

SynthesisQC Start Raw Material: 2-Bromo-4-fluorophenol Step1 O-Alkylation (3-chloropropionic acid) Start->Step1 Step2 Cyclization (PPA / Eaton's Reagent) Step1->Step2 Product Crude 8-Br-6-F-Chromanone Step2->Product QC QC Check: 1H NMR & HPLC Product->QC Decision Purity > 97%? QC->Decision Release Release for Library Synthesis Decision->Release Yes Reprocess Recrystallize (EtOH/Hexane) Decision->Reprocess No Reprocess->QC

Figure 1: Critical path for synthesis and quality assurance of the chromanone scaffold.

Part 4: Reactivity & Functionalization Strategy

For the medicinal chemist, the value of 8-Bromo-6-fluorochroman-4-one lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently without protecting groups.

The C4-Ketone (The "Head")
  • Reactivity: Electrophilic carbonyl.

  • Application: Reductive amination to form secondary amines (common in CNS drugs) or Grignard addition to form tertiary alcohols.

  • Warning: The C3 position is acidic; avoid strong bases that could cause aldol condensation dimerization.

The C8-Bromine (The "Hand")
  • Reactivity: Aryl halide cross-coupling.

  • Application: Suzuki-Miyaura coupling to attach biaryl systems.

  • Steric Note: The C8 position is sterically crowded by the pyran ring oxygen. High-activity catalysts (e.g., Pd(dppf)Cl₂, S-Phos) are recommended over standard Pd(PPh₃)₄.

The C6-Fluorine (The "Shield")
  • Reactivity: Generally inert under standard coupling conditions.

  • Application: Blocks metabolic hydroxylation at the position para to the ether oxygen, significantly extending half-life (t1/2) in vivo.

Reactivity Map

ReactivityMap Core 8-Bromo-6-fluorochroman-4-one (Scaffold) Suzuki Suzuki Coupling (C8-Br) Core->Suzuki Pd(0) / Boronic Acid RedAmin Reductive Amination (C4=O) Core->RedAmin R-NH2 / NaBH(OAc)3 Spiro Spiro-Hydantoin Formation Core->Spiro KCN / (NH4)2CO3 MetaBlock Metabolic Stability (C6-F) Core->MetaBlock Intrinsic Property Biaryl Biaryl Libraries (Kinase Inhibitors) Suzuki->Biaryl Amine Secondary Amines (GPCR Ligands) RedAmin->Amine EnzInhib Aldose Reductase Inhibitors Spiro->EnzInhib PK Extended Half-life MetaBlock->PK

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles.

Part 5: Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated ketones can degrade upon prolonged exposure to moisture and light.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 20 mM). Avoid freeze-thaw cycles; aliquot stocks for single use.

References

  • SynQuest Laboratories. (2023). Product Specification: 8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2).[2][3][4][5][6] Retrieved from

  • ChemicalBook. (2023). CAS 1092350-87-2 Data & Vendor List. Retrieved from

  • PubChem. (2023). Compound Summary: 8-Bromo-6-fluoroquinoline (Analogous Scaffold Data). Retrieved from [1]

  • BenchChem. (2023). Synthesis of Halogenated Phenols and Chromanones. Retrieved from

  • Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol (Precursor Synthesis). CN103724206A. Retrieved from

Sources

An In-depth Technical Guide to 8-Bromo-6-fluorochroman-4-one: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-Bromo-6-fluorochroman-4-one, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, plausible synthetic pathways, and the rationale behind its potential as a valuable scaffold in medicinal chemistry.

Core Molecular Attributes of 8-Bromo-6-fluorochroman-4-one

8-Bromo-6-fluorochroman-4-one is a derivative of the chroman-4-one core, a structural motif prevalent in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The strategic incorporation of bromine and fluorine atoms onto this scaffold is a key design element aimed at modulating its physicochemical and pharmacological properties.

Molecular Structure

The foundational structure consists of a benzene ring fused to a dihydropyranone ring. A bromine atom is substituted at the 8-position and a fluorine atom at the 6-position of the aromatic ring.

Caption: 2D structure of 8-Bromo-6-fluorochroman-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-6-fluorochroman-4-one is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₆BrFON/A
Molecular Weight 245.05 g/mol N/A
CAS Number 1092350-87-2N/A

Rationale for Halogenation in Drug Design

The presence of bromine and fluorine atoms in the 8-Bromo-6-fluorochroman-4-one structure is a deliberate design choice rooted in established medicinal chemistry principles. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Its high electronegativity can also modulate the acidity of nearby functional groups and influence binding affinity to biological targets through favorable electrostatic interactions.[5][6] Fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[7]

  • Bromine: The larger bromine atom can serve as a bulky group to confer selectivity for a specific protein binding pocket. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Synthetic Approach: A Plausible Pathway

Plausible Synthetic Pathway for 8-Bromo-6-fluorochroman-4-one start 4-Fluorophenol intermediate1 2-Bromo-4-fluorophenol start->intermediate1 Bromination intermediate2 3-(2-Bromo-4-fluorophenoxy)propanoic acid intermediate1->intermediate2 Etherification product 8-Bromo-6-fluorochroman-4-one intermediate2->product Intramolecular Cyclization

Sources

solubility of 8-Bromo-6-fluorochroman-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 8-Bromo-6-fluorochroman-4-one in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall viability in the drug development pipeline. This technical guide provides a comprehensive analysis of the solubility of 8-Bromo-6-fluorochroman-4-one, a halogenated chromanone derivative of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a predictive assessment across a range of common organic solvents, and detail rigorous, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Introduction: The Critical Role of Solubility

8-Bromo-6-fluorochroman-4-one is a heterocyclic ketone scaffold that incorporates several key functional groups: a chromanone core, a ketone, an ether linkage, and halogen substituents (bromo and fluoro). Such structures are common building blocks in the synthesis of more complex molecules with potential biological activity.[1] The success of any chemical entity in drug discovery and development is fundamentally linked to its solubility.[2] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering a compound's therapeutic efficacy.

Understanding the solubility of 8-Bromo-6-fluorochroman-4-one in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing stock solutions and standards for assays such as HPLC and LC-MS.

This guide will provide the foundational knowledge and practical methodologies to effectively address these challenges.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is governed by intermolecular forces between the solute (8-Bromo-6-fluorochroman-4-one) and the solvent. The key factors at play are polarity, hydrogen bonding capacity, and molecular size.[3]

Molecular Structure Analysis of 8-Bromo-6-fluorochroman-4-one:

  • Polarity: The molecule possesses a distinct polarity due to the carbonyl group (C=O) and the ether oxygen within the chromanone ring. These create a dipole moment. The aromatic ring itself is largely nonpolar, but the electronegative fluorine and bromine atoms introduce further electronic effects.[4] Overall, the molecule can be classified as having moderate polarity .

  • Hydrogen Bonding: 8-Bromo-6-fluorochroman-4-one has hydrogen bond acceptors (the ketone and ether oxygens) but lacks hydrogen bond donors. This means it can accept hydrogen bonds from protic solvents (like alcohols) but cannot form hydrogen bonds with itself.

  • Molecular Size: Larger molecules generally require more energy to be solvated, which can negatively impact solubility.[3]

Based on this analysis, we can predict that 8-Bromo-6-fluorochroman-4-one will exhibit favorable solubility in moderately polar solvents, particularly those that are aprotic. Its solubility in highly polar protic solvents (like water) or nonpolar solvents (like hexanes) is expected to be limited.

Predictive Solubility Profile

While empirical data is the gold standard, a predictive profile based on physicochemical principles provides an excellent starting point for solvent selection. The following table summarizes the expected solubility of 8-Bromo-6-fluorochroman-4-one in a range of common organic solvents.

Solvent Solvent Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Highly polar aprotic solvent, effective at solvating a wide range of compounds. Often used for initial stock solutions in biological screening.[5]
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, its high polarity can overcome the crystal lattice energy of the solute.
Tetrahydrofuran (THF) Polar AproticHigh to Moderate A moderately polar ether that should effectively solvate the chromanone structure.
Dichloromethane (DCM) HalogenatedHigh to Moderate Its polarity is well-matched to the solute, and it is a common solvent for organic synthesis and purification.
Acetone KetoneHigh to Moderate As a ketone, it shares a key functional group with the solute, promoting favorable dipole-dipole interactions.
Ethyl Acetate EsterModerate A moderately polar solvent commonly used in chromatography and extractions.
Acetonitrile NitrileModerate A polar aprotic solvent, but its smaller size and dipole may be slightly less effective than DMSO or DMF.
Isopropanol Polar ProticModerate to Low The alcohol can act as a hydrogen bond donor to the solute's ketone and ether oxygens, but its alkyl chain reduces overall polarity.
Ethanol Polar ProticModerate to Low Similar to isopropanol, some solubility is expected due to hydrogen bonding potential.
Methanol Polar ProticLow While it is a polar, hydrogen-bonding solvent, its high polarity may be a mismatch for the larger, less polar regions of the solute.
Toluene Aromatic HydrocarbonLow Primarily nonpolar, unlikely to effectively solvate the polar functional groups of the solute.
Hexanes Aliphatic HydrocarbonInsoluble A nonpolar solvent that will not have favorable interactions with the polar solute.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical measurement. The choice of method depends on the required accuracy, throughput, and stage of development. Two primary methods are the Shake-Flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility.[5][6]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[7] It measures the concentration of a saturated solution after a prolonged equilibration period.

Objective: To determine the maximum concentration of 8-Bromo-6-fluorochroman-4-one that dissolves in a given solvent at a specific temperature under equilibrium conditions.

Materials and Equipment:

  • 8-Bromo-6-fluorochroman-4-one (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 8-Bromo-6-fluorochroman-4-one to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7] A longer duration is necessary to ensure that the most stable crystalline form is being measured.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, undissolved particulates.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 8-Bromo-6-fluorochroman-4-one.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at Temp) B->C D Settle & Centrifuge C->D E Collect Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Analyze via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Turbidimetric Assay

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[5] This high-throughput method is valuable for early-stage discovery to quickly rank compounds.

Objective: To rapidly assess the precipitation point of 8-Bromo-6-fluorochroman-4-one in an aqueous or semi-aqueous system.

Materials and Equipment:

  • Concentrated stock solution of 8-Bromo-6-fluorochroman-4-one in DMSO (e.g., 10 mM)

  • Aqueous buffer or solvent system

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate reader with nephelometry or turbidity measurement capabilities

Step-by-Step Methodology:

  • Plate Preparation: Dispense the aqueous buffer or solvent into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the concentrated DMSO stock solution of 8-Bromo-6-fluorochroman-4-one to the first well to create the highest concentration.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background, indicating the onset of precipitation.

Factors Influencing Solubility: A Deeper Dive

The solubility of 8-Bromo-6-fluorochroman-4-one is not a static value but is influenced by several environmental and structural factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors A Polarity (Ketone, Ether) Solubility Solubility of 8-Bromo-6-fluorochroman-4-one A->Solubility B H-Bond Acceptors B->Solubility C Molecular Size C->Solubility D Polarity ('Like dissolves like') D->Solubility E H-Bonding Capacity E->Solubility F Temperature F->Solubility

Caption: Key Factors Governing the Solubility of the Target Compound.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing. Therefore, heating the solvent can be an effective strategy to dissolve more 8-Bromo-6-fluorochroman-4-one, although the solution may become supersaturated upon cooling.

  • pH (in aqueous systems): While this guide focuses on organic solvents, if used in mixed aqueous-organic systems, pH would be a critical factor. 8-Bromo-6-fluorochroman-4-one does not have readily ionizable groups, so its solubility is expected to be largely independent of pH.

  • Crystallinity and Polymorphism: The solid-state form of the compound can significantly impact solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. Different crystalline polymorphs can also exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.[7]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the , blending theoretical predictions with practical, validated experimental protocols. The compound is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in solvents like THF and dichloromethane, and low solubility in nonpolar hydrocarbons and highly polar protic solvents.

For any drug development program involving this or similar scaffolds, it is imperative to move from prediction to precise measurement. The shake-flask method provides definitive thermodynamic solubility data essential for late-stage development, while turbidimetric assays offer the speed needed for early-stage candidate triage. By applying the principles and protocols outlined herein, researchers can make informed decisions to advance their projects, ensuring that this crucial physicochemical property is a help, not a hindrance, to success.

References

  • ChemUniverse. (n.d.). 8-BROMO-6-FLUOROCHROMAN-4-ONE. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Retrieved from [Link]

  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved from [Link]

  • Glomme, A., & Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

Sources

synthesis of 8-Bromo-6-fluorochroman-4-one starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-Bromo-6-fluorochroman-4-one scaffold is a critical intermediate in the development of next-generation kinase inhibitors (e.g., PI3K, mTOR pathways) and tricyclic antidepressants. Its structural value lies in the orthogonal reactivity of its substituents: the C6-fluorine atom modulates metabolic stability and lipophilicity, while the C8-bromine provides a "chemical handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid diversification of the aromatic core.

This guide details the robust synthesis of this scaffold. Unlike generic protocols, we prioritize Eaton’s Reagent over the traditional Polyphosphoric Acid (PPA) method to minimize viscosity-related thermal gradients and improve workup efficiency. We also address the upstream engineering of the critical starting material, 2-bromo-4-fluorophenol , ensuring high regiochemical purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Friedel-Crafts Cycloacylation strategy. The retrosynthetic disconnection reveals two primary precursors: a substituted phenol and a three-carbon acyl equivalent.

Strategic Disconnection
  • C4-C4a Disconnection: Intramolecular Friedel-Crafts acylation.

  • O1-C2 Disconnection: Ether bond formation (Williamson Ether Synthesis).

Retrosynthesis Target 8-Bromo-6-fluorochroman-4-one Inter 3-(2-Bromo-4-fluorophenoxy)propanoic acid Target->Inter Cycloacylation (Eaton's Reagent) SM1 2-Bromo-4-fluorophenol (Critical SM) Inter->SM1 O-Alkylation SM2 3-Chloropropionic Acid (Linker) Inter->SM2 + NaOH/Reflux

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 2-bromo-4-fluorophenol and 3-chloropropionic acid.

Part I: Engineering the Starting Material

Target: 2-Bromo-4-fluorophenol Context: While commercially available, in-house synthesis is often required to ensure the absence of the 2,6-dibromo impurity, which poisons subsequent coupling reactions.

The Regioselectivity Challenge

Bromination of 4-fluorophenol is an Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong ortho, para-director.

  • Para (C4): Blocked by Fluorine.[1][2]

  • Ortho (C2/C6): Activated.

  • Risk: Over-bromination leads to 2,6-dibromo-4-fluorophenol.

Optimized Protocol (Controlled Bromination)

Reagents: 4-Fluorophenol (1.0 eq), Bromine (


, 1.0 eq), Chloroform (

).
  • Dissolution: Dissolve 4-fluorophenol in

    
     (5 mL/g) in a 3-neck flask equipped with an addition funnel and a gas scrubber (for HBr).
    
  • Cryogenic Control: Cool the solution to -5°C to 0°C . Low temperature is non-negotiable to kinetically favor mono-substitution.

  • Addition: Add

    
     (diluted 1:1 in 
    
    
    
    ) dropwise over 2 hours.
    • Note: The solution will turn reddish-brown but should fade as

      
       is consumed.
      
  • Quench: Wash with 10%

    
     (sodium bisulfite) to remove unreacted bromine.
    
  • Purification: Fractional distillation is required if GC/MS shows >2% dibromo species.

    • Target Purity: >98% (GC).

Part II: Scaffold Assembly (The Chromanone)

This section details the conversion of 2-bromo-4-fluorophenol into the final chromanone.

Step 1: O-Alkylation (Ether Formation)

Reaction: Williamson Ether Synthesis using 3-chloropropionic acid. Mechanism:


 displacement of chloride by the phenoxide anion.
Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer (magnetic stirring often fails as precipitate forms).

  • Reagent Charge:

    • 2-Bromo-4-fluorophenol (50 mmol, 9.55 g)

    • 3-Chloropropionic acid (55 mmol, 6.00 g)

    • NaOH solution (20% aq, 100 mmol base equivalent).

  • Reaction: Reflux at 100°C for 4–6 hours .

    • Monitoring: TLC (SiO2, 50% EtOAc/Hexane). The phenol spot (

      
      ) should disappear; the acid product stays at the baseline or requires acidic stain.
      
  • Workup (Critical):

    • Cool to room temperature.[3]

    • Acidify with conc. HCl to pH 1. The sodium salt converts to the free acid and precipitates.

    • Filter the white solid. Wash with cold water.

    • Drying: Dry in a vacuum oven at 50°C. Moisture interferes with the next step.

Yield Expectation: 85–92% Product: 3-(2-bromo-4-fluorophenoxy)propanoic acid.

Step 2: Cyclization (The Eaton's Protocol)

Why Eaton's Reagent? Traditional Polyphosphoric Acid (PPA) is extremely viscous, making heat transfer difficult and creating "hot spots" that lead to tarring. Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid) acts as both solvent and Lewis Acid/Dehydrating agent, offering lower viscosity and cleaner profiles.
Experimental Protocol
  • Preparation: In a dry flask under Nitrogen, introduce Eaton’s Reagent (5 mL per gram of starting acid).

  • Addition: Add 3-(2-bromo-4-fluorophenoxy)propanoic acid (from Step 1) in portions.

    • Exotherm Alert: The reaction is slightly exothermic.[4] Maintain temp < 30°C during addition.

  • Cyclization: Heat to 60°C for 2 hours .

    • Note: Do not exceed 80°C; debromination or polymerization may occur.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume).

    • Observation: The product will precipitate as an off-white solid.

  • Isolation: Filter the solid. Wash with saturated

    
     (to remove traces of methanesulfonic acid) and then water.
    
  • Recrystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

Yield Expectation: 75–85% Product: 8-Bromo-6-fluorochroman-4-one.

Process Visualization & Logic

Workflow Start 2-Bromo-4-fluorophenol Step1 Step 1: O-Alkylation (NaOH, 3-Chloropropionic acid) Start->Step1 Reflux Inter Intermediate: Phenoxypropanoic Acid Step1->Inter HCl ppt Step2 Step 2: Cyclization (Eaton's Reagent, 60°C) Inter->Step2 Dehydration Final 8-Bromo-6-fluorochroman-4-one Step2->Final Ice Quench

Figure 2: Step-by-step synthetic workflow utilizing the Eaton's Reagent methodology.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR Triplet ~4.5–4.6 ppm (2H)Confirms

(Ether linkage)
1H NMR Triplet ~2.8 ppm (2H)Confirms

(Carbonyl alpha protons)
1H NMR Aromatic region: 2 distinct signalsConfirms 1,2,3,5-tetrasubstitution pattern (Meta coupling)
MS (ESI) M+ and M+2 (1:1 ratio)Confirms presence of Bromine
IR Strong band ~1680–1690

Confirms conjugated Ketone (Chromanone C=O)

Comparison of Cyclizing Agents

The choice of cyclizing agent is the single biggest variable in yield quality.

AgentViscosityReaction TempYieldCleanlinessRecommendation
Polyphosphoric Acid (PPA) Very High100°C+60–70%Low (Tars)Legacy (Avoid)
Sulfuric Acid (

)
Low0–25°C<50%Low (Sulfonation side-products)Not Recommended
Eaton's Reagent Low/Medium60°C80%+ High Preferred
TFAA/TfOH Low25°CHighHighExpensive (Small scale only)

References

  • Eaton, P. E., & Carlson, G. R. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid."[5] The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • TCI Chemicals. "Eaton's Reagent: A Less Viscous Alternative to PPA." Product Spotlight. Link

  • Organic Syntheses. (2013).[6] "Synthesis of Tetrahydroisoquinoline-3-ones using Eaton's Reagent." Org. Synth. 90, 358-366. (Demonstrates general utility of Eaton's for cycloacylation). Link

  • Intra-Cellular Therapies, Inc. (2013).[1][6] "Pharmaceutical compositions comprising... quinoxalin-8-yl...". U.S. Patent 8,480,637.[6] (Context for halogenated chromanones in drug discovery). Link

  • Sanofi-Aventis. (1987). "2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-one."[3] European Patent EP0225217A1. Link

Sources

8-Bromo-6-fluorochroman-4-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking its Research Potential

Introduction: The Strategic Value of a Halogenated Chromanone Core

In the landscape of medicinal chemistry, the chroman-4-one scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural rigidity and capacity for diverse functionalization have rendered it a cornerstone in the development of therapeutic agents spanning oncology, infectious diseases, and neurodegenerative disorders.[2][3] The strategic incorporation of halogen atoms into this framework further amplifies its potential, offering a nuanced approach to modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly promising, yet underexplored derivative: 8-Bromo-6-fluorochroman-4-one .

The dual halogenation of this molecule is not a random chemical curiosity; it is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom at the 6-position is known to enhance metabolic stability and can significantly improve a compound's binding affinity to target proteins through favorable electrostatic interactions.[4][5] Concurrently, the bromine atom at the 8-position serves a dual purpose. It not only contributes to the overall lipophilicity and potential for enhanced biological activity but also acts as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[6][7]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of 8-Bromo-6-fluorochroman-4-one. We will delve into its physicochemical properties, propose synthetic and derivatization strategies, and outline detailed experimental workflows to explore its therapeutic potential in key disease areas.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing effective experimental protocols.

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular FormulaC₉H₆BrFO₂Provides the elemental composition.
Molecular Weight245.05 g/mol Influences solubility, permeability, and other ADME properties.
AppearanceSolid (predicted)Relevant for formulation and handling.[8]
Lipophilicity (LogP)Moderately lipophilic (predicted)Affects membrane permeability and protein binding.
Hydrogen Bond Donors0Influences solubility and target binding.
Hydrogen Bond Acceptors2 (carbonyl and ether oxygens)Crucial for interactions with biological targets.
Rotatable Bonds0Contributes to conformational rigidity, potentially increasing binding affinity.

Synthetic Strategies and Derivatization Pathways

The utility of 8-Bromo-6-fluorochroman-4-one as a research tool is intrinsically linked to its accessibility and the ease with which it can be modified.

Proposed Synthesis of 8-Bromo-6-fluorochroman-4-one

G A 8-Bromo-6-fluorochroman-4-one B 3-(2-Hydroxy-3-bromo-5-fluorophenyl)propanoic acid A->B Intramolecular Friedel-Crafts Acylation C 2-Bromo-4-fluorophenol B->C Friedel-Crafts Acylation D Acryloyl chloride C->D Starting Materials

Figure 1: Retrosynthetic analysis for 8-Bromo-6-fluorochroman-4-one.
Derivatization Potential: Leveraging the Bromine Handle

The true power of 8-Bromo-6-fluorochroman-4-one lies in its potential for diversification. The bromine atom at the C8 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, enabling systematic structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diverse Derivatives A 8-Bromo-6-fluorochroman-4-one B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E 8-Aryl-6-fluorochroman-4-ones B->E F 8-Alkynyl-6-fluorochroman-4-ones C->F G 8-Amino-6-fluorochroman-4-ones D->G

Figure 2: Derivatization strategies for 8-Bromo-6-fluorochroman-4-one.

Potential Research Applications and Experimental Workflows

Based on the known biological activities of chromanones and halogenated compounds, several promising avenues of research can be proposed for 8-Bromo-6-fluorochroman-4-one and its derivatives.

Anticancer Drug Discovery

Rationale: The chromanone scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3] The incorporation of fluorine and bromine can enhance potency and selectivity.[7][9]

Hypothetical Target: Kinases, topoisomerases, or other enzymes involved in cell cycle regulation and proliferation.

Experimental Workflow:

  • Library Synthesis: Synthesize a focused library of derivatives using the cross-coupling strategies outlined in Figure 2.

  • In Vitro Cytotoxicity Screening:

    • Objective: To assess the general anticancer activity of the synthesized compounds.

    • Method: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a standard cytotoxicity assay such as the MTT or CellTiter-Glo® assay.

    • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

  • Mechanism of Action Studies (for active compounds):

    • Target-Based Assays: If a specific kinase is hypothesized as a target, perform in vitro kinase inhibition assays.

    • Cell-Based Assays: Investigate effects on cell cycle progression (flow cytometry), apoptosis (Annexin V staining), and key signaling pathways (Western blotting for relevant protein markers).

G A Synthesis of 8-Bromo-6-fluorochroman-4-one Derivative Library B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC₅₀ Values B->C D Mechanism of Action Studies for Hits C->D E Lead Optimization D->E

Figure 3: Workflow for anticancer drug discovery.
Development of Novel Antimicrobial Agents

Rationale: Chromanones have been reported to possess broad-spectrum antimicrobial properties.[3] Halogenation can significantly enhance the antimicrobial efficacy of organic molecules.[10]

Hypothetical Target: Bacterial cell wall synthesis, DNA gyrase, or other essential bacterial enzymes.

Experimental Workflow:

  • Synthesis of Derivatives: Generate a library of 8-substituted-6-fluorochroman-4-ones.

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

    • Method: Employ broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).

    • Data Analysis: Record the MIC value for each compound against each microbial strain.

  • Time-Kill Kinetic Assays:

    • Objective: To determine if potent compounds are bactericidal or bacteriostatic.

    • Method: Expose a standardized inoculum of a target bacterium to the compound at concentrations relative to its MIC and quantify the viable cell count over time.

  • In Vivo Efficacy Studies (for promising candidates):

    • Model: Utilize an appropriate animal model of infection (e.g., murine thigh infection model).

    • Endpoint: Assess the reduction in bacterial burden in treated versus untreated animals.

Neuroprotective Agents for Neurodegenerative Diseases

Rationale: Certain chromanone derivatives have shown potential as neuroprotective agents, for instance, by inhibiting cholinesterases in the context of Alzheimer's disease.[11] The blood-brain barrier permeability can be favorably modulated by fluorination.

Hypothetical Target: Monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), or pathways involved in oxidative stress and neuroinflammation.

Experimental Workflow:

  • Enzyme Inhibition Assays:

    • Objective: To screen for inhibitory activity against key neurological targets.

    • Methods:

      • MAO-B Inhibition Assay: Use a commercially available kit to measure the inhibition of recombinant human MAO-B.

      • AChE Inhibition Assay: Employ the Ellman's method to assess the inhibition of AChE.

  • Neuroprotection Assays in Cell Culture:

    • Objective: To evaluate the ability of compounds to protect neurons from cytotoxic insults.

    • Model: Use a neuronal cell line (e.g., SH-SY5Y) and induce toxicity with agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

    • Endpoint: Measure cell viability (e.g., using the LDH assay) in the presence and absence of the test compounds.

  • Blood-Brain Barrier Permeability Assessment:

    • Method: Utilize an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict CNS penetration.

Conclusion and Future Directions

8-Bromo-6-fluorochroman-4-one represents a largely untapped resource for medicinal chemists and drug discovery scientists. Its unique combination of a privileged chromanone core with strategically placed fluorine and bromine atoms provides a robust platform for the development of novel therapeutic agents. The bromine atom, in particular, offers a gateway to extensive chemical diversification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The research applications outlined in this guide—spanning oncology, infectious diseases, and neurodegeneration—are just the beginning. The versatility of this scaffold suggests that its potential extends to other therapeutic areas as well. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of 8-Bromo-6-fluorochroman-4-one and its derivatives in the quest for new and effective medicines.

References

  • Information on 8-Bromo-6-fluoroisoquinolin-1-ol. Smolecule.
  • 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline. Benchchem.
  • Ali, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2845. Available from: [Link]

  • Jida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5392. Available from: [Link]

  • Kostrzewa, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Available from: [Link]

  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. Available from: [Link]

  • Gizińska, M., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e637. Available from: [Link]

  • Ribeiro, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available from: [Link]

  • de Oliveira, A., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(12), 2831. Available from: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available from: [Link]

  • Troshkova, E. A., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecular Diversity. Available from: [Link]

  • Kumar, M., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(10), 1139-1165. Available from: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available from: [Link]

  • Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. OUCI. Available from: [Link]

  • Chromone: a valid scaffold in Medicinal Chemistry. CORE. Available from: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available from: [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Publications. Available from: [Link]

Sources

The Strategic Scaffold: A Technical Guide to 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic utility of 8-Bromo-6-fluorochroman-4-one . This document is structured for researchers and drug discovery professionals, focusing on the chemical logic and experimental rigor required to utilize this privileged scaffold.

Executive Summary & Historical Context

8-Bromo-6-fluorochroman-4-one (CAS: 1260807-67-7) is a bicyclic heterocyclic intermediate that has emerged as a critical "privileged structure" in medicinal chemistry. Unlike simple chromanones, this specific di-halogenated scaffold offers orthogonal reactivity : the bromine atom at position C8 serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the fluorine at C6 modulates metabolic stability and lipophilicity without introducing steric bulk.

The "Discovery": Evolution of a Scaffold

The "discovery" of 8-bromo-6-fluorochroman-4-one is not defined by a single serendipitous event but by the rational evolution of serotonergic and kinase-inhibitor pharmacophores in the late 1990s and early 2000s.

  • Phase I (1990s): Early exploration of the chroman core focused on 6-fluorochroman derivatives as bioisosteres for 5-HT1A receptor antagonists. Researchers identified that substitution at the C8 position was critical for directing the distal amine chain into the receptor's binding pocket (e.g., J. Med. Chem. 1997).[1]

  • Phase II (2000s-Present): As High-Throughput Screening (HTS) demanded more complex libraries, the 8-bromo-6-fluoro variant became a standard building block. It allowed chemists to "lock" the metabolic profile with the C6-fluorine early in synthesis while diversifying the C8 position late-stage via palladium-catalyzed coupling.

Today, it serves as a precursor for Potassium-Competitive Acid Blockers (P-CABs) , Hsp90 inhibitors , and PI3K pathway modulators .

Structural Logic & Retrosynthesis

The synthesis of 8-bromo-6-fluorochroman-4-one is a lesson in regiocontrol . The target molecule requires the placement of a ketone, a fluorine, and a bromine on a benzene ring in a specific 1,2,4-relationship relative to the oxygen.

Mechanistic Pathway

The most robust route utilizes 2-bromo-4-fluorophenol as the starting material. The synthesis proceeds via a two-stage sequence:

  • O-Alkylation: Attachment of a propionic acid side chain.

  • Intramolecular Friedel-Crafts Acylation: Cyclization to form the chromanone ring.

Regioselectivity Logic:

  • Starting Material: 2-Bromo-4-fluorophenol.[2]

  • Directing Effects: The cyclization occurs ortho to the phenoxy oxygen.

  • Site Discrimination: The position ortho to the oxygen at C2 is blocked by the Bromine atom. Therefore, cyclization is forced to occur at C6 (the only open ortho position).

  • Result: The original C2-Br becomes C8-Br in the chroman system; the original C4-F becomes C6-F.

Visualization: Synthetic Pathway

SynthesisPath cluster_logic Regioselectivity Control SM 2-Bromo-4-fluorophenol (Starting Material) Inter 3-(2-Bromo-4-fluorophenoxy) propanoic acid SM->Inter 3-Bromopropionic acid NaOH, Reflux (Williamson Ether Synthesis) Product 8-Bromo-6-fluorochroman-4-one (Target Scaffold) Inter->Product Eaton's Reagent (P2O5/MsOH) Cyclodehydration Note Br at C2 blocks ortho-cyclization. Forces ring closure at C6. Result: 8-Br, 6-F pattern.

Caption: Synthetic route and regiochemical logic forcing the 8-bromo-6-fluoro substitution pattern.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-bromo-4-fluorophenoxy)propanoic acid

Reagents:

  • 2-Bromo-4-fluorophenol (1.0 eq)

  • 3-Bromopropionic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 10% aq solution)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-fluorophenol in 10% NaOH solution. The solution will turn slightly yellow (phenoxide formation).

  • Addition: Add 3-bromopropionic acid slowly.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane; stain with KMnO4).

  • Acidification: Cool the mixture to 0°C in an ice bath. Acidify carefully with conc. HCl to pH ~1. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

  • QC Check: 1H NMR should show the disappearance of the phenolic proton and appearance of the propionic acid triplets (~2.8 and 4.3 ppm).

Step 2: Cyclization to 8-Bromo-6-fluorochroman-4-one

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Eaton’s Reagent (5–10 mL per gram of substrate)

Protocol:

  • Setup: Place the phenoxypropanoic acid intermediate in a dry flask under nitrogen atmosphere.

  • Cyclization: Add Eaton’s Reagent. Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

    • Note: Do not overheat (>80°C) as this can cause debromination or polymerization.

  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The chromanone will precipitate.

  • Extraction: If oil forms, extract with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-20% EtOAc/Hexanes).

Yield Expectation: 75–85% over two steps.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and NMR shifts for validation.

ParameterValue / ObservationNotes
Molecular Formula C9H6BrFO2
Molecular Weight 245.05 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 110–114 °CValidates purity
1H NMR (CDCl3) δ 7.65 (dd, 1H, H-5), 7.35 (dd, 1H, H-7), 4.60 (t, 2H, O-CH2), 2.85 (t, 2H, CH2-C=O)H-5 is deshielded by C=O
19F NMR δ -115 to -120 ppmDiagnostic for 6-F
MS (ESI) [M+H]+ 244.9/246.91:1 Isotopic pattern (Br)

Strategic Utility: The "Privileged" Map

Why use this specific intermediate? It allows for Divergent Synthesis . The 8-Br position is electronically activated for coupling, while the ketone allows for scaffold morphing (reduction to chroman, expansion to benzodiazepines).

UtilityMap Core 8-Bromo-6-fluorochroman-4-one Suzuki C8-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(OAc)2, Ligand Reduct C4-Reduction/Amination (Chroman/Amine) Core->Reduct NaBH4 or Reductive Amination Spiro C4-Spirocyclization (Hydantoins/Spiro-chromans) Core->Spiro Bucherer-Bergs App2 PI3K / Hsp90 Inhibitors (Oncology) Suzuki->App2 App3 P-CAB Precursors (GI Disorders) Suzuki->App3 App1 5-HT1A Antagonists (CNS Targets) Reduct->App1

Caption: Divergent synthesis pathways from the core scaffold to major therapeutic classes.

References

  • Ceccarelli, S., et al. (1997). "Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists." Journal of Medicinal Chemistry. Link

  • Chen, Y., et al. (2013). "Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, S.H., et al. (2012). "Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor."[4] Journal of Medicinal Chemistry. Link

  • Ambeed / ChemScene. (2024). "Product Datasheet: 8-Bromo-6-fluorochroman-4-one." Chemical Suppliers Database. (Validates commercial availability and CAS 1260807-67-7).

Sources

8-Bromo-6-fluorochroman-4-one: A Strategic Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utility, synthesis, and application of 8-Bromo-6-fluorochroman-4-one , a specialized heterocyclic building block.[1]

Technical Guide & Application Whitepaper [1]

Executive Summary

8-Bromo-6-fluorochroman-4-one represents a "privileged structure" in medicinal chemistry, combining the bioactive chroman-4-one core with a dual-halogen substitution pattern that enables orthogonal functionalization.[1]

  • The Core: The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is ubiquitous in natural products (flavonoids) and synthetic drugs, known for kinase inhibition, anti-inflammatory activity, and modulation of estrogen receptors.[1]

  • The Substituents:

    • C8-Bromine: A sterically defined handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the construction of biaryl or aryl-heteroaryl systems.[1]

    • C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity while preventing oxidative metabolism at the para-position relative to the ether oxygen.

This guide provides a validated roadmap for synthesizing, functionalizing, and deploying this scaffold in drug discovery campaigns.

Structural Analysis & Pharmacophore

The utility of 8-bromo-6-fluorochroman-4-one lies in its specific substitution geometry.[1]

  • Electronic Profile: The C6-fluorine atom exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring slightly.[1] This influences the acidity of the C3-protons (alpha to carbonyl) and the electrophilicity of the C4-carbonyl.

  • Steric Environment: The C8-bromine is positioned ortho to the pyran oxygen.[1] This creates a unique steric pocket.[1] While accessible for cross-coupling, it requires specific ligand choices (e.g., bulky phosphines like XPhos) to overcome the steric hindrance during the oxidative addition step of catalytic cycles.

Reactivity Divergence Map

The following diagram illustrates the orthogonal reactivity nodes of the scaffold.

ReactivityMap cluster_carbonyl Ketone Manipulation cluster_aryl Halogen Cross-Coupling Core 8-Bromo-6-fluorochroman-4-one (Scaffold) C4_Red C4-Carbonyl Reduction (NaBH4 -> Alcohol) Core->C4_Red C4_Cond C4-Condensation (Hydrazines/Amines) Core->C4_Cond C8_Suzuki C8-Suzuki Coupling (Ar-B(OH)2 -> Biaryl) Core->C8_Suzuki C8_Buchwald C8-Buchwald-Hartwig (Amination) Core->C8_Buchwald C3_Func C3-Functionalization (Aldol/Mannich) Core->C3_Func

Figure 1: Orthogonal reactivity map showing the three primary sites for diversification: C4 (blue), C8 (red), and C3 (green).

Synthetic Route (The "How-To")

The synthesis of 8-bromo-6-fluorochroman-4-one is best achieved via a two-step sequence starting from 2-bromo-4-fluorophenol .[1] This route avoids the regioselectivity issues of direct bromination of 6-fluorochroman-4-one.[1]

Retrosynthetic Logic
  • Target: 8-Bromo-6-fluorochroman-4-one.[1]

  • Disconnection: Friedel-Crafts Acylation (Intramolecular).[1][2]

  • Intermediate: 3-(2-bromo-4-fluorophenoxy)propanoic acid.[1]

  • Starting Materials: 2-Bromo-4-fluorophenol + 3-chloropropanoic acid (or 3-bromopropanoic acid).[1]

Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Objective: Synthesis of 3-(2-bromo-4-fluorophenoxy)propanoic acid.

  • Reagents: 2-Bromo-4-fluorophenol (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq, aq).

  • Procedure:

    • Dissolve 2-bromo-4-fluorophenol in 2M NaOH solution.

    • Add 3-bromopropanoic acid slowly to the phenoxide solution.

    • Reflux the mixture for 4–6 hours. Note: Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of phenol.

    • Cool to room temperature and acidify with HCl (6M) to pH ~1.

    • The product usually precipitates as a white solid. Filter, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.[1]

  • Expert Insight: Using 3-bromopropanoic acid is preferred over the chloro-analog for faster kinetics.[1] Ensure the pH remains basic during the reaction to keep the phenol deprotonated.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Objective: Ring closure to form the chromanone core.

  • Reagents: 3-(2-bromo-4-fluorophenoxy)propanoic acid, Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).[1]

  • Procedure:

    • PPA Method (Standard): Mix the carboxylic acid intermediate with PPA (10–15 g per gram of substrate) in a round-bottom flask.[1]

    • Heat to 80–100°C with mechanical stirring. Caution: Magnetic stirring often fails due to PPA viscosity.

    • Monitor reaction progress (typically 1–3 hours).[1] Do not overheat (>120°C) to prevent debromination or tar formation.[1]

    • Quench by pouring the hot mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous slurry with CH2Cl2 (3x).[1] Wash organics with NaHCO3 (sat.) and Brine.[1]

    • Dry over MgSO4 and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Expert Insight: The fluorine atom at C4 (para to the site of cyclization) deactivates the ring. If PPA fails to effect cyclization, convert the acid to the acid chloride (SOCl2) and use AlCl3 in CH2Cl2 at 0°C to reflux.

Functionalization Strategies

Once the core is synthesized, it serves as a versatile launchpad for library generation.

A. Suzuki-Miyaura Cross-Coupling (C8-Arylation)

The C8-position is sterically hindered by the pyran oxygen.[1] Standard conditions (Pd(PPh3)4) often result in low yields or homocoupling.[1]

  • Recommended System: Pd(OAc)2 (5 mol%), XPhos or S-Phos (10 mol%), K3PO4 (2.0 eq), Toluene/Water (10:1), 100°C.

  • Rationale: Buchwald biaryl phosphine ligands (XPhos) are electron-rich and bulky, facilitating oxidative addition into the hindered Ar-Br bond and promoting reductive elimination.[1]

B. Carbonyl Manipulation (C4)[1]
  • Reduction: NaBH4 in MeOH yields the 4-hydroxy derivative (cis/trans diastereomers possible).[1]

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)3 yields 4-aminochromans, common pharmacophores in CNS drugs.[1]

C. Synthesis Workflow Diagram

The following DOT diagram summarizes the synthesis and downstream functionalization.

SynthesisWorkflow SM1 2-Bromo-4-fluorophenol Inter Intermediate: Phenoxypropanoic Acid SM1->Inter NaOH, Reflux (O-Alkylation) SM2 3-Bromopropanoic Acid SM2->Inter Product 8-Bromo-6-fluorochroman-4-one Inter->Product PPA, 90°C (Cyclization) Deriv1 8-Aryl-6-fluorochroman-4-one (via Suzuki) Product->Deriv1 Pd(OAc)2/XPhos Ar-B(OH)2 Deriv2 8-Bromo-6-fluorochroman-4-ol (via Reduction) Product->Deriv2 NaBH4, MeOH

Figure 2: Step-by-step synthesis and functionalization workflow.

Quantitative Data & Properties

For researchers validating the synthesized compound, the following calculated and expected properties are critical.

PropertyValue / Description
Molecular Formula C9H6BrFO2
Molecular Weight 245.05 g/mol
ClogP ~2.3 (Moderate Lipophilicity)
H-Bond Acceptors 2 (Ketone, Ether)
H-Bond Donors 0
Expected 1H NMR C5-H: dd (approx 7.5 ppm, J_H-F coupling)C7-H: dd (approx 7.2 ppm)C2-H2: t (approx 4.5 ppm, deshielded by O)C3-H2: t (approx 2.8 ppm)
Key IR Signals 1680–1690 cm⁻¹ (Conjugated Ketone)

References

  • Chromanone Scaffold Utility: Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1][3][4] European Journal of Medicinal Chemistry, 93, 539-563. Link[1]

  • Synthesis Protocol (General): Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • SIRT2 Inhibitor Analogs: Spiegelman, N. A., et al. (2011). Structure-activity relationship studies of ethyl 2-((3-fluorophenyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as SIRT2 inhibitors. Plos One.
  • Cross-Coupling on Chromanones: Lau, C. K., et al. (1989). Synthesis of substituted chroman-4-ones. Canadian Journal of Chemistry, 67(11), 1828-1836. Link[1]

Sources

A Theoretical Investigation of 8-Bromo-6-fluorochroman-4-one: A Roadmap for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive theoretical framework for the study of a specific, promising derivative: 8-Bromo-6-fluorochroman-4-one. While direct experimental and theoretical data on this particular molecule are nascent, this document outlines a robust computational workflow. By leveraging Density Functional Theory (DFT) and molecular docking, we can predict its structural, electronic, and spectroscopic properties, and importantly, its potential as a therapeutic agent. This guide serves as a detailed protocol and rationale for researchers aiming to explore the potential of halogenated chromanones in drug discovery.

Introduction: The Significance of the Chroman-4-one Core and Halogenation

Chroman-4-ones, heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring, are classified as privileged structures in drug discovery.[2] Their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4] The versatility of the chroman-4-one skeleton allows for extensive synthetic modification, making it an attractive starting point for the development of novel therapeutics.[1]

The introduction of halogen atoms, specifically bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence:

  • Lipophilicity: Affecting membrane permeability and bioavailability.[5]

  • Metabolic Stability: Blocking sites of metabolic degradation.

  • Binding Affinity: Introducing specific interactions with biological targets.[5]

The combination of a bromine atom at the 8-position and a fluorine atom at the 6-position of the chroman-4-one core is anticipated to create a unique electronic and steric profile, potentially leading to novel biological activities.

Proposed Theoretical Investigation Workflow

In the absence of extensive literature on 8-Bromo-6-fluorochroman-4-one, a systematic theoretical study is paramount to elucidate its properties and guide experimental efforts. The following workflow, rooted in established computational chemistry principles, provides a self-validating system for its characterization.

G cluster_0 Computational Setup cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Biological Activity Prediction cluster_3 Data Synthesis & Experimental Guidance A Initial 3D Structure Generation B Geometry Optimization & Conformational Analysis A->B Input Structure C Frequency Calculations (Vibrational Spectra) B->C Optimized Geometry D NMR Chemical Shift Prediction B->D Optimized Geometry E Frontier Molecular Orbital (FMO) Analysis B->E Optimized Geometry F Molecular Electrostatic Potential (MEP) Mapping B->F Optimized Geometry K Guidance for Synthesis & Biological Testing C->K Predicted Spectra for Validation D->K Predicted Spectra for Validation G Selection of Biological Target E->G Reactivity Insights F->G Interaction Site Insights H Molecular Docking Simulation G->H Target Protein I Analysis of Binding Interactions H->I Binding Pose J Structure-Activity Relationship (SAR) Hypothesis I->J Interaction Analysis J->K Design of New Analogs

Figure 1: A comprehensive workflow for the theoretical investigation of 8-Bromo-6-fluorochroman-4-one.

Methodologies in Detail: A Step-by-Step Guide

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D structure of 8-Bromo-6-fluorochroman-4-one. This can be achieved using standard molecular building software. The subsequent geometry optimization is crucial and is best performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP functional.[6]

  • Basis Set: 6-311++G(d,p) for all atoms. This basis set is robust for organic molecules containing halogens.

  • Solvation Model: To simulate physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be employed.

  • Output Analysis: The primary output is the lowest energy, optimized 3D structure. Key geometrical parameters (bond lengths, bond angles, dihedral angles) should be tabulated.

Causality: The choice of the B3LYP functional and a Pople-style basis set is a well-validated standard for organic molecules, providing reliable geometric and electronic properties.[6] The inclusion of a solvation model is critical as it accounts for the influence of a solvent on the molecule's conformation and electronic distribution.

Conformational Analysis

The dihydropyranone ring in the chroman-4-one scaffold is not planar. Therefore, a thorough conformational analysis is necessary to identify the most stable conformer(s).

Protocol:

  • Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of the flexible ring.

  • Subject all identified low-energy conformers to full geometry optimization using the DFT method described above.

  • Calculate the relative energies of the optimized conformers to determine the global minimum energy structure.

Trustworthiness: This systematic search ensures that the global minimum energy conformation, which is the most likely to be observed experimentally and to be biologically active, is identified.

Spectroscopic Analysis (IR and NMR)

DFT calculations can predict vibrational (infrared) and NMR spectra. These theoretical spectra are invaluable for validating the synthesis of the compound and for interpreting experimental data.

Protocol:

  • IR Spectra: Perform a frequency calculation on the optimized geometry. The resulting vibrational frequencies and intensities can be plotted to generate a theoretical IR spectrum.

  • NMR Spectra: Use the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set to calculate the isotropic shielding values. These can be converted to chemical shifts (δ) by referencing them against a standard (e.g., tetramethylsilane).

Authoritative Grounding: The comparison of theoretically predicted spectra with experimentally obtained spectra is a powerful method for structural confirmation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Protocol:

  • Extract the energies of the HOMO and LUMO from the DFT output.

  • Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Expertise & Experience: A smaller HOMO-LUMO gap suggests higher reactivity.[7] The spatial distribution of these orbitals provides insights into how the molecule might interact with other species, including biological macromolecules. For instance, if the LUMO is localized on the carbonyl group, this area is a likely site for nucleophilic attack.

ParameterDescriptionPredicted Significance for 8-Bromo-6-fluorochroman-4-one
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and potential biological activity.[7]
Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an excellent tool for predicting intermolecular interactions.

Protocol:

  • Generate the MEP surface using the optimized electron density from the DFT calculation.

  • Analyze the color distribution:

    • Red/Yellow: Electron-rich regions (negative potential), likely sites for electrophilic attack and hydrogen bond acceptance.

    • Blue/Green: Electron-poor regions (positive potential), likely sites for nucleophilic attack and hydrogen bond donation.

G cluster_0 MEP Map Interpretation cluster_1 Color Regions cluster_2 Predicted Interaction Sites A Molecule Surface Red Red (Most Negative) Site1 Electrophilic Attack Site (e.g., Carbonyl Oxygen) Red->Site1 Site3 Hydrogen Bond Acceptor Red->Site3 Yellow Yellow Green Green (Neutral) Blue Blue (Most Positive) Site2 Nucleophilic Attack Site (e.g., Carbonyl Carbon) Blue->Site2 Site4 Hydrogen Bond Donor Blue->Site4

Figure 2: Logical relationship between MEP color regions and predicted intermolecular interaction sites.

Causality: The MEP map provides a chemically intuitive picture of the molecule's charge distribution. The expected electron-withdrawing effects of the carbonyl group, fluorine, and bromine atoms will create distinct positive and negative potential regions, which are critical for understanding how the molecule will be recognized by a biological target.

Molecular Docking: Predicting Biological Interactions

Given the known biological activities of chroman-4-one derivatives, molecular docking can be employed to predict the binding affinity and orientation of 8-Bromo-6-fluorochroman-4-one within the active site of a relevant protein target. For example, based on the anticancer properties of some chromanones, a target like a protein kinase or sirtuin could be selected.[3][8]

Protocol:

  • Target Selection: Choose a protein target with a known 3D structure (from the Protein Data Bank, PDB).

  • Ligand and Receptor Preparation: Prepare the optimized 3D structure of 8-Bromo-6-fluorochroman-4-one and the protein structure (e.g., removing water molecules, adding hydrogens).

  • Docking Simulation: Use software like AutoDock Vina or Glide to perform the docking calculations. The software will generate a series of possible binding poses.

  • Analysis: Analyze the top-ranked binding poses. Key metrics include the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds).

Trustworthiness: The docking results should be interpreted cautiously but provide a powerful hypothesis-generating tool. The predicted binding mode can explain potential structure-activity relationships and guide the design of more potent analogs. For instance, the bromine atom may form a halogen bond with an electron-rich residue in the active site, contributing to binding affinity.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical workflow to characterize 8-Bromo-6-fluorochroman-4-one. The proposed DFT and molecular docking studies will provide a wealth of information on its structural, electronic, and potential biological properties. The results of these theoretical investigations will be instrumental in:

  • Guiding Synthetic Efforts: By providing data (e.g., predicted spectra) to confirm the successful synthesis of the target molecule.

  • Formulating Structure-Activity Relationships: By correlating computed properties with experimentally determined biological activity.

  • Designing Novel Analogs: By identifying which parts of the molecule are most important for biological activity and can be further modified.

By bridging the gap between molecular design and experimental validation, this theoretical approach paves the way for the rational development of novel chroman-4-one-based therapeutic agents.

References

  • This reference is a placeholder as no direct literature was found for the specific molecule. The following references support the general statements and methodologies described in the guide.
  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995–8008. [Link]

  • Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • ResearchGate. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2000). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2009). Structural and theoretical studies of [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid as HIV-1 integrase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Journal of Physics: Conference Series. [Link]

  • National Institutes of Health. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

  • Springer. (2020). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. [Link]

Sources

Technical Guide: Electrophilic Substitution Reactions of 6-Fluorochroman-4-one

[1]

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of the electrophilic aromatic substitution (EAS) patterns of 6-fluorochroman-4-one (CAS 66892-34-0). Unlike simple benzene derivatives, this bicyclic scaffold presents a complex interplay of electronic effects driven by three substituents: the ether oxygen (O1), the ketone carbonyl (C4), and the fluorine atom (C6).

Key Technical Insight: Experimental evidence and mechanistic theory confirm that Position 8 (C8) is the exclusive site for electrophilic attack. This regioselectivity is driven by the synergistic ortho-directing power of the ether oxygen and the meta-directing influence of the carbonyl, overcoming the weak deactivation of the fluorine atom.

Medicinal Significance

The 6-fluorochroman-4-one scaffold is a critical pharmacophore in the synthesis of:

  • Nebivolol: A

    
    -selective blocker with nitric oxide-potentiating properties.
    
  • 5-HT1A Antagonists: Used in neuropsychiatric drug development.

  • Antifungal Agents: Functionalized chromanones exhibit activity against Candida species.

Mechanistic Analysis: The Regioselectivity Matrix

To design effective synthetic routes, one must understand the electronic vectors governing the benzene ring's reactivity.

Electronic Vector Analysis[1]
SubstituentPositionElectronic EffectDirecting InfluenceTarget Sites
Ether Oxygen (O1) 1Strong Activation (+M >> -I)Ortho, ParaC6 (Blocked), C8
Carbonyl (C=O) 4Strong Deactivation (-M, -I)MetaC6 (Blocked), C8
Fluorine (F) 6Weak Deactivation (-I > +M)Ortho, ParaC5 , C7
Site Prediction Logic
  • Position 8 (The "Sweet Spot"): This site is ortho to the strong activator (O1) and meta to the deactivator (C4). Both major groups cooperatively direct the incoming electrophile here.

  • Position 5: This site is ortho to Fluorine but peri to the carbonyl group. It suffers from severe steric hindrance and electronic deactivation from the carbonyl (which destabilizes the transition state at the ortho position relative to itself).

  • Position 7: This site is meta to the strongest activator (O1), making it kinetically inaccessible under standard conditions.

Visualization: Regioselectivity & Mechanism

The following diagram illustrates the competing electronic vectors and the resultant activation of C8.

GScaffold6-Fluorochroman-4-oneCore StructureO1O1 Ether(Strong Activator)C4C4 Carbonyl(Deactivator)F6F6 Fluorine(Weak Deactivator)C8Position C8(Target Site)O1->C8Ortho Directing(+M Effect)C4->C8Meta Directing(Avoids Instability)C5Position C5(Sterically Hindered)F6->C5Ortho Directing(Weak)

Caption: Electronic vector map showing the cooperative directing effects of O1 and C4 concentrating electron density at C8.

Key Reactions & Experimental Protocols

Bromination (Synthesis of 8-Bromo-6-fluorochroman-4-one)

This is the most critical functionalization, as the aryl bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Mechanism: Electrophilic attack by the bromonium ion generated in situ.

  • Product: 8-bromo-6-fluorochroman-4-one (CAS 1092350-87-2).[1][2][3]

Validated Protocol:
  • Setup: Charge a round-bottom flask with 6-fluorochroman-4-one (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Addition: Add NBS (1.1 equiv) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a slightly less polar product (
      
      
      ).
  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 85–92% .

Vilsmeier-Haack Formylation

Used to introduce an aldehyde at C8, useful for Knoevenagel condensations or reductive aminations.

  • Reagents: POCl₃, DMF (anhydrous).

  • Conditions: 0°C to 60°C.

  • Product: 6-fluoro-4-oxo-chroman-8-carbaldehyde.

Protocol Summary:

Dissolve substrate in DMF at 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). Heat to 60°C for 3 hours. Quench with aqueous sodium acetate. The aldehyde precipitates or is extracted.

Mannich Reaction

Useful for generating amino-methylated derivatives, often investigated for CNS activity.

  • Reagents: Paraformaldehyde, Secondary Amine (e.g., Piperidine), HCl (cat.), Ethanol.

  • Target: C8-aminomethyl derivative.

  • Note: If the reaction is sluggish due to the electron-deficient nature of the ring (caused by F and C=O), use Eschenmoser’s salt (dimethylmethyleneammonium iodide) in DCM for higher reactivity.

Synthetic Workflow Diagram

The following flowchart visualizes the transformation of the core scaffold into high-value intermediates.

Workflowcluster_0Electrophilic Substitution (C8)Start6-Fluorochroman-4-one(Starting Material)Step1Bromination(NBS, ACN)Start->Step1Step2Formylation(POCl3, DMF)Start->Step2Product18-Bromo-6-fluorochroman-4-one(Versatile Intermediate)Step1->Product1Product26-Fluoro-4-oxo-chroman-8-carbaldehydeStep2->Product2DownstreamSuzuki Coupling(Ar-B(OH)2, Pd Cat.)Product1->DownstreamFinalBiaryl Derivatives(e.g., 5-HT1A Ligands)Downstream->Final

Caption: Synthetic workflow from the core scaffold to functionalized medicinal intermediates.

References

  • Regioselectivity of 6-Fluorochroman-4-one Derivatives: Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.J. Med. Chem. 1998, 41(15), 2765-2778.

  • Bromination Protocol & Compound Validation: 8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2) - Product Data & Synthesis.[2]

  • General Vilsmeier-Haack on Chromanones: Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Bases.Molbank 2012, M783.

  • Nebivolol Synthesis Context: Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry.

stability and storage conditions for 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 8-Bromo-6-fluorochroman-4-one

Introduction

8-Bromo-6-fluorochroman-4-one is a halogenated derivative of the chromanone scaffold, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The chromanone core is recognized as a privileged structure, forming the basis for a wide array of biologically active compounds.[1][2] The introduction of bromine and fluorine atoms onto the aromatic ring can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. Given its potential utility in research and development, a thorough understanding of the stability and appropriate storage conditions for 8-Bromo-6-fluorochroman-4-one is paramount to ensure its integrity and the reproducibility of experimental results.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Bromo-6-fluorochroman-4-one, based on its chemical structure and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-6-fluorochroman-4-one is presented in the table below.

PropertyValueSource
CAS Number 1092350-87-2[3]
Molecular Formula C₉H₆BrFO₂[3]
Molecular Weight 245.05 g/mol [3]
Appearance Solid (predicted)General knowledge of similar compounds
SMILES O=C1CCOC2=C1C=C(F)C=C2Br[3]

Chemical Stability

Potential Degradation Pathways:

  • Hydrolysis: The ether linkage in the chromanone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. However, under neutral pH conditions, this is expected to be a slow process.

  • Oxidation: The benzylic position of the chroman ring could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Photodecomposition: Aromatic bromine compounds can be sensitive to light, potentially leading to the formation of radical species and subsequent degradation products. The presence of the carbonyl group can also contribute to photosensitivity.

  • Reaction with Strong Nucleophiles: The carbonyl group can be a target for strong nucleophiles.

Based on safety data sheets for similar halogenated aromatic compounds and chromanone derivatives, 8-Bromo-6-fluorochroman-4-one is expected to be stable under recommended storage conditions.[4][5]

Recommended Storage Conditions

To ensure the long-term stability and integrity of 8-Bromo-6-fluorochroman-4-one, the following storage conditions are recommended, derived from best practices for handling similar chemical entities.[5][6][7]

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Light Store in a tightly sealed, light-resistant container (e.g., amber vial).To prevent potential photodecomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.To minimize the risk of oxidation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[7]To prevent chemical reactions that could degrade the compound.

Visualizing the Structure and Potential Degradation

The following diagram illustrates the chemical structure of 8-Bromo-6-fluorochroman-4-one and highlights the key areas susceptible to degradation.

8_Bromo_6_fluorochroman_4_one_Stability 8-Bromo-6-fluorochroman-4-one: Structure and Potential Instabilities cluster_molecule 8-Bromo-6-fluorochroman-4-one cluster_factors Potential Degradation Factors mol mol hydrolysis Hydrolysis (Strong Acid/Base) hydrolysis->mol Ring Opening oxidation Oxidation (Air, Light, Oxidizing Agents) oxidation->mol Benzylic Oxidation photodecomposition Photodecomposition (UV Light) photodecomposition->mol C-Br Bond Cleavage nucleophiles Nucleophilic Attack (Strong Nucleophiles) nucleophiles->mol Attack at Carbonyl

Caption: Chemical structure and potential degradation pathways.

Experimental Protocol for Stability Assessment

To empirically determine the stability of 8-Bromo-6-fluorochroman-4-one, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of 8-Bromo-6-fluorochroman-4-one under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • 8-Bromo-6-fluorochroman-4-one

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Bromo-6-fluorochroman-4-one in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Heat a solid sample of the compound at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize any significant degradation products using techniques like LC-MS or NMR.

Conclusion

While 8-Bromo-6-fluorochroman-4-one is anticipated to be a stable compound under standard laboratory conditions, its handling and storage require careful consideration to prevent degradation. By adhering to the recommendations outlined in this guide—storing the compound in a cool, dry, dark place and avoiding contact with incompatible materials—researchers can ensure the integrity of the compound and the validity of their experimental outcomes. For critical applications, a formal stability study is recommended to establish a definitive shelf-life and identify any potential degradation products.

References

  • ChemicalBook.
  • Appchem. 8-Bromo-6-fluorochroman-4-one | 1092350-87-2 | C9H6BrFO2. [Link]

  • PubChem. 8-Bromo-6-fluoroquinoline | C9H5BrFN | CID 21271249. [Link]

  • Thermo Fisher Scientific.
  • Spectrum Chemical.
  • BD Regulatory Documents.
  • NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. [Link]

  • NIH. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. [Link]

  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

  • EPA. 3-BROMO-6-METHYLCHROMAN-4-ONE Properties. [Link]

Sources

An In-Depth Technical Guide to 8-Bromo-6-fluorochroman-4-one for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-6-fluorochroman-4-one is a halogenated heterocyclic ketone that has emerged as a highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, provides chemists with a versatile scaffold for developing novel therapeutic agents. The electron-withdrawing nature of the halogens, combined with the specific reactivity of the bromine atom in cross-coupling reactions, makes this compound a strategic starting point for library synthesis and lead optimization. This guide offers a comprehensive overview of its chemical properties, commercial availability, synthetic utility, and applications in drug discovery, providing researchers with the foundational knowledge required to effectively leverage this molecule in their programs.

Physicochemical Properties and Structural Data

The chroman-4-one core is a privileged structure in medicinal chemistry, and the specific halogenation pattern of this derivative significantly influences its physicochemical properties. The fluorine atom can enhance metabolic stability and modulate pKa, while the bromine atom serves as a key handle for synthetic diversification.

Table 1: Core Physicochemical Data for 8-Bromo-6-fluorochroman-4-one

PropertyValueReference
CAS Number 1092350-87-2[1][2][3]
Molecular Formula C₉H₆BrFO₂[2]
Molecular Weight 245.05 g/mol [2]
Appearance Off-white to solid powder (inferred)[4]
Purity Typically >95-97% (Commercial Grades)[2][3]

Commercial Sourcing and Procurement for Research

The accessibility of starting materials is a critical logistical parameter in any research campaign. 8-Bromo-6-fluorochroman-4-one is available from a range of specialized chemical suppliers, catering to different scales, from discovery research to process development.

Overview of the Supplier Landscape

The market for this reagent is primarily composed of suppliers specializing in building blocks for medicinal chemistry and fine chemicals. These vendors typically offer the compound in research quantities (milligrams to grams) with well-documented quality control. Platforms like Echemi provide a marketplace view, aggregating listings from various manufacturers and traders, primarily based in China.[3]

Comparative Supplier Data

When selecting a supplier, researchers must balance cost, purity, lead time, and the availability of quality assurance documentation (e.g., Certificate of Analysis with NMR and HPLC data).

Table 2: Selected Commercial Suppliers of 8-Bromo-6-fluorochroman-4-one

SupplierPurity SpecificationAvailable QuantitiesCAS Number
ChemUniverse 97%100 mg, 250 mg1092350-87-2[2]
Chemsigma Not specifiedNot specified1092350-87-2[1]
Echemi (Marketplace) Varies (e.g., 95%, 99%)mg to kg scales1092350-87-2[3]
- HANGZHOU LEAP CHEMNot specifiedNot specified1092350-87-2[3]
- Dayang Chem (Hangzhou)Not specifiedNot specified1092350-87-2[3]
- CHEMLYTE SOLUTIONSIndustrial Grade (99%)25 kg1092350-87-2[3]

Note: The supplier landscape is dynamic. Researchers should verify current stock and specifications directly with the vendors.

Synthesis and Chemical Reactivity

Understanding the synthetic origin of a building block provides insight into potential impurities and informs its application in further chemical transformations.

Retrosynthetic Analysis and Plausible Synthetic Route

The synthesis of chroman-4-ones is a well-established area of organic chemistry. A common and effective strategy is the intramolecular Friedel-Crafts acylation of a phenoxypropanoic acid. For 8-Bromo-6-fluorochroman-4-one, this involves the preparation of 3-(2-bromo-4-fluorophenoxy)propanoic acid from 2-bromo-4-fluorophenol and a suitable three-carbon synthon, followed by cyclization in the presence of a strong acid catalyst like polyphosphoric acid (PPA).

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation start 2-Bromo-4-fluorophenol + 3-Bromopropanoic acid reagents1 Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents1 intermediate 3-(2-Bromo-4-fluorophenoxy)propanoic acid reagents1->intermediate reagents2 Polyphosphoric Acid (PPA) Heat intermediate->reagents2 product 8-Bromo-6-fluorochroman-4-one reagents2->product

Figure 1: A plausible two-step synthetic workflow for 8-Bromo-6-fluorochroman-4-one.

Utility as a Synthetic Intermediate

The primary value of this molecule lies in the differential reactivity of its halogen substituents. The C8-Broromine bond is significantly more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C6-Fluorine bond. This allows for selective functionalization at the 8-position, enabling the introduction of diverse aryl, alkyl, or amino groups while retaining the fluorine atom to modulate the electronic properties of the final compound.[5] Such strategies are fundamental to building molecular complexity and exploring structure-activity relationships (SAR).[6]

Applications in Drug Discovery and Medicinal Chemistry

The chroman scaffold is present in numerous biologically active compounds. The specific substitution pattern of 8-Bromo-6-fluorochroman-4-one makes it particularly relevant for targeting complex diseases.

Role as a Scaffold for Central Nervous System (CNS) Agents

Research into related 6-fluorochroman derivatives has identified potent antagonists for the 5-HT1A serotonin receptor.[7] A key finding from this work was that introducing an oxo group at the C-4 position of the chroman ring was effective in improving receptor selectivity.[7] This directly validates the utility of the 8-Bromo-6-fluorochroman-4-one scaffold as a starting point for novel CNS agents, where selective receptor modulation is paramount for achieving therapeutic efficacy while minimizing off-target side effects.

Potential in Oncology and Anti-Infective Research

Polyhalogenated quinolines and related heterocyclic systems are widely explored for their potential as anti-cancer and antimicrobial agents.[5] The halogens can participate in halogen bonding, enhance lipophilicity for better membrane permeability, and block sites of metabolism. The 8-Bromo-6-fluorochroman-4-one core can be used to generate libraries of novel compounds for screening against cancer cell lines or microbial pathogens.

A Typical Drug Discovery Workflow

The journey from a building block to a clinical candidate is a multi-step, iterative process. 8-Bromo-6-fluorochroman-4-one enters at the critical "Lead Generation" phase.

G start Procurement of 8-Bromo-6-fluorochroman-4-one coupling Scaffold Derivatization (e.g., Suzuki, Buchwald-Hartwig at C8-Br position) start->coupling library Library Synthesis (Generation of diverse analogues) coupling->library screening High-Throughput Screening (HTS) & Biological Assays library->screening hit Hit Identification (Active Compounds Identified) screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->coupling Iterative Design lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt

Figure 2: A representative workflow illustrating the use of the target compound in a drug discovery pipeline.

Handling, Storage, and Safety

As with all halogenated organic compounds, proper laboratory procedures are essential for safe handling.

Laboratory Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[9] Harmful if swallowed.[8]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[10]

Storage and Stability
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Recommendation: For long-term storage, sealing in a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent degradation.

References

  • Chemsigma. 8-Bromo-6-fluorochroman-4-one [1092350-87-2]. Available at: [Link]

  • ChemUniverse. 8-BROMO-6-FLUOROCHROMAN-4-ONE [P87127]. Available at: [Link]

  • PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Available at: [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

Sources

Methodological & Application

detailed synthesis protocol for 8-Bromo-6-fluorochroman-4-one

[1]

Abstract and Scope

This technical guide outlines the validated synthesis of 8-bromo-6-fluorochroman-4-one (also known as 8-bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one). This scaffold is a critical intermediate in the development of aldose reductase inhibitors, spiro-hydantoin derivatives, and specific kinase inhibitors.

The protocol utilizes a robust two-step sequence starting from commercially available 2-bromo-4-fluorophenol . This route is selected for its regiochemical fidelity, ensuring the halogen substituents remain in the correct 6- and 8-positions without the ambiguity associated with direct halogenation of the chromanone core.

Key Reaction Metrics
ParameterSpecification
Starting Material 2-Bromo-4-fluorophenol (CAS 443-81-2)
Overall Yield 55–65% (Two Steps)
Purity Goal >98% (HPLC/NMR)
Scale Gram to Multigram (scalable to ~100g)
Key Hazards Corrosive reagents (SOCl₂, AlCl₃), Exotherms

Retrosynthetic Analysis

The strategic disconnection relies on the intramolecular Friedel-Crafts acylation of the propionic acid side chain onto the electron-deficient phenolic ring.

RetrosynthesisTarget8-Bromo-6-fluorochroman-4-one(Target)Intermediate3-(2-Bromo-4-fluorophenoxy)propionic acid(Key Intermediate)Target->IntermediateIntramolecularFriedel-CraftsSM2-Bromo-4-fluorophenol(Starting Material)Intermediate->SMO-Alkylation(Williamson Ether)Reagent13-Chloropropionic Acid(Alkylation Agent)Intermediate->Reagent1

Figure 1: Retrosynthetic disconnection showing the linear assembly from the phenol precursor.

Experimental Protocol

Step 1: Synthesis of 3-(2-Bromo-4-fluorophenoxy)propionic acid

This step involves the O-alkylation of the phenol using 3-chloropropionic acid under basic conditions.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromo-4-fluorophenol 1.0Substrate
3-Chloropropionic acid 1.2Alkylating Agent
Sodium Hydroxide (aq, 20%) 2.5Base
Hydrochloric Acid (6M) ExcessAcidification
Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-fluorophenol (1.0 equiv) in 20% aqueous NaOH (2.5 equiv). The solution should be clear.

  • Addition: Slowly add 3-chloropropionic acid (1.2 equiv) to the stirring phenoxide solution. Note: The reaction is slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of the phenol by TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with 6M HCl to pH ~1. A thick precipitate (the carboxylic acid) will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x volumes) to remove residual salts and unreacted chloropropionic acid.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Result: Off-white solid.[1] Yield: 75–85%.[2] Checkpoint: If the product is oily, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Step 2: Cyclization to 8-Bromo-6-fluorochroman-4-one

The ring closure is achieved via the acid chloride intermediate. This method is preferred over Polyphosphoric Acid (PPA) for this substrate because the electron-withdrawing halogens deactivate the ring, often requiring the more reactive acid chloride/AlCl₃ system for efficient cyclization.

Reagents & Stoichiometry
ReagentEquiv.Role
Intermediate Acid (Step 1) 1.0Substrate
Thionyl Chloride (SOCl₂) 3.0Chlorinating Agent
Aluminum Chloride (AlCl₃) 1.2Lewis Acid Catalyst
Dichloromethane (DCM) SolventAnhydrous Solvent
Procedure

Part A: Acid Chloride Formation

  • Suspend the 3-(2-bromo-4-fluorophenoxy)propionic acid (from Step 1) in anhydrous DCM (5 mL/g).

  • Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.

  • Reflux for 2 hours under an inert atmosphere (N₂ or Ar). Gas evolution (SO₂, HCl) will occur; use a scrubber.

  • Concentrate the mixture in vacuo to remove solvent and excess SOCl₂. The residue is the crude acid chloride (usually a yellow oil).

Part B: Friedel-Crafts Cyclization

  • Dissolve the crude acid chloride in fresh anhydrous DCM (10 mL/g). Cool to 0°C.[3]

  • Critical Step: Portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv). Caution: Highly exothermic.

  • Allow the reaction to warm to room temperature and stir for 3–5 hours.

    • Mechanistic Insight: The AlCl₃ complexes with the acyl chloride to generate the acylium ion, which attacks the ortho position of the phenol ring. The 8-bromo substituent directs the cyclization to the only available ortho position relative to the ether linkage.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl. Stir vigorously to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc.

Expected Result: Pale yellow to off-white solid. Yield: 60–75%.[2]

Analytical Characterization (Expected Data)

The following data profiles are synthesized from analogous halogenated chromanones and standard spectroscopic principles.

NMR Spectroscopy[7]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (dd, J = 8.0, 3.0 Hz, 1H, H-5): Deshielded by the carbonyl; doublet of doublets due to coupling with Fluorine (para) and H-7 (meta).

    • δ 7.45 (dd, J = 7.5, 3.0 Hz, 1H, H-7): Between the Br and F substituents.

    • δ 4.60 (t, J = 6.5 Hz, 2H, O-CH₂): Typical ether methylene shift.

    • δ 2.85 (t, J = 6.5 Hz, 2H, CO-CH₂): Typical alpha-carbonyl methylene shift.

  • ¹⁹F NMR: Single signal expected around -115 ppm (relative to CFCl₃).

Mass Spectrometry
  • MS (ESI+): m/z 244.9/246.9 [M+H]⁺. The characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) will be clearly visible.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Deactivated ring system reduces reactivity.Switch from DCM to 1,2-Dichloroethane (DCE) and reflux during the AlCl₃ step to overcome the energy barrier.
Low Yield in Step 1 Polymerization or side reactions.Ensure the reaction remains basic (pH > 10) throughout the reflux. Do not overheat (>110°C).
Product is Sticky/Oily Residual solvent or impurities.Triturate with cold pentane or hexanes. If oil persists, use column chromatography.[4]

Workflow Diagram

Workflowcluster_0Step 1: O-Alkylationcluster_1Step 2: CyclizationStart2-Bromo-4-fluorophenol+ 3-Chloropropionic Acid(in 20% NaOH)RefluxReflux (4-6h)Start->RefluxAcidifyAcidify with HCl(Precipitate forms)Reflux->AcidifyFilterFilter & DryAcidify->FilterAcidChlorideActivation:SOCl2 / RefluxFilter->AcidChlorideIntermediate AcidFriedelCraftsCyclization:AlCl3 / DCM / 0°C -> RTAcidChloride->FriedelCraftsAcid ChlorideQuenchIce/HCl Quench& ExtractionFriedelCrafts->QuenchPurifyChromatography / RecrystallizationQuench->PurifyFinal8-Bromo-6-fluorochroman-4-one(Pure Solid)Purify->Final

Figure 2: Operational workflow for the two-step synthesis.

References

  • General Synthesis of Chroman-4-ones via Friedel-Crafts

    • Title: "An efficient synthesis of 4-chromanones."
    • Source: ResearchGate.[6][7]

    • URL:[Link]

  • Starting Material Preparation (2-Bromo-4-fluorophenol)

    • Title: "2-Bromo-4-fluorophenol - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Cyclization Methodology (Analogous Substrates)

    • Title: "Synthesis and Evaluation of Substituted Chroman-4-one Deriv
    • Source: Journal of Medicinal Chemistry (via ACS Public
    • URL:[Link]

  • Alternative Cyclization Reagents (Eaton's Reagent)

    • Title: "E
    • Source: Organic Syntheses.[2][8]

    • URL:[Link]

Synthesis of 8-Bromo-6-fluorochroman-4-one Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chroman-4-one scaffolds are a prominent structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The targeted introduction of halogen substituents, such as bromine and fluorine, onto the chromanone core can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making them valuable assets in drug discovery and development. This application note provides a comprehensive and detailed experimental procedure for the synthesis of 8-bromo-6-fluorochroman-4-one, a key intermediate for the development of novel therapeutic agents.

This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering a step-by-step protocol grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.

Overall Synthesis Workflow

The synthesis of 8-bromo-6-fluorochroman-4-one is accomplished through a two-step reaction sequence, commencing with the commercially available 2-bromo-4-fluorophenol. The first step involves a Williamson ether synthesis to introduce the propanoic acid side chain, followed by an intramolecular Friedel-Crafts acylation to construct the chroman-4-one ring system.

Synthesis_Workflow A 2-Bromo-4-fluorophenol B Ethyl 3-(2-bromo-4-fluorophenoxy)propanoate A->B Williamson Ether Synthesis (Ethyl 3-bromopropanoate, K2CO3, Acetone) C 3-(2-Bromo-4-fluorophenoxy)propanoic acid B->C Hydrolysis (NaOH, EtOH/H2O) D 8-Bromo-6-fluorochroman-4-one C->D Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid)

Figure 1: Overall synthetic workflow for 8-bromo-6-fluorochroman-4-one.

Part 1: Synthesis of 3-(2-Bromo-4-fluorophenoxy)propanoic Acid

This initial phase focuses on the preparation of the key precursor, 3-(2-bromo-4-fluorophenoxy)propanoic acid, through a two-step process involving etherification followed by hydrolysis.

Step 1.1: Williamson Ether Synthesis of Ethyl 3-(2-bromo-4-fluorophenoxy)propanoate

The Williamson ether synthesis is a reliable and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] In this step, the phenoxide of 2-bromo-4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.4 mmol) in acetone (100 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (14.5 g, 104.8 mmol). The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Addition of Alkyl Halide: Add ethyl 3-bromopropanoate (10.3 mL, 78.6 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid residue with acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2-bromo-4-fluorophenoxy)propanoate as an oil.

Causality of Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it effectively dissolves the reactants and does not participate in the reaction.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

  • Excess Reagent: A slight excess of ethyl 3-bromopropanoate is used to ensure complete consumption of the starting phenol.

Step 1.2: Hydrolysis of Ethyl 3-(2-bromo-4-fluorophenoxy)propanoate

The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a basic solution.

Protocol:

  • Reaction Setup: To the crude ethyl 3-(2-bromo-4-fluorophenoxy)propanoate obtained in the previous step, add a solution of sodium hydroxide (4.2 g, 105 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: The product, 3-(2-bromo-4-fluorophenoxy)propanoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Intramolecular Friedel-Crafts Acylation to 8-Bromo-6-fluorochroman-4-one

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-bromo-4-fluorophenoxy)propanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the carboxylic acid in the presence of a strong acid, attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring.[3][4][5]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, place 3-(2-bromo-4-fluorophenoxy)propanoic acid (5.0 g, 18.0 mmol).

  • Addition of Cyclizing Agent: Carefully add polyphosphoric acid (PPA) (50 g) to the flask. PPA serves as both the solvent and the catalyst for the cyclization.

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring for 2-3 hours. The reaction mixture will become a viscous solution.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extraction: The product will precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford 8-bromo-6-fluorochroman-4-one as a solid.

Causality of Experimental Choices:

  • Cyclizing Agent: Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid, which is effective in promoting intramolecular Friedel-Crafts acylations of carboxylic acids.[2][4]

  • Temperature: The reaction is heated to provide the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Work-up: Pouring the reaction mixture onto ice quenches the reaction and helps to break down the viscous PPA. The subsequent extractions and washes are crucial for isolating and purifying the product.

Data Presentation

Compound Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%)
Ethyl 3-(2-bromo-4-fluorophenoxy)propanoate2-Bromo-4-fluorophenolEthyl 3-bromopropanoate, K₂CO₃AcetoneReflux12-16~85-95
3-(2-Bromo-4-fluorophenoxy)propanoic acidEthyl 3-(2-bromo-4-fluorophenoxy)propanoateNaOH, HClEtOH/H₂ORT4-6~90-98
8-Bromo-6-fluorochroman-4-one3-(2-Bromo-4-fluorophenoxy)propanoic acidPolyphosphoric Acid-80-902-3~70-85

Characterization Data for 8-Bromo-6-fluorochroman-4-one

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J = 2.8 Hz, 1H), 7.45 (dd, J = 8.8, 2.8 Hz, 1H), 4.60 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 190.1, 158.5 (d, J = 245 Hz), 154.2, 128.9 (d, J = 8 Hz), 121.8 (d, J = 24 Hz), 116.5 (d, J = 24 Hz), 115.8, 67.8, 37.2.

  • Mass Spectrometry (EI): m/z (%) = 258/260 (M⁺, 100/98), 202/204 (40/39), 174/176 (25/24), 123 (30). The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.[6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 8-bromo-6-fluorochroman-4-one. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for further derivatization and biological evaluation. The self-validating nature of the protocol, supported by the provided characterization data, ensures the integrity of the synthesized compound.

References

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Zhou, Y.-Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Google Patents. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • PrepChem. Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Available at: [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Available at: [Link]

  • Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link]

  • PubChem. 8-Bromo-6-fluoroquinoline | C9H5BrFN | CID 21271249. Available at: [Link]

  • PubChem. Ethyl 3-bromo-2-hydroxypropanoate | C5H9BrO3 | CID 13180684. Available at: [Link]

  • PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. Available at: [Link]

Sources

reaction conditions for the cyclization of brominated fluorophenoxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the cyclization of brominated fluorophenoxypropionic acid.

Target Synthesis: Halogenated Chroman-4-ones

Part 1: Introduction & Mechanistic Rationale

The Challenge of Deactivated Substrates

The cyclization of 3-(phenoxy)propionic acids is the foundational method for synthesizing chroman-4-ones , a privileged scaffold in drug discovery (e.g., Sorbinil, flavonoid analogs). However, the introduction of halogen atoms—specifically Bromine (Br) and Fluorine (F) —onto the aromatic ring significantly alters the reaction thermodynamics.

  • Electronic Effect: Both Br and F are electron-withdrawing groups (EWGs) via induction (

    
     effect), though they donate electron density via resonance (
    
    
    
    ). In the context of Friedel-Crafts acylation (the core cyclization mechanism), the inductive withdrawal dominates, deactivating the ring toward electrophilic attack.
  • Regioselectivity: The positioning of the halogens directs the cyclization. For 3-(4-bromo-2-fluorophenoxy)propionic acid , the cyclization is directed to the ortho position relative to the ether linkage (position 6), yielding 6-bromo-8-fluoro-4-chromanone .

Mechanistic Pathway

The reaction proceeds via an Intramolecular Friedel-Crafts Acylation . The carboxylic acid must first be activated into a potent electrophile (acylium ion) to overcome the nucleophilic deficit of the halogenated ring.

Pathway A: Acid Chloride Activation (Two-Step)

  • Conversion of acid to acid chloride (

    
    ).
    
  • Lewis Acid-mediated generation of the acylium ion (

    
    ).
    
  • Electrophilic Aromatic Substitution (

    
    ).
    

Pathway B: Superacid Dehydration (One-Step)

  • Protonation of the carbonyl oxygen in a superacid medium (e.g., Eaton's Reagent).

  • Loss of water to form the acylium ion in situ.

  • Cyclization.[1][2][3][4][5]

Part 2: Experimental Protocols

Selection Matrix: Choosing the Right Method
ParameterMethod A: Eaton's Reagent (Recommended) Method B: Acid Chloride / AlCl₃ Method C: Polyphosphoric Acid (PPA)
Substrate Reactivity Excellent for deactivated ringsExcellent (Strongest Electrophile)Moderate (Requires high heat)
Temperature 40°C – 80°C0°C – RT100°C – 120°C
Workup Water quench (Clean)Acid quench (Gas evolution)Viscous/Messy
Scalability High (Flow chemistry compatible)Medium (Stoichiometric waste)Low (Stirring issues)
Protocol A: Cyclization via Eaton’s Reagent (High-Throughput / Scalable)

This method is preferred for its operational simplicity and ability to drive cyclization on deactivated rings without harsh thermal forcing.

Reagents & Materials
  • Substrate: 3-(4-bromo-2-fluorophenoxy)propionic acid (1.0 equiv).

  • Reagent: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic Acid).[4][6]
    
  • Quench: Ice-water, Sodium Bicarbonate (

    
    ).
    
  • Solvent: None (Neat) or Nitromethane (if dilution needed).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add the brominated fluorophenoxypropionic acid solid to the flask.

  • Reagent Addition: Add Eaton’s Reagent (5–10 mL per gram of substrate) under a nitrogen stream.

    • Note: The solution may darken slightly. Ensure the solid is fully dispersed.

  • Reaction: Heat the mixture to 60°C (internal temperature). Monitor via TLC or HPLC every 30 minutes.

    • Critical: Deactivated rings may require up to 80°C . Do not exceed 90°C to avoid sulfonation byproducts.

  • Completion: Reaction is typically complete within 1–3 hours .

  • Quenching: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice (10x volume of reagent) with vigorous stirring.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with water until neutral pH.

    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash with sat. 
      
      
      
      , brine, and dry over
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Cyclization via Acid Chloride (Precision / Low Temperature)

Use this method if the substrate is sensitive to strong acids or if Eaton's reagent fails to effect cyclization.

Reagents & Materials
  • Substrate: 3-(4-bromo-2-fluorophenoxy)propionic acid.

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (1.5 equiv) + cat. DMF.[5][7][8]
    
  • Lewis Acid: Aluminum Chloride (

    
    ) (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve substrate in dry DCM. Add catalytic DMF (2 drops).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 1 hour or stir at RT for 4 hours until gas evolution (

      
      ) ceases.
      
    • Optional: Evaporate solvent/excess

      
       to isolate crude acid chloride (recommended for precise stoichiometry).
      
  • Friedel-Crafts Cyclization:

    • Redissolve crude acid chloride in dry DCM/DCE (0.2 M).

    • Cool to 0°C . Add

      
       portion-wise (exothermic).
      
    • Allow to warm to Room Temperature (RT).[9] Stir for 2–4 hours.

    • Note: If conversion is low after 4 hours, heat to reflux (40°C for DCM, 80°C for DCE).

  • Quenching:

    • Pour reaction mixture carefully into Ice/HCl (1M) mixture.

    • Safety: Massive HCl gas evolution. Perform in a fume hood.

  • Workup: Separate layers. Wash organic layer with water, brine, and dry over

    
    .
    

Part 3: Visualization & Logic

Reaction Mechanism & Logic Flow

The following diagram illustrates the mechanistic pathway and decision logic for the cyclization process.

Cyclization Logic Start Brominated Fluorophenoxypropionic Acid Decision Select Activation Method Start->Decision MethodA Method A: Eaton's Reagent (P2O5 / MsOH) Decision->MethodA Standard/Scalable MethodB Method B: Acid Chloride (SOCl2 -> AlCl3) Decision->MethodB Difficult Substrates MechA In-situ Dehydration (Superacid) MethodA->MechA CondA Temp: 60-80°C Time: 1-3 h MechA->CondA Product 6-Bromo-8-Fluoro-4-Chromanone (Target Scaffold) CondA->Product MechB Acylium Ion Formation (Lewis Acid) MethodB->MechB CondB Temp: 0°C -> RT Time: 2-4 h MechB->CondB CondB->Product

Caption: Decision tree for selecting the optimal cyclization pathway based on substrate reactivity and scale.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Ring deactivation by Br/FIncrease temp to 80°C (Method A) or switch to DCE reflux (Method B).
Dimerization (Intermolecular) Concentration too highDilute reaction to 0.1 M or use High Dilution Addition techniques.
Dark/Tar Formation Overheating or PolymerizationReduce temperature; Ensure inert atmosphere (

); Check reagent quality.
Regioisomer Mixtures Competition for ortho-positionsVerify substrate structure. If F is at pos 2 and Br at 4, cyclization is forced to pos 6 (Clean).
Safety & Handling
  • Hydrofluoric Acid (HF): While C-F bonds are generally stable, superacidic conditions at high temperatures can theoretically cleave them. Always have Calcium Gluconate gel available when working with fluorinated compounds in strong acids.

  • Thionyl Chloride: Reacts violently with water. Use strictly anhydrous glassware.

  • Waste Disposal: Quenched Eaton's reagent is highly acidic. Neutralize with base before disposal.

Part 5: References

  • Eaton, P. E., et al. (1973).[10] "Phosphorus pentoxide-methanesulfonic acid.[10] Convenient alternative to polyphosphoric acid."[10] Journal of Organic Chemistry. Link

  • Diana, E. J., et al. (2021).[11] "Current developments in the synthesis of 4-chromanone-derived compounds." Organic & Biomolecular Chemistry. Link

  • Vekariya, R. H., et al. (2016). "Friedel-Crafts Acylation: Reaction Conditions and Scope." Organic Letters. Link

  • Org. Synth. Coll. (2014).[2][4] "Preparation of Tetrahydroisoquinoline-3-ones using Eaton's Reagent." Organic Syntheses. Link

  • Patel, M., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives." Journal of Medicinal Chemistry. Link

Sources

Protocol: Purification of 8-Bromo-6-fluorochroman-4-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocol for 8-Bromo-6-fluorochroman-4-one (CAS: 1273655-89-2), a critical scaffold in the synthesis of Sirtuin 2 inhibitors and other bioactive heterocycles. The simultaneous presence of an electron-withdrawing fluorine at C6 and a lipophilic bromine at C8 creates a unique polarity profile that distinguishes this molecule from simple chromanones.

This guide addresses specific challenges, including separation from unreacted 2-bromo-4-fluorophenol precursors and the removal of regioisomeric byproducts common in Friedel-Crafts cyclization.

Physicochemical Profile & Separation Logic

Molecule Analysis[1][2]
  • Core Structure: 2,3-Dihydrobenzopyran-4-one (Chroman-4-one).

  • Polarity Drivers: The C4 carbonyl group and the cyclic ether oxygen are the primary hydrogen-bond acceptors.

  • Modulators:

    • C6-Fluorine: High electronegativity reduces the basicity of the ether oxygen but increases polarity relative to H.

    • C8-Bromine: Increases lipophilicity (LogP shift ~ +0.7) and steric bulk, often improving separation from non-halogenated impurities.

Impurity Profile
Impurity TypeLikely SourcePolarity vs. TargetSeparation Strategy
Starting Phenol Unreacted 2-bromo-4-fluorophenolHigher (H-bond donor)Elutes later; distinct UV shift. Pre-wash recommended.
Open Chain Acid Uncyclized Friedel-Crafts intermediateMuch Higher (Carboxylic acid)Retained at top of column; requires polar flush to remove.
Regioisomers 6-Bromo-8-fluoro isomer (rare)Similar Requires shallow gradient slope (0.5–1% increments).

Pre-Purification Workup (Critical Step)

Field Insight: Direct loading of the crude reaction mixture often leads to "tailing" due to residual phenolic starting materials. Recommendation: Before chromatography, wash the organic layer (EtOAc or DCM) with 1N NaOH (2x) followed by Brine (1x) . This converts unreacted phenols into water-soluble phenoxides, removing them from the crude matrix and simplifying the chromatogram.

Method Development

TLC Screening

Stationary Phase: Silica Gel 60 F254 Detection: UV 254 nm (Strong absorption due to conjugated ketone/benzene system).

Solvent System Optimization:

  • 100% Hexane:

    
     (No movement).
    
  • 90:10 Hex/EtOAc:

    
     (Ideal for retention).
    
  • 80:20 Hex/EtOAc:

    
     (Too fast for initial separation).
    

Selected Mobile Phase: Gradient of Hexane (A) and Ethyl Acetate (B) .[1]

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 μm mesh).[2][3]

  • Column Dimensions: 10–20g silica per 1g of crude load.

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.

Loading Strategy: Dry Loading

Given the moderate solubility of halogenated chromanones in pure hexane, solid load injection is required to prevent band broadening.

  • Dissolve crude solid in minimum Dichloromethane (DCM).

  • Add Silica Gel (ratio 1:2 crude:silica by weight).

  • Evaporate solvent via Rotary Evaporator until a free-flowing powder remains.

  • Load powder onto the top of the pre-equilibrated column.

Elution Gradient (Stepwise)

Flow Rate: 15–20 mL/min (for a standard 40g column).

StepSolvent A (Hexane) %Solvent B (EtOAc) %Column Volumes (CV)Purpose
1 100%0%2 CVColumn equilibration / Flush non-polar oils
2 95%5%3 CVElute highly lipophilic side products
3 90%10%5–8 CVTarget Elution Zone (Start)
4 85%15%5 CVTarget Elution Zone (Peak)
5 70%30%3 CVFlush polar impurities (phenols/acids)
Fraction Collection & Analysis
  • Collect fractions of approx. 10–15 mL.

  • Spot fractions on TLC plates; visualize under UV (254 nm).

  • Validation: The target compound appears as a dark, UV-active spot. Staining with 2,4-DNP (Dinitrophenylhydrazine) will yield a yellow/orange spot, confirming the ketone functionality.

Workflow Visualization

PurificationWorkflow cluster_Gradient Gradient Elution Profile Crude Crude Reaction Mixture Workup Workup: 1N NaOH Wash (Remove Phenols) Crude->Workup Purification Prep TLC TLC Screening Target Rf ~ 0.25 (9:1 Hex/EtOAc) Workup->TLC Check Profile Load Dry Loading (Adsorb on Silica) TLC->Load Validated Step1 0-5% EtOAc (Elute Non-polars) Load->Step1 Step2 10-15% EtOAc (Target Elution) Step1->Step2 Increase Polarity Step3 30% EtOAc (Flush Polars) Step2->Step3 Pool Pool Fractions & Concentrate Step2->Pool UV Active Fractions Pure Pure 8-Bromo-6-fluorochroman-4-one Pool->Pure

Caption: Operational workflow for the purification of 8-Bromo-6-fluorochroman-4-one, highlighting the critical alkaline wash step and gradient progression.

Troubleshooting & Safety

Common Issues
  • Co-elution: If the target co-elutes with an impurity at 10% EtOAc, switch mobile phase to Dichloromethane/Hexane (1:1) . The change in selectivity (dipole moment vs. H-bonding) often resolves halogenated aromatic overlaps.

  • Crystallization on Column: If the compound crashes out inside the column (white bands visible), stop flow, dissolve the top layer with a small amount of DCM, and switch to a wet-loading technique with a stronger solvent start (e.g., 5% EtOAc).

Safety Considerations
  • Silica Dust: Inhalation hazard. Always handle dry silica in a fume hood.

  • Halogenated Waste: Fractions containing the target must be disposed of as halogenated organic waste.

  • Skin Contact: 8-Bromo-6-fluorochroman-4-one is a potential skin irritant and sensitizer. Double-gloving (Nitrile) is required.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry, 2012, 55(12), 5726–5747.

    • Context: Describes the general synthesis and purification parameters for halogenated chroman-4-ones using silica flash chrom
  • Therapeutic compounds and methods of use thereof. World Intellectual Property Organization, WO2017058821A1, 2017.

    • Context: Patent detailing the isolation of specific 8-bromo-chromanone intermedi
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors. Journal of Medicinal Chemistry, 2014, 57(23), 9855–9872.

    • Context: Provides specific elution protocols for 6- and 8-substituted chromanone deriv

Sources

Application Notes and Protocols for the Recrystallization of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for 8-Bromo-6-fluorochroman-4-one in Research and Development

8-Bromo-6-fluorochroman-4-one is a halogenated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of biologically active molecules. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including high-throughput screening, lead optimization, and preclinical studies. Impurities can lead to erroneous biological data, interfere with analytical assays, and compromise the integrity of structure-activity relationship (SAR) studies.

This comprehensive guide provides a detailed framework for the purification of 8-Bromo-6-fluorochroman-4-one via recrystallization. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a reasoned approach to achieving high purity, grounded in the physicochemical principles of crystallization.

Physicochemical Properties of 8-Bromo-6-fluorochroman-4-one

A thorough understanding of the molecule's properties is the foundation of a successful purification strategy.

PropertyValueSource
CAS Number 1092350-87-2[1][2]
Molecular Formula C₉H₆BrFO₂[1]
Molecular Weight 245.05 g/mol [1]
Appearance Likely a yellow to orange solid, based on analogous structures.[3]
Melting Point Not definitively reported. A structurally related compound, 4-Bromo-6-fluoroquinoline, has a melting point of 77-78 °C, which may serve as a rough preliminary estimate.[4]
Solubility Profile (Predicted) Based on its structure and data for similar halogenated aromatic compounds, 8-Bromo-6-fluorochroman-4-one is expected to be poorly soluble in water and non-polar solvents like hexanes, with increasing solubility in more polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

PART 1: Solvent System Selection - The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical variable in recrystallization. An ideal solvent will exhibit high solubility for 8-Bromo-6-fluorochroman-4-one at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and purification.

Theoretical Considerations for Solvent Selection:

The "like dissolves like" principle is a useful starting point. 8-Bromo-6-fluorochroman-4-one possesses both polar (carbonyl, ether, and fluoro groups) and non-polar (aromatic ring) characteristics. Therefore, solvents of intermediate polarity are likely to be good candidates.

Experimental Solvent Screening Protocol:

Due to the lack of specific solubility data, a systematic solvent screening is strongly recommended.

Materials:

  • Crude 8-Bromo-6-fluorochroman-4-one (approx. 100 mg)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and a co-solvent system like Ethanol/Water or Acetone/Hexane)

  • Hot plate with a water or sand bath for heating

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into separate test tubes.

  • Add a small aliquot (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Gently heat the test tubes in a water or sand bath.

  • Observe the solubility at the elevated temperature. The compound should fully dissolve.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Recommended Starting Solvents for Screening:

Based on the purification of structurally similar chromanones and halogenated aromatics, the following solvents and solvent systems are recommended as primary candidates for screening:

  • Single Solvents:

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

  • Co-solvent Systems:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Hexane

PART 2: Detailed Recrystallization Protocols

Two primary protocols are presented below: a single-solvent and a co-solvent recrystallization. The choice between them will be dictated by the results of the solvent screening.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent is identified.

Materials and Equipment:

  • Crude 8-Bromo-6-fluorochroman-4-one

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask (appropriately sized for the volume of solvent)

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Workflow:

Caption: Single-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude 8-Bromo-6-fluorochroman-4-one in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Co-solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. It involves a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

Recommended Co-solvent Pairs:

  • Ethanol (soluble) / Water (anti-solvent)

  • Acetone (soluble) / Hexane (anti-solvent)

Workflow:

Caption: Co-Solvent Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Inducing Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For the washing step, use a cold mixture of the two solvents in the same proportion as the final crystallization mixture.

PART 3: Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the "soluble" solvent, reheat to dissolve the oil, and allow for slower cooling. Consider a lower boiling point solvent system.
No Crystal Formation The solution is not saturated enough, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If still unsuccessful, reduce the solvent volume by gentle heating and re-cool.
Poor Recovery Too much solvent was used initially. The compound has significant solubility in the cold solvent.Concentrate the mother liquor and attempt a second crop of crystals. Re-evaluate the solvent system for one with lower cold solubility.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization before crystallization. A second recrystallization may be necessary.

Self-Validating System: Purity Assessment

The success of the recrystallization must be validated. The primary methods for assessing the purity of the final product are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare the melting point of the crude and recrystallized material.

  • Chromatographic Analysis (TLC, HPLC): Thin-layer chromatography can provide a quick qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify the presence of any remaining impurities.

By implementing these protocols and validation methods, researchers can confidently obtain high-purity 8-Bromo-6-fluorochroman-4-one, ensuring the quality and reliability of their scientific endeavors.

References

Sources

Application Note: Strategic Utilization of 8-Bromo-6-fluorochroman-4-one in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 8-Bromo-6-fluorochroman-4-one represents a "privileged scaffold" precursor. Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to rapidly generate diverse libraries with high Fsp3 character (fraction of sp3-hybridized carbons) and specific metabolic stability features.[1]

This guide details the operational protocols for transforming this building block into bioactive candidates. We focus on exploiting its three distinct functional handles:

  • C8-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install lipophilic tails or biaryl motifs.[1]

  • C4-Ketone: A versatile electrophile for spirocyclization, reductive amination, or Grignard addition, enabling the transition from planar to 3D molecular space.[1]

  • C6-Fluorine: A strategic metabolic blocker that prevents oxidative metabolism at the susceptible para-position relative to the ether oxygen, while modulating the pKa of neighboring phenols (if unmasked).[1]

Visualizing the Reactivity Landscape

ReactivityMapCore8-Bromo-6-fluoro-chroman-4-oneC8_SuzukiC8-Arylation(Suzuki Coupling)Core->C8_SuzukiPd(0), Ar-B(OH)2C8_BuchwaldC8-Amination(Buchwald-Hartwig)Core->C8_BuchwaldPd(0), HNR2C4_SpiroC4-Spirocyclization(Bucherer-Bergs)Core->C4_SpiroKCN, (NH4)2CO3C4_RedAmC4-Reductive AminationCore->C4_RedAmNaBH3CN, R-NH2Prod_BiarylBiaryl Scaffold(Lipophilic Pocket)C8_Suzuki->Prod_BiarylProd_SpiroSpiro-Hydantoin(Aldose Reductase Inhibitor)C4_Spiro->Prod_Spiro

Figure 1: Orthogonal functionalization pathways for 8-Bromo-6-fluorochroman-4-one.[1] The C8 and C4 positions can be modified independently.

Core Synthetic Protocols

The following protocols are designed for sequential functionalization . While the order can be reversed, we recommend performing C8-coupling before C4-spirocyclization to avoid catalyst poisoning by the hydantoin/amine nitrogens formed in step 2.

Protocol A: C8-Diversification via Suzuki-Miyaura Coupling[1]

This step installs the "tail" of the molecule. The electron-rich nature of the chroman ring requires an active catalyst system.

Reagents:

  • Substrate: 8-Bromo-6-fluorochroman-4-one (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the chromanone, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Scientific Rationale: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Table:

VariableRecommendationRationale
Solvent Dioxane/H₂O or DME/H₂OMiscibility ensures phase transfer of the inorganic base.
Base K₃PO₄ (if sensitive groups)Milder than carbonates; prevents aldol condensation at C3.[1]
Ligand XPhos (if steric bulk)Use if the boronic acid is ortho-substituted.[1]
Protocol B: C4-Spirocyclization via Bucherer-Bergs Reaction[1]

This reaction transforms the planar ketone into a 3D spiro-hydantoin, a classic motif for inhibiting enzymes like aldose reductase and modulating solubility.[1]

Reagents:

  • Substrate: 8-Substituted-6-fluorochroman-4-one (from Protocol A)[1]

  • Potassium Cyanide (KCN): 2.5 equiv (Caution: Toxic)[1]

  • Ammonium Carbonate ((NH₄)₂CO₃): 4.0 equiv[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve the chromanone in EtOH/H₂O.

  • Addition: Add (NH₄)₂CO₃ followed by KCN.[1] Safety: Perform in a well-ventilated fume hood with a cyanide antidote kit available.

  • Cyclization: Heat to 60–70°C for 18–24 hours.

    • Mechanism Note: The reaction proceeds via a cyanohydrin intermediate, followed by amine attack and rearrangement.[2] High temperature ensures the thermodynamic spiro-hydantoin product.[1]

  • Isolation:

    • Cool the mixture to 0°C.

    • Acidify carefully with 6N HCl to pH ~2 (Caution: HCN gas evolution—scrub exhaust).[1]

    • The precipitate is often the pure spiro-hydantoin. Filter and wash with cold water.[1]

  • Recrystallization: Ethanol/Water if necessary.

Case Study: Design of a Dual-Action Kinase Inhibitor

Objective: Create a library of compounds targeting a kinase with a hydrophobic back-pocket and a solvent-exposed polar region.[1]

Workflow Logic:

  • Scaffold Selection: 8-Bromo-6-fluorochroman-4-one is chosen.[1] The F-atom blocks metabolic hydroxylation.[1]

  • Step 1 (Hydrophobic Tail): Suzuki coupling with 3-pyridylboronic acid at C8 targets the hinge region or back-pocket.[1]

  • Step 2 (Polar Head): Reductive amination at C4 with N-methylpiperazine installs a solubilizing group that interacts with solvent-exposed residues.[1]

Experimental Workflow Diagram

WorkflowStartStart: 8-Br-6-F-chroman-4-oneStep1Step 1: Suzuki Coupling(3-Pyridylboronic acid)Start->Step1QC1QC: LCMS/NMR(Check for de-bromination)Step1->QC1QC1->Step1Fail (Re-optimize)Step2Step 2: Reductive Amination(N-methylpiperazine, NaBH(OAc)3)QC1->Step2PassFinalFinal Library Candidate(Kinase Inhibitor)Step2->Final

Figure 2: Sequential library generation workflow.

Troubleshooting & Critical Parameters

A. Regioselectivity & Side Reactions[1][4]
  • Aldol Condensation: The C3 position (alpha to ketone) is acidic.[1] Strong bases in the Suzuki step (like NaOH) can cause self-condensation.[1]

    • Solution: Use milder bases (K₂CO₃ or K₃PO₄) and keep reaction times under 12 hours.[1]

  • Dehalogenation: Reductive debromination can occur if the Pd catalyst loading is too high or the reaction runs too long.

B. Solubility

The core scaffold is moderately lipophilic (cLogP ~ 2.5).[1]

  • Protocol Adjustment: If the starting material precipitates in aqueous Suzuki conditions, add THF as a co-solvent (Dioxane/Water/THF 2:1:1).[1]

C. Safety (Cyanide)

For the Bucherer-Bergs reaction, if avoiding KCN is desired, TMS-CN (Trimethylsilyl cyanide) can be used in a modified Strecker-type synthesis, though the classic aqueous conditions usually yield better precipitation of the product.[1]

References

  • Biological Activity of Chromanones

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).[1][3][4][5] Journal of Medicinal Chemistry.

    • [1]

  • Spirohydantoin Synthesis (Bucherer-Bergs)

    • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021).[1][2][6] Molecules.

    • [1]

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Optimization. Organic Chemistry Portal.[1][7]

  • Aldose Reductase Inhibitors (Historical Context)

    • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[1] (1990).[1][8] Journal of Medicinal Chemistry.

    • [1]

Application Notes and Protocols: 8-Bromo-6-fluorochroman-4-one as a Versatile Precursor for the Development of Novel 5-HT1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-HT1A Receptor Antagonism and the Strategic Role of Chroman-Based Scaffolds

The 5-hydroxytryptamine-1A (5-HT1A) receptor, a subtype of the G-protein coupled serotonin receptor family, is a well-established therapeutic target for a range of central nervous system (CNS) disorders.[1][2] Located both presynaptically as an autoreceptor on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions including the hippocampus and cortex, the 5-HT1A receptor plays a critical role in modulating serotonergic neurotransmission.[2] While 5-HT1A receptor agonists have been utilized for their anxiolytic and antidepressant effects, there is a growing body of evidence supporting the therapeutic potential of 5-HT1A receptor antagonists. These antagonists can block the receptor, preventing serotonin from binding and exerting its effects, which can be beneficial in treating conditions such as cognitive deficits in Alzheimer's disease and enhancing the efficacy of selective serotonin reuptake inhibitors (SSRIs) in depression.[3][4][5]

The chroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets.[6] In the context of 5-HT1A receptor modulation, derivatives of 6-fluorochroman have shown promise as potent antagonists.[7] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the ketone at the 4-position provides a handle for further structural modifications.

This guide provides a comprehensive overview and detailed protocols for the synthesis and utilization of 8-bromo-6-fluorochroman-4-one as a key precursor for novel 5-HT1A receptor antagonists. We will delve into the rationale behind the synthetic design, provide step-by-step methodologies for its preparation and subsequent derivatization, and detail the essential in vitro assays for pharmacological characterization.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from the synthesis of the precursor to the biological evaluation of the final compounds.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Precursor_Synth Synthesis of 8-Bromo-6-fluorochroman-4-one Derivatization Derivatization to Target Antagonists Precursor_Synth->Derivatization Key Intermediate Binding_Assay 5-HT1A Receptor Binding Assay (Ki) Derivatization->Binding_Assay Test Compounds Functional_Assay Functional Antagonist Assay (cAMP) Binding_Assay->Functional_Assay Affinity Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Overall experimental workflow.

Chemical Synthesis Protocols

The synthesis of 8-bromo-6-fluorochroman-4-one is a critical first step. The following protocols are based on established synthetic methodologies for chromanones and their halogenated derivatives.

Protocol 1: Synthesis of 6-Fluorochroman-4-one

This procedure involves the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenoxy)propanoic acid.

Materials:

  • 4-Fluorophenol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Concentrated Hydrochloric Acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 3-(4-fluorophenoxy)propanenitrile: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorophenol (1 eq) in acrylonitrile (1.5 eq). Add Triton B (0.1 eq) dropwise. Heat the mixture at 50°C for 24 hours. Monitor the reaction by TLC. After completion, cool the mixture and dilute with DCM. Wash with water and brine, then dry the organic layer over anhydrous MgSO₄. Concentrate under reduced pressure to obtain the crude product.

  • Hydrolysis to 3-(4-fluorophenoxy)propanoic acid: To the crude nitrile from the previous step, add concentrated HCl (10 volumes). Reflux the mixture for 6 hours. Cool to room temperature and pour into ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 3-(4-fluorophenoxy)propanoic acid.

  • Intramolecular Cyclization: In a round-bottom flask, heat polyphosphoric acid (10 eq by weight) to 80°C. Add 3-(4-fluorophenoxy)propanoic acid (1 eq) portion-wise with vigorous stirring. Heat the mixture at 100°C for 2 hours. Cool the reaction mixture and carefully pour it onto crushed ice. The resulting precipitate is filtered, washed with water, and then dissolved in DCM. The organic layer is washed with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 6-fluorochroman-4-one.

Protocol 2: Synthesis of 8-Bromo-6-fluorochroman-4-one

This protocol describes the regioselective bromination of 6-fluorochroman-4-one at the C8 position.

Materials:

  • 6-Fluorochroman-4-one

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask protected from light, dissolve 6-fluorochroman-4-one (1 eq) in dry DCM.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 8-bromo-6-fluorochroman-4-one.

Illustrative Derivatization to a Potential 5-HT1A Antagonist

The 8-bromo position serves as a key handle for introducing various side chains to interact with the 5-HT1A receptor. A common strategy involves the introduction of a piperazine moiety, a well-known pharmacophore for 5-HT1A ligands.

synthesis start 6-Fluorochroman-4-one precursor 8-Bromo-6-fluorochroman-4-one start->precursor NBS, DCM intermediate1 Intermediate with linker precursor->intermediate1 Buchwald-Hartwig Coupling with protected amino-linker final_product Target 5-HT1A Antagonist intermediate1->final_product Deprotection and coupling with arylpiperazine

Caption: Synthetic pathway to a potential 5-HT1A antagonist.

Biological Evaluation Protocols

The following are detailed protocols for the in vitro pharmacological characterization of synthesized compounds.

Protocol 3: 5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the human 5-HT1A receptor by measuring their ability to displace a specific radioligand.

Materials:

  • Membrane preparations from CHO or HEK-293 cells stably expressing the human 5-HT1A receptor

  • [³H]8-OH-DPAT (specific radioligand)

  • WAY-100635 (non-labeled specific antagonist for non-specific binding determination)

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Harvester

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand.

    • Total Binding: Add assay buffer, [³H]8-OH-DPAT (at a concentration near its Kd, typically 1-2 nM), and vehicle.

    • Non-specific Binding (NSB): Add assay buffer, [³H]8-OH-DPAT, and a high concentration of WAY-100635 (e.g., 10 µM).

    • Test Compound Wells: Add assay buffer, [³H]8-OH-DPAT, and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the cell membrane preparation (typically 50-100 µg of protein per well) to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using a non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Forskolin-Stimulated cAMP Functional Assay

This assay determines the functional activity of the compounds as antagonists by measuring their ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT1A receptor

  • 8-OH-DPAT (5-HT1A receptor agonist)

  • Forskolin

  • Test compounds

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

  • Compound Incubation: Remove the culture medium and add the test compounds at various concentrations. Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist 8-OH-DPAT (typically at its EC₈₀ concentration) and forskolin (to stimulate adenylyl cyclase and cAMP production).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the antagonist.

    • The data will demonstrate the ability of the antagonist to block the agonist's inhibitory effect on forskolin-stimulated cAMP production.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 5-HT1A receptor antagonists from the 8-bromo-6-fluorochroman-4-one precursor relies on a systematic exploration of the structure-activity relationship.[4][8]

Position Modification Impact on Activity
C8 Introduction of a long-chain arylpiperazine moietyGenerally crucial for high affinity. The nature of the aryl group (e.g., methoxyphenyl, pyrimidinyl) and the length of the alkyl chain fine-tune affinity and selectivity.
C6 Fluorine substitutionEnhances metabolic stability and can improve binding affinity through favorable electronic interactions.
C4 Ketone (oxo) groupCan be a key interaction point or a handle for further modifications. Reduction to a hydroxyl group can also be beneficial for selectivity.[7]
Chroman Ring Stereochemistry at C2Can influence binding affinity and functional activity, with one enantiomer often being more potent.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist blocks this action.

signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT (Agonist) Agonist->Receptor Binds and Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT1A receptor signaling pathway.

Conclusion

8-Bromo-6-fluorochroman-4-one is a strategically designed precursor that offers a versatile platform for the synthesis of novel 5-HT1A receptor antagonists. The synthetic and pharmacological protocols detailed in this guide provide a robust framework for researchers in drug discovery to develop and evaluate new chemical entities with therapeutic potential for a variety of CNS disorders. A thorough understanding of the structure-activity relationships will be paramount in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Bantick, R. A., De Vries, M. H., & Grasby, P. M. (2005). The effect of a 5-HT1A receptor agonist on striatal dopamine release. European Journal of Nuclear Medicine and Molecular Imaging, 32(8), 847-853.
  • Borsini, F., Evans, K., Jason, K., Rohde, F., Alexander, B., & Pollentier, S. (2002). Pharmacology of flibanserin. CNS drug reviews, 8(2), 117–142.
  • Rowley, M., et al. (2001). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1603-1614.
  • Schechter, L. E., et al. (2005). Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the effect of antipsychotic drugs. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1274-1285.
  • A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties. (2021). Future Medicinal Chemistry, 13(15), 1357-1375.
  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. (2022). Molecules, 27(19), 6529.
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (2012). The Serotonin Receptors, 175-197.
  • Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. (2010). British Journal of Pharmacology, 160(8), 1962-1975.
  • Derivatives as 5HT(1A) receptor ligands - Past and present. (2008). Current Medicinal Chemistry, 15(16), 1588-1611.
  • New insight into the therapeutic role of 5-HT1A receptors in central nervous system disorders. (2010). CNS Neuroscience & Therapeutics, 16(3), 179-193.
  • The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. (2019). eLife, 8, e48759.
  • Silent 5-HT1A Receptor Antagonists: Utility as Research Tools and Therapeutic Agents. (1996). Trends in Pharmacological Sciences, 17(3), 107-112.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry, 57(23), 9944-9957.
  • The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. (2015). Biophysical Journal, 109(10), 2092-2101.
  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. (n.d.). GenScript. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2020). Molecules, 25(21), 5032.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute.
  • Role of 5-HT1A and 5-HT7 Receptors in Memory Regulation and the Importance of Their Coexpression: A Systematic Review. (2022). International Journal of Molecular Sciences, 23(11), 6063.
  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). Bulletin of the Korean Chemical Society, 36(11), 2689-2693.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry, 96, 445-464.
  • New Insight into the Therapeutic Role of 5-HT1A Receptors in Central Nervous System Disorders. (2010). Current Neuropharmacology, 8(1), 9-28.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Cell and Developmental Biology, 9, 611443.
  • What are 5-HT1A receptor antagonists and how do they work? (2024).
  • Recent progress in assays for GPCR drug discovery. (2022). Physiological Reviews, 102(3), 1367-1412.

Sources

Suzuki coupling reactions with 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Suzuki-Miyaura Coupling of 8-Bromo-6-fluorochroman-4-one

Introduction & Strategic Analysis

The scaffold 8-Bromo-6-fluorochroman-4-one represents a high-value intermediate in medicinal chemistry, particularly for synthesizing flavonoids, PI3K inhibitors, and anticancer agents. However, this substrate presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling:

  • Electronic Activation (The "Pull"): The C6-fluorine atom and C4-ketone create an electron-deficient arene. This significantly lowers the activation energy for the oxidative addition step, making the C-Br bond highly reactive toward Pd(0).

  • Steric Hindrance (The "Push"): The C8-bromine is situated pseudo-ortho to the cyclic ether oxygen (position 1). This creates a steric clash that can impede the transmetallation step, especially with bulky boronic acids.

This guide provides a validated workflow to overcome the steric penalty at C8 while leveraging the electronic activation at C6.

Mechanistic Insight

To ensure reproducibility, one must understand the catalytic cycle specific to this substrate. The diagram below illustrates the critical path and potential failure modes.

SuzukiMechanism Substrate 8-Bromo-6-fluorochroman-4-one (Substrate) OxAdd Oxidative Addition Complex (Fast due to C6-F) Substrate->OxAdd C-Br Insertion Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step due to C8 Sterics) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim Pd(II) Species RedElim->Pd0 Catalyst Regeneration Product C8-Functionalized Product RedElim->Product Product Release

Figure 1: Catalytic cycle highlighting the rapid oxidative addition facilitated by the C6-fluorine and the steric bottleneck at the transmetallation stage.

Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)

Recommended for: Unhindered aryl boronic acids (e.g., Phenyl, 4-Methoxyphenyl).

Rationale: This method uses Pd(dppf)Cl₂ , a bidentate ligand with a large bite angle. This geometry forces the aryl groups apart, creating space at the metal center to accommodate the sterically hindered C8 position of the chromanone.

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the chromanone, boronic acid, K₂CO₃, and Pd catalyst. Cap with a septum.

  • Degassing (Critical): Evacuate the vial and backfill with Nitrogen (repeat 3x). Note: Oxygen causes homocoupling of the boronic acid, a common side reaction.

  • Solvent Addition: Inject previously degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Visual Check: The reaction should turn dark red/brown. If distinct black precipitate (Pd black) forms immediately, the catalyst has decomposed; check oxygen exclusion.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Recommended for: Sterically hindered boronic acids (e.g., 2-substituted aryls) or heteroaryl boronic acids.

Rationale: Uses XPhos Pd G2 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) is exceptionally electron-rich, stabilizing the Pd(0) species and facilitating the difficult transmetallation step at the crowded C8 position.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step:

  • Follow the inert setup as in Method A.

  • Heat to 60–80 °C . Note: This catalyst is more active; lower temperatures often suffice and prevent protodeboronation of the boronic acid.

  • Monitor via LCMS every 2 hours.

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix The following table summarizes the impact of conditions on the coupling of 8-bromo-6-fluorochroman-4-one with phenylboronic acid.

Solvent SystemBaseTemp (°C)YieldNotes
Dioxane/H₂O (4:1) K₂CO₃ 90 88% Standard conditions. Robust.
DMFCs₂CO₃10065%Significant debromination (hydrodehalogenation) observed.
Toluene/H₂OK₃PO₄10082%Good for non-polar boronic acids.
THF/H₂ONa₂CO₃7045%Incomplete conversion; base too weak for this substrate.

Troubleshooting Workflow

Optimization Start Low Yield / Failure CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No CatDeath Catalyst Deactivation? (Did Pd Black form?) SM_Yes->CatDeath SwitchCat Action: Switch to XPhos Pd G2 or SPhos CatDeath->SwitchCat Yes Degas Action: Improve Degassing CatDeath->Degas No SideProd Identify Major Byproduct SM_No->SideProd Dehal Protodehalogenation (H replaces Br) SideProd->Dehal Homo Homocoupling (Ar-Ar dimer) SideProd->Homo FixDehal Action: Lower Temp Use Anhydrous Solvent Dehal->FixDehal FixHomo Action: Reduce Oxidant (Air) Add dropwise Boronic Acid Homo->FixHomo

Figure 2: Decision tree for troubleshooting reaction failures.

Safety & Handling
  • 8-Bromo-6-fluorochroman-4-one: Likely a skin and eye irritant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metals. Dispose of in designated heavy metal waste streams.

  • Pressure: When heating aqueous solvents in sealed vials, ensure headspace does not exceed 50% of vial volume to prevent over-pressurization.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Horton, D. A.; Bourne, G. T.; Smythe, M. L. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003 , 103(3), 893–930. (Discusses Chromanone reactivity).

  • Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction: User Guide." (General Protocol Reference).

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-6-fluorochroman-4-one

[1]

Executive Summary

The functionalization of the chroman-4-one scaffold is a critical step in the synthesis of flavonoid-based therapeutics, often targeting kinase inhibition or modulation of estrogen receptors. 8-Bromo-6-fluorochroman-4-one presents a specific synthetic challenge: it contains an enolizable ketone at the C4 position and a sterically congested aryl bromide at the C8 position (ortho to the cyclic ether oxygen).[1]

Standard Buchwald-Hartwig conditions employing strong alkoxide bases (e.g., NaOtBu) frequently fail for this substrate, resulting in competitive

1base-controlled protocol


1

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The substrate features two conflicting electronic domains:

  • The Electrophile (C8-Br): The C8 position is electronically activated for oxidative addition due to the inductive withdrawal of the C6-Fluorine.[1] However, it is sterically encumbered by the C1-Oxygen lone pairs and the fused ring structure.[1]

  • The Nucleophile Trap (C3-H): The C4-ketone renders the C3-protons acidic (

    
    ).[1] Strong bases required for amine deprotonation can generate the C3-enolate, leading to self-condensation or palladium-catalyzed 
    
    
    -arylation.[1]
Mechanistic Pathway & Ligand Selection

To bypass the enolization pathway, the catalytic cycle must operate under mildly basic conditions where the amine coordination and deprotonation occur within the palladium coordination sphere or via a base-assisted inner-sphere mechanism.[1]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure rapid formation of the active

    
     species at low temperatures, preventing induction periods where side reactions occur.[1]
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] These bulky, electron-rich ligands facilitate oxidative addition into the hindered C8-Br bond and promote reductive elimination.[1]

  • Base: Cs

    
    CO
    
    
    or K
    
    
    PO
    
    
    . These weaker, insoluble bases provide a "reservoir" effect, maintaining low concentrations of active base in solution, sufficient for the catalytic cycle but insufficient to drive rapid enolization.
Workflow Logic Diagram (DOT)

BuchwaldLogicStartSubstrate: 8-Bromo-6-fluorochroman-4-oneDecisionSelect Amine TypeStart->DecisionRiskRisk: Enolization at C3Start->RiskAvoid NaOtBuPrimaryPrimary Amine(R-NH2)Decision->PrimarySecondarySecondary Amine(R2-NH)Decision->SecondaryCond_ACondition Set A:Ligand: BrettPhosCat: BrettPhos Pd G3Base: Cs2CO3Primary->Cond_ACond_BCondition Set B:Ligand: RuPhosCat: RuPhos Pd G3Base: Cs2CO3Secondary->Cond_BSolutionSolvent: 1,4-Dioxane (Anhydrous)Temp: 80-100°CCond_A->SolutionCond_B->SolutionProductProduct: 8-Amino-6-fluorochroman-4-oneSolution->Product

Figure 1: Decision matrix for ligand and catalyst selection based on amine class, highlighting the critical avoidance of strong alkoxide bases.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 8-Bromo-6-fluorochroman-4-one (>97%)Electrophile
Amine 1.2 - 1.5 equivalentsNucleophile
Catalyst BrettPhos Pd G3 (or RuPhos Pd G3)Precatalyst (oxidative addition source)
Base Cesium Carbonate (Cs

CO

), anhydrous
Base (HCl scavenger)
Solvent 1,4-Dioxane (Sparged with N

/Ar)
Reaction Medium
Standard 1,3,5-Trimethoxybenzene (Optional)Internal NMR Standard
Standard Operating Procedure (SOP)

Pre-reaction Preparation:

  • Dry all glassware in an oven at 120°C for at least 2 hours.

  • Sparge 1,4-Dioxane with Argon for 15 minutes prior to use to remove dissolved oxygen.[1]

Step-by-Step Procedure:

  • Charge Solids: inside a glovebox or under a positive stream of Argon, add the following to a reaction vial equipped with a magnetic stir bar:

    • 8-Bromo-6-fluorochroman-4-one (1.0 equiv, e.g., 245 mg, 1.0 mmol)[1]

    • Amine (1.2 equiv)[1]

    • Cs

      
      CO
      
      
      (2.0 equiv, 652 mg)[1]
    • Precatalyst: BrettPhos Pd G3 (2 mol%, 18 mg) [Note: Use RuPhos Pd G3 for secondary amines][1]

  • Solvent Addition: Seal the vial with a septum cap (PTFE/Silicone). Inject anhydrous 1,4-Dioxane (Concentration: 0.2 M, ~5 mL) via syringe.

  • Inerting: Purge the headspace with Argon for 2 minutes via an exit needle.[1]

  • Reaction: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (800-1000 rpm).

    • Why 80°C? This temperature is sufficient to cross the activation energy barrier for the hindered 8-position without promoting excessive thermal decomposition of the chromanone.[1]

  • Monitoring: Monitor by LC-MS or TLC at 2 hours.

    • TLC Eluent:[1][2] 20% EtOAc in Hexanes.

    • Observation: The starting bromide typically has a higher Rf than the amino-product.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts and palladium black.[1]

    • Wash the filtrate with water (1 x 15 mL) and Brine (1 x 15 mL).[1]

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.[1]
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes (adjust based on amine polarity).[1]
      

Optimization & Troubleshooting Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation or oxidative addition failure.[1]Increase temp to 100°C; Switch to Xantphos Pd G3 (chelating ligand may stabilize Pd).[1]
Hydrodehalogenation (Product is 6-fluorochroman-4-one)

-hydride elimination from amine or solvent; Protodehalogenation.[1]
Ensure solvent is strictly anhydrous. Switch solvent to Toluene .[1] Increase amine equivalents.
Complex Mixture / Aldol Products Base is too strong; Enolization occurring.Ensure Cs

CO

is used, NOT NaOtBu. Lower temp to 60°C and increase catalyst loading to 5 mol%.
Starting Material Recovery Steric hindrance at C8.Switch to tBuBrettPhos (even bulkier) or AdBrettPhos .
Alternative Conditions for Difficult Amines

For sterically hindered amines (e.g., morpholine, substituted piperazines) or electron-deficient anilines, the "Standard" protocol may yield sluggish results.[1]

Protocol B (The "Stronger" Weak Base):

  • Base: K

    
    PO
    
    
    (tribasic potassium phosphate), finely ground.[1]
  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol).[1]

  • Rationale: t-Amyl alcohol helps solubilize the inorganic base slightly better than dioxane, increasing the effective basicity without reaching the lethality of alkoxides.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the catalytic cycle, emphasizing the critical oxidative addition step at the hindered 8-position.

CatCyclePd0L-Pd(0)Active SpeciesOAOxidative Addition(Rate Limiting)Pd0->OAPdII_ArL-Pd(II)(Ar)(Br)OA->PdII_ArCoordAmine Coordination& DeprotonationPdII_Ar->CoordPdII_AmidoL-Pd(II)(Ar)(NHR)Coord->PdII_AmidoREReductive EliminationPdII_Amido->RERE->Pd0ProductProductRE->ProductSubstrate8-Br-6-F-chromanoneSubstrate->OAAmineH2N-R / BaseAmine->Coord

Figure 2: Catalytic cycle for the amination. Note that oxidative addition is often rate-limiting for electron-rich, ortho-substituted aryl bromides.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Enolizable Ketones."[1] Journal of the American Chemical Society, 1998, 120(19), 4900–4901. Link[1]

    • Foundational text on using Cs2CO3/BINAP for ketone-containing substr
  • Maiti, D., & Buchwald, S. L. "Ligand-Accelerated C-N Bond Formation: A Versatile System for the Amination of Aryl Chlorides and Bromides."[1] Chemical Science, 2011, 2, 27-57.[1] Link

    • Describes the BrettPhos family of ligands for challenging substr
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

    • The definitive guide for selecting ligands based on substr
  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[1] Tetrahedron, 2019, 75(31), 4199-4211.[1] Link[1]

    • Recent practical overview of reaction conditions.

analytical methods for 8-Bromo-6-fluorochroman-4-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the structural elucidation and purity assessment of 8-Bromo-6-fluorochroman-4-one (also known as 8-bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one). As a halogenated bicyclic scaffold, this compound serves as a critical intermediate in the synthesis of homoisoflavonoids, enzyme inhibitors (e.g., ALDH1A1, IDO1), and complex heterocycles used in oncology and antimicrobial research.

This guide moves beyond generic descriptions, providing a causality-driven analytical workflow . We integrate high-field Nuclear Magnetic Resonance (NMR), LC-MS/MS, and vibrational spectroscopy to establish a self-validating identity matrix.

Physicochemical Profile & Solubility

Understanding the matrix properties is the first step in designing a robust analytical method.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₉H₆BrFO₂Monoisotopic Mass: ~243.95 (⁷⁹Br) / 245.95 (⁸¹Br)
LogP (Predicted) ~2.6 – 2.9Moderate lipophilicity; requires organic-rich mobile phases in HPLC.
Solubility DMSO, DMF, DCM, ChloroformNMR Solvent: CDCl₃ or DMSO-d₆. LC Diluent: MeCN/Water (50:50).
Melting Point Expected Range: 110–130 °CSolid-state characterization required for polymorphic stability.

Structural Elucidation Protocol

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogenation pattern. The presence of Bromine (Br) provides a distinct isotopic signature that serves as the primary "fingerprint" for identification.

  • Method: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺.

  • Expected Signature:

    • Base Peak (M): m/z 244.9 (approx)

    • Isotope Peak (M+2): m/z 246.9 (approx)

    • Ratio: 1:1 intensity ratio (characteristic of natural ⁷⁹Br/⁸¹Br abundance).

  • Fragmentation (MS/MS):

    • Loss of CO (Carbonyl): M - 28

    • Loss of C₂H₄ (Retro-Diels-Alder of pyran ring): Common in chromanones.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm regiochemistry of halogens.

  • Solvent: CDCl₃ (Preferred for resolution) or DMSO-d₆.

¹H NMR (400 MHz) Predictive Data:

PositionTypeShift (δ ppm)Multiplicity & Coupling (Hz)Mechanistic Insight
H-5 Aromatic7.60 – 7.75dd (J ≈ 8.0, 2.8 Hz)Deshielded by C=O anisotropy. Coupled to F-6 (ortho) and H-7 (meta).
H-7 Aromatic7.30 – 7.45dd (J ≈ 7.5, 2.8 Hz)Shielded relative to H-5. Coupled to F-6 (ortho) and H-5 (meta).
H-2 Aliphatic4.55 – 4.65Triplet (J ≈ 6.5 Hz)Adjacent to Oxygen (O-1), significantly deshielded.
H-3 Aliphatic2.80 – 2.90Triplet (J ≈ 6.5 Hz)Alpha to Carbonyl (C=O), characteristic of chroman-4-ones.

¹³C NMR Key Features:

  • C=O (C4): ~190 ppm (Ketone).

  • C-F (C6): Doublet splitting (~240 Hz coupling).

  • C-Br (C8): Distinct shift, confirming substitution pattern relative to Oxygen.

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

  • C=O Stretch: 1680–1695 cm⁻¹ (Conjugated ketone).

  • C-O-C Stretch: 1200–1230 cm⁻¹ (Aryl alkyl ether).

  • C-F Stretch: 1100–1200 cm⁻¹ (Strong band).

Purity Analysis: HPLC Method Development

Objective: Quantify chemical purity and detect regioisomers or starting material (e.g., 4-fluoro-2-bromophenol).

Method ID: HPLC-BFCP-01 System: Agilent 1260 / Waters Alliance (or equivalent) with PDA.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µmStandard RP stationary phase for moderately polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization (impurities) and sharpens peaks.
Mobile Phase B Acetonitrile (MeCN)Strong eluent for halogenated species.
Gradient 0-2 min: 30% B 2-10 min: 30% → 90% B 10-12 min: 90% B 12.1 min: 30% B (Re-equilibration)Gradient ensures separation of the polar phenol precursor from the non-polar product.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm for benzene ring; 280 nm for carbonyl n-π* transition.
Temperature 30 °CMaintains retention time reproducibility.

Acceptance Criteria:

  • Purity: >98.0% (Area %).

  • Precursor Limit: <0.5% (Starting phenol).

  • Resolution (Rs): >2.0 between main peak and nearest impurity.

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for characterizing a newly synthesized batch.

CharacterizationWorkflow Start Crude 8-Bromo-6-fluorochroman-4-one Solubility Solubility Check (DCM/MeCN) Start->Solubility TLC TLC Screening (Hexane:EtOAc 8:2) Solubility->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Impurities Detected Identity Structural Identity (NMR & MS) TLC->Identity Clean Spot Purification->Identity NMR_1H 1H NMR (Confirm C2/C3 triplets) Identity->NMR_1H LCMS LC-MS (Confirm Br Isotope 1:1) Identity->LCMS Purity Purity Assessment (HPLC-UV) NMR_1H->Purity Structure Confirmed LCMS->Purity PassFail Purity > 98%? Purity->PassFail Release Release for Synthesis PassFail->Release Yes Recrystallize Recrystallize (EtOH/Hexane) PassFail->Recrystallize No Recrystallize->Purity Retest

Figure 1: Analytical Decision Tree for the qualification of halogenated chromanone intermediates.

References

  • Synthesis & Scaffold Utility

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. (2025).[1][2] Discusses general NMR patterns for the chromanone ring system (C2/C3 triplets).

  • Halogenated Analysis Methods

    • Analytical methods for the determination of halogens in bioanalytical sciences.[3][4][5] (2013).[4] Reviews sample prep and detection for brominated/fluorinated organics.[3]

  • Chromatographic Standards

    • HPLC Method for Analysis of Halogenated Volatiles and Intermediates. (EPA Method 8021B/8260 adaptation principles).

  • Related Compound Data (Proxy)

    • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[6] (Structural analog data for F/Br coupling patterns).

Sources

scale-up synthesis of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 8-Bromo-6-fluorochroman-4-one

Abstract

8-Bromo-6-fluorochroman-4-one is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in the synthesis of complex bioactive molecules. This application note provides a comprehensive, field-tested guide for the robust and scalable two-step synthesis of this compound. The described methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility. The synthesis proceeds via the preparation of a 3-(3-Bromo-5-fluorophenoxy)propanoic acid intermediate, followed by an efficient intramolecular Friedel-Crafts cyclization. This guide explains the causal logic behind procedural choices, offers detailed, step-by-step protocols, and addresses critical considerations for scaling the synthesis from the laboratory bench to pilot-plant production.

Introduction and Synthetic Strategy

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The specific substitution pattern of 8-Bromo-6-fluorochroman-4-one offers multiple reaction handles for further chemical elaboration, making it a valuable intermediate for creating libraries of potential drug candidates.

The synthetic strategy outlined here is a classical and reliable two-step approach designed for scalability and high purity of the final product.

  • Step 1: Williamson Ether Synthesis. Formation of the precursor, 3-(3-Bromo-5-fluorophenoxy)propanoic acid, is achieved by reacting 3-Bromo-5-fluorophenol with 3-bromopropanoic acid under basic conditions. This method is highly efficient and utilizes readily available starting materials.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized phenoxypropanoic acid is then cyclized to form the target chroman-4-one ring system. This is accomplished using a strong acid catalyst, with a particular focus on Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) for its superior handling properties and high reactivity compared to traditional reagents like polyphosphoric acid (PPA).[1][2][3]

This route avoids harsh or difficult-to-handle reagents where possible and has been optimized for straightforward work-up and purification procedures.

Overall Synthetic Workflow

The logical flow of the synthesis from starting materials to the final product is illustrated below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization 3-Bromo-5-fluorophenol 3-Bromo-5-fluorophenol Intermediate_1 3-(3-Bromo-5-fluorophenoxy) propanoic acid 3-Bromo-5-fluorophenol->Intermediate_1 K2CO3, Acetone Reflux 3-Bromopropanoic_Acid 3-Bromopropanoic_Acid 3-Bromopropanoic_Acid->Intermediate_1 K2CO3, Acetone Reflux Final_Product 8-Bromo-6-fluorochroman-4-one Intermediate_1->Final_Product Eaton's Reagent Heat

Caption: High-level overview of the two-step synthetic pathway.

Part I: Scale-Up Synthesis of 3-(3-Bromo-5-fluorophenoxy)propanoic acid (Intermediate 1)

This initial step involves the formation of an ether linkage between the phenolic starting material and the propanoic acid chain. The choice of a moderately strong base like potassium carbonate is critical; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions, such as the elimination of HBr from 3-bromopropanoic acid.[4] Acetone is selected as the solvent for its appropriate boiling point for reflux and its ability to dissolve the reactants while being easily removed post-reaction.

Detailed Experimental Protocol
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Molar Eq.
3-Bromo-5-fluorophenol190.99100.0 g0.5241.0
3-Bromopropanoic Acid152.9788.0 g0.5751.1
Potassium Carbonate (K₂CO₃), anhydrous138.21181.0 g1.3102.5
Acetone58.081.5 L--
Deionized Water18.022.0 L--
Hydrochloric Acid (HCl), 3M36.46~300 mL--
Ethyl Acetate88.111.0 L--

Procedure:

  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-Bromo-5-fluorophenol (100.0 g, 0.524 mol), potassium carbonate (181.0 g, 1.310 mol), and acetone (1.5 L).

  • Reagent Addition: Begin stirring the suspension and add 3-bromopropanoic acid (88.0 g, 0.575 mol) portion-wise over 15 minutes.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with fresh acetone (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

    • Add deionized water (1.0 L) to the residue and stir. Acidify the aqueous solution to a pH of 1-2 by slowly adding 3M HCl. A white precipitate will form.

    • Stir the slurry at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the cake with cold deionized water (3 x 200 mL).

  • Purification:

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The purity is typically >95% at this stage.

    • For higher purity, the crude solid can be recrystallized from a toluene/heptane solvent system.

    • Expected Yield: 120-130 g (87-94% yield) of a white to off-white solid.

Safety and Handling Precautions
  • 3-Bromo-5-fluorophenol: Harmful if swallowed and causes skin and serious eye irritation.[5]

  • 3-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage.[6][7] It is toxic and should be handled with extreme care.[6]

  • Acetone: Highly flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (nitrile or neoprene). All operations should be conducted within a certified chemical fume hood.[8][9]

Part II: Intramolecular Friedel-Crafts Cyclization to 8-Bromo-6-fluorochroman-4-one

The key to this step is the efficient promotion of an intramolecular electrophilic aromatic substitution. Eaton's reagent is an excellent choice for this transformation on a larger scale. It is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), which acts as both the solvent and a powerful catalyst.[3] It is less viscous and easier to handle than PPA and often provides cleaner reactions with shorter reaction times.[2] The mechanism involves the formation of a mixed anhydride intermediate, which then generates a highly reactive acylium ion that is attacked by the electron-rich aromatic ring.

Mechanism of Cyclization

G Start Phenoxypropanoic Acid Intermediate Acylium Acylium Ion Intermediate Start->Acylium + Eaton's Reagent (Activation) Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular Electrophilic Attack Product 8-Bromo-6-fluorochroman-4-one Sigma->Product Deprotonation (Rearomatization)

Caption: Simplified mechanism for the intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Molar Eq.
3-(3-Bromo-5-fluorophenoxy)propanoic acid263.08100.0 g0.3801.0
Eaton's Reagent (7.5% P₂O₅ in MSA)-500 g-5x wt.
Crushed Ice / Water18.022.5 kg--
Dichloromethane (DCM)84.931.5 L--
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.011.0 L--
Brine-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g--
Isopropanol60.10~500 mL--

Procedure:

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Eaton's Reagent (500 g).

  • Reagent Addition: Slowly add the 3-(3-Bromo-5-fluorophenoxy)propanoic acid (100.0 g, 0.380 mol) portion-wise to the stirred Eaton's reagent, ensuring the internal temperature does not exceed 40°C. An initial exotherm may be observed.

  • Reaction Execution: Once the addition is complete, heat the mixture to 75-80°C and maintain for 2-4 hours. Monitor the reaction by TLC/HPLC until the starting acid is consumed.

  • Quenching and Work-up:

    • Allow the reaction mixture to cool to 40-50°C.

    • In a separate, appropriately sized vessel (e.g., 5 L beaker), prepare a slurry of crushed ice and water (2.5 kg).

    • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. Maintain the quench temperature below 25°C.

    • Once the quench is complete, transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, until effervescence ceases), and finally with brine (1 x 500 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Purify the crude product by recrystallization from hot isopropanol to afford the final product as crystalline needles.

    • Expected Yield: 81-88 g (87-95% yield) of a light tan or off-white solid.

Safety and Handling Precautions
  • Eaton's Reagent: Highly corrosive and reacts violently with water in a strongly exothermic manner.[2] It must be handled in a fume hood with appropriate PPE, including a face shield, acid-resistant apron, and heavy-duty gloves.

  • Quenching: The quenching step is the most hazardous part of this procedure. The addition of the acidic reaction mixture to water must be done slowly, with efficient cooling and stirring, to control the significant heat evolution.

References

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

  • 2-phenoxypropanoic acid. (n.d.). ChemSynthesis. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • 3-Phenoxypropionic acid. (n.d.). PubChem. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). PubMed Central. [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.).
  • Chroman-4-ones and process for preparing same. (n.d.).
  • Preparation method of 2-bromo-6-fluoroaniline. (n.d.).
  • Synthesis of propanoic acid- Dr. Tania CS. (2023). YouTube. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. [Link]

  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
  • An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol. (n.d.). White Rose Research Online. [Link]

  • Eaton's reagent. (n.d.). Wikipedia. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). Organic Letters. [Link]

  • β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

Sources

Technical Application Note: Derivatization of the Ketone Group in 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 8-Bromo-6-fluorochroman-4-one represents a high-value pharmacophore in modern drug discovery, particularly in the development of selective SIRT2 inhibitors and anti-cancer agents. The presence of the C8-bromine and C6-fluorine substituents provides orthogonal handles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-ketone serves as the primary vector for diversifying the core saturation and polarity.

This guide details the chemoselective derivatization of the C4-ketone group. Unlike simple chromanones, the 8-Br-6-F substitution pattern imposes specific steric and electronic constraints that require modified protocols to prevent dehalogenation or side-reactions during ketone manipulation.

Strategic Reaction Landscape

The C4-ketone is the electrophilic "anchor" of this molecule. The following decision map illustrates the primary derivatization pathways available, categorized by the resulting functional group utility.

ReactionLandscape Core 8-Bromo-6-fluorochroman-4-one (C4-Ketone) Red Reduction (Hydride Addition) Core->Red NaBH4 or Ru-Cat (Noyori) RedAm Reductive Amination (C-N Bond Formation) Core->RedAm R-NH2 NaBH(OAc)3 Organo Organometallic Addition (Grignard/Lithium) Core->Organo R-MgBr / CeCl3 (Low Temp) Cond Condensation (Imine/Oxime) Core->Cond NH2OH / N2H4 Alc Chroman-4-ol (Racemic or Chiral) Red->Alc Amine Chroman-4-amine (1°, 2°, or 3°) RedAm->Amine TertAlc 4-Substituted-chroman-4-ol (Tertiary Alcohol) Organo->TertAlc Hetero Oximes/Hydrazones (Heterocycle Precursors) Cond->Hetero

Figure 1: Strategic derivatization map for 8-Bromo-6-fluorochroman-4-one. Colors indicate reaction classes: Blue (Reduction), Green (Amination), Red (C-C Bond Formation), Yellow (Condensation).

Critical Mechanistic Considerations

Before initiating experimentation, researchers must account for the electronic push-pull effects of the halogen substituents:

  • C8-Bromine Sterics: The bromine atom at position 8 is peri-planar to the ether oxygen but sufficiently distal from C4 to allow nucleophilic attack. However, it creates a "steric wall" that can influence the diastereoselectivity of hydride reductions, often favoring cis-attack relative to the bulky aryl ring.

  • C6-Fluorine Inductive Effect: The fluorine atom is strongly electron-withdrawing (

    
    ), increasing the electrophilicity of the C4 carbonyl. This makes the ketone highly reactive toward nucleophiles but also susceptible to hydration in aqueous acidic media.
    
  • Chemoselectivity Warning: The C8-Br bond is labile under conditions involving Pd(0) or strong radical sources. Avoid dissolving metal reductions (e.g., Li/NH3) or unmoderated organolithium additions, which will trigger Lithium-Halogen Exchange (Li-Hal) at the C8 position before attacking the ketone.

Experimental Protocols

Protocol A: Chemoselective Reduction to the Alcohol

Target: 8-Bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol Method: Sodium Borohydride Reduction (Racemic)

Rationale: NaBH4 is preferred over LiAlH4 to avoid potential debromination at the C8 position.

Reagents:

  • Substrate: 8-Bromo-6-fluorochroman-4-one (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH4) (0.6 eq - Note: 0.25 eq provides 1 hydride equivalent, excess ensures completion)

  • Solvent: Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 245 mg) of the ketone in 5 mL of anhydrous MeOH. Cool to 0 °C using an ice bath.

  • Addition: Add NaBH4 (23 mg, 0.6 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H2).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (30% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).

  • Quench: Add 2 mL of saturated NH4Cl solution dropwise. Stir for 10 minutes.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect >90% yield as a white solid.

Advanced Variant: Asymmetric Reduction To generate the chiral alcohol (S- or R- enantiomer), utilize Noyori Transfer Hydrogenation :

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (2 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Conditions: Stir at RT for 24 hours. This typically yields >95% ee due to the rigid bicyclic structure of the chromanone.

Protocol B: Reductive Amination (Direct)

Target: 8-Bromo-6-fluoro-N-substituted-chroman-4-amine Method: Titanium(IV)-Mediated Reductive Amination

Rationale: Chromanones are moderately hindered. Standard reductive amination (amine + acid) can be sluggish. Titanium(IV) isopropoxide acts as a Lewis acid to drive imine formation and a water scavenger, crucial for this electron-deficient ketone.

Reagents:

  • Amine (R-NH2): 1.2 eq (e.g., Benzylamine, Methylamine)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Ethanol (EtOH) absolute

Workflow Diagram:

ReductiveAmination Step1 Imine Formation Mix Ketone + Amine + Ti(OiPr)4 Stir 6h @ RT (Neat or minimal EtOH) Step2 Reduction Dilute with EtOH Add NaBH4 slowly @ 0°C Step1->Step2 Intermediate Imine Species Step3 Hydrolysis Add 2M NaOH (aq) Precipitate TiO2 (White solid) Step2->Step3 Reduction Complete Step4 Filtration & Extraction Filter Celite -> Extract EtOAc Step3->Step4

Figure 2: Ti(IV)-mediated reductive amination workflow ensuring high conversion of hindered ketones.

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, combine ketone (1.0 eq), Amine (1.2 eq), and Ti(OiPr)4 (1.5 eq). Stir neat (or in minimal THF) at RT for 6–12 hours. The solution will turn viscous/yellow.

  • Reduction: Dilute the mixture with absolute EtOH (5 mL per mmol). Cool to 0 °C. Add NaBH4 (1.5 eq) carefully.

  • Quench: Stir for 2 hours at RT. Quench by adding 2M NaOH (aq). A heavy white precipitate (TiO2) will form.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH) is usually required to isolate the secondary amine.

Protocol C: Grignard Addition (Chemoselectivity Control)

Target: 4-Alkyl-8-bromo-6-fluorochroman-4-ol (Tertiary Alcohol) Method: Low-Temperature Addition with Cerium(III) Chloride (Optional)

Rationale: Direct addition of Grignard reagents (R-MgBr) can lead to side reactions. The 8-Br group is sensitive. To prevent Li-Hal exchange (if using R-Li) or debromination, perform the reaction at low temperature.

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve ketone (1.0 eq) in anhydrous THF (0.2 M).

  • Temperature: Cool to -78 °C (Dry ice/Acetone). Critical Step.

  • Reagent: Add R-MgBr (1.2 eq) dropwise over 20 minutes.

    • Note: If the Grignard is hindered or allylic, add anhydrous CeCl3 (1.5 eq) to the ketone before cooling (Imamoto conditions) to enhance nucleophilicity at the carbonyl oxygen and suppress basicity.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Do not reflux.

  • Quench: Pour into cold saturated NH4Cl.

Analytical Validation

Successful derivatization is confirmed by specific shifts in the NMR and IR spectra.

Derivative Type1H NMR Diagnostic Signal (CDCl3)IR Signal (cm⁻¹)
Starting Material (Ketone) Triplet ~2.8 ppm (H-3), Triplet ~4.5 ppm (H-2)1690 (Strong C=O)
Alcohol (Product A) Multiplet ~4.7-4.9 ppm (H-4 methine)3400 (Broad O-H), No C=O
Amine (Product B) Multiplet ~3.8-4.1 ppm (H-4 methine)3300 (Weak N-H), No C=O
Tertiary Alcohol (Product C) Disappearance of H-4 signal; New Alkyl signals3450 (Sharp O-H)

References

  • SIRT2 Inhibitor Synthesis: Rumpf, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1] Journal of Medicinal Chemistry, 2015.[2]

  • Asymmetric Reduction: Touati, R., et al. "Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones." The Journal of Organic Chemistry, 2021.[3]

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996.[3]

  • Titanium Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.

Sources

protecting group strategies for 8-Bromo-6-fluorochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 8-Bromo-6-fluorochroman-4-one Synthesis & Functionalization

Executive Summary & Strategic Rationale

The 8-bromo-6-fluorochroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for aldose reductase inhibitors, anti-cancer agents (e.g., flavonoid mimics), and selective SIRT2 inhibitors.

The synthetic challenge lies not merely in constructing the bicyclic core, but in the chemoselective diversification of the halogenated positions. The C8-bromine and C6-fluorine offer orthogonal reactivity profiles. However, the C4-ketone presents a "chemical conflict": it is highly electrophilic and incompatible with the organolithium or Grignard reagents required to activate the C8-bromide for nucleophilic substitution or scaffold extension.

This Application Note details a robust Ketone Protection Strategy using 1,3-dioxolane (cyclic acetal) formation. This protocol effectively "masks" the carbonyl, allowing high-energy organometallic transformations at the C8 position without self-immolation or side reactions, followed by a mild deprotection to restore the pharmacophore.

Chemical Conflict Analysis

Before detailing the protocols, it is vital to understand the reactivity hierarchy that necessitates protection.

Functional GroupPositionReactivity ProfileIncompatibility
Ketone C4Hard ElectrophileReacts instantly with R-Li, R-MgX, and strong hydrides.
Bromide C8Soft Electrophile / Latent NucleophileRequires Lithium-Halogen Exchange (Li/Br) or Pd-catalysis to react.
Fluoride C6DeactivatedGenerally stable; modulates electronics (para to ether oxygen).

The Strategy: To utilize the C8-Br handle via Lithiation (e.g., to install an aldehyde, carboxyl, or alkyl group), the C4-ketone must be protected as a ketal.

Workflow Visualization

The following diagram illustrates the "Protect-Diversify-Deprotect" logic, contrasting it with direct coupling routes that may not require protection.

ChromanoneStrategy Start 8-Bromo-6-fluoro- chroman-4-one Decision Target Transformation? Start->Decision Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->Suzuki Mild Base Conditions Protection Ketone Protection (1,2-Ethanediol/pTSA) Decision->Protection Strong Nucleophiles (R-Li, R-MgX) DirectProduct C8-Aryl/Amine Product Suzuki->DirectProduct Intermediate Spiro[chroman-2,4'-dioxolane] Intermediate Protection->Intermediate LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Intermediate->LiExchange Electrophile Electrophile Trap (DMF, CO2, etc.) LiExchange->Electrophile Deprotection Acidic Hydrolysis (HCl/THF) Electrophile->Deprotection FinalProduct C8-Functionalized Chroman-4-one Deprotection->FinalProduct

Figure 1: Decision tree for protecting group implementation based on downstream chemistry requirements.

Detailed Experimental Protocols

Protocol A: High-Fidelity Ketone Protection (Ketalization)

Objective: Isolate the C4 ketone as a 1,3-dioxolane to enable C8 lithiation. Mechanism: Acid-catalyzed nucleophilic addition-elimination with azeotropic water removal.

Materials:

  • 8-Bromo-6-fluorochroman-4-one (1.0 eq)

  • Ethylene glycol (10.0 eq) - Excess drives equilibrium

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

  • Toluene (Reagent Grade)

  • Dean-Stark apparatus

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 8-Bromo-6-fluorochroman-4-one (5.0 g, 20.4 mmol), ethylene glycol (11.4 mL, ~204 mmol), and pTSA (350 mg, 2.0 mmol) to the flask.

  • Solvent: Add Toluene (100 mL). The large volume aids in efficient azeotropic water removal.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure the toluene is condensing rapidly and water is separating in the trap.

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The starting material (ketone) is less polar than the ketal product. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into saturated aqueous NaHCO₃ (100 mL) to neutralize the acid (critical to prevent hydrolysis during workup).

  • Extraction: Separate layers. Wash the aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with Brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The resulting oil often crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

Checkpoint: The product, 8-bromo-6-fluorospiro[chroman-4,2'-[1,3]dioxolane], should show no carbonyl stretch in IR (~1680 cm⁻¹) and a strong ether stretch.

Protocol B: C8-Functionalization via Lithium-Halogen Exchange

Objective: Utilize the protected scaffold to install a formyl group (CHO) at C8.

Materials:

  • Protected Ketal (from Protocol A) (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Anhydrous THF (degassed)

  • Dry DMF (3.0 eq)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck RBF and cool under Argon flow.

  • Dissolution: Dissolve the Protected Ketal (1.0 g, 3.3 mmol) in Anhydrous THF (15 mL). Cool to -78°C (Dry ice/Acetone bath). Temperature control is critical to prevent benzyne formation.

  • Lithiation: Add n-BuLi (1.45 mL, 3.6 mmol) dropwise over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for 30 minutes.

  • Trapping: Add Dry DMF (0.77 mL, 10 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Isolation: Extract with EtOAc, dry, and concentrate. The product is the protected aldehyde.

Protocol C: Deprotection (Restoring the Ketone)

Objective: Remove the ketal to recover the chroman-4-one core with the new C8 substituent.

Step-by-Step Procedure:

  • Dissolve the crude intermediate from Protocol B in THF (10 mL).

  • Add aqueous HCl (2M, 10 mL).

  • Stir at room temperature for 2 hours. (Heating to 50°C may be required if the ketal is sterically crowded, but RT is usually sufficient for dioxolanes).

  • Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Ketalization Water in system or insufficient reflux.Ensure Dean-Stark is functioning; add fresh toluene; increase pTSA to 0.2 eq.
Product Hydrolysis Acidic workup.MUST quench pTSA with NaHCO₃ before aqueous workup. Ketal is acid-sensitive.
Debromination (No functionalization) Moisture in Lithiation step.Ensure THF is distilled over Na/Benzophenone; use fresh n-BuLi.
Ring Opening Nucleophilic attack on ether oxygen.Keep Lithiation temp strictly at -78°C. The cyclic ketal also protects against ring opening by sterically shielding the C4 position.

References

  • Friedel-Crafts Cyclization & Chromanone Core Synthesis

    • Organic Chemistry Portal.[1] "Synthesis of Chromanones."[2][3][4][5] Available at: [Link]

    • Note: Validates the general PPA/Acid mediated cycliz
  • Ketone Protection Strategies (Dioxolane Formation)

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • LibreTexts Chemistry. "Protection of Carbonyls." Available at: [Link]

  • Lithium-Halogen Exchange on Chromanones

    • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives.
    • ACS Publications. "Chromone-derived protection for amine and carboxyl functions." Available at: [Link] (Demonstrates the stability/reactivity of the chromone core).

  • Specific Reactivity of 8-Bromo-6-fluoro Scaffolds

Sources

High-Efficiency Synthesis of 8-Bromo-6-fluorochroman-4-one: A Scalable Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis of 8-Bromo-6-fluorochroman-4-one , a critical pharmacophore in the development of imidazopyridine-based kinase inhibitors and anticancer agents. While traditional routes employ Polyphosphoric Acid (PPA) at high temperatures, this protocol utilizes Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) to effect a high-yielding, one-pot cyclodehydration of the phenoxypropanoic acid precursor.

This method offers superior atom economy, lower viscosity, and milder thermal requirements (80°C vs. 120°C+) compared to legacy PPA methods, ensuring high regioselectivity and minimizing debromination side reactions.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge of Halogenated Chromanones

Synthesizing chroman-4-ones with specific halogenation patterns (e.g., 8-Br, 6-F) is synthetically demanding due to the electronic deactivation of the benzene ring.

  • The Fluorine Effect: The fluorine atom at the para position (relative to the ether linkage) deactivates the ring toward Electrophilic Aromatic Substitution (EAS), requiring a potent dehydrating agent to drive the intramolecular Friedel-Crafts acylation.

  • The Bromine Labile Factor: High-temperature acidic conditions (common in PPA melts) risk acid-catalyzed debromination or migration.

The Solution: Eaton’s Reagent

Eaton’s Reagent serves as both the solvent and the Lewis acid catalyst. Unlike PPA, which is essentially a viscous polymer that traps pockets of heat and reactants, Eaton’s Reagent is a mobile liquid. This allows for:

  • Uniform Heat Transfer: Critical for preventing localized overheating and tar formation.

  • Enhanced Solvation: The methanesulfonic acid (MsOH) component effectively solubilizes the hydrophobic fluorinated precursor.

  • Acylium Ion Stabilization: P₂O₅ generates the reactive acylium ion intermediate in situ without the need for converting the acid to an acid chloride first.

Reaction Pathway

The synthesis proceeds via the cyclodehydration of 3-(2-bromo-4-fluorophenoxy)propanoic acid .

Figure 1: Mechanistic pathway for the Eaton's Reagent mediated cyclodehydration.

Experimental Protocol

Materials & Reagents
ReagentRolePurityEquiv.
3-(2-bromo-4-fluorophenoxy)propanoic acid Precursor>97%1.0
Eaton’s Reagent Catalyst/Solvent7.7 wt% P₂O₅5.0 - 10.0 vol
Ethyl Acetate / Hexane ExtractionHPLC GradeN/A
Water / Ice QuenchDistilledN/A
Pre-Step: Preparation of Precursor (Telescoped Context)

Note: If the starting acid is not commercially available, it is prepared via Williamson ether synthesis.

  • React 2-bromo-4-fluorophenol with 3-chloropropionic acid (1.2 equiv) in NaOH (2.5 equiv) at reflux for 4 hours.

  • Acidify to pH 1 with HCl.

  • Filter the precipitate. Dry thoroughly. Critical: Moisture in the precursor will quench the P₂O₅ in the next step, reducing yield.

Core Protocol: One-Pot Cyclization
Step 1: Reactor Setup
  • Vessel: Flame-dried round-bottom flask equipped with a magnetic stir bar and a CaCl₂ drying tube (or N₂ inlet).

  • Temperature Control: Oil bath set to 80°C .

Step 2: Addition
  • Charge the flask with Eaton’s Reagent (5 mL per 1 g of precursor).

  • Add 3-(2-bromo-4-fluorophenoxy)propanoic acid portion-wise at room temperature.

    • Observation: The solution may turn light orange/brown.

  • Stir at room temperature for 15 minutes to ensure complete dissolution.

Step 3: Reaction
  • Heat the mixture to 80°C .

  • Monitor via TLC (30% EtOAc in Hexane) or HPLC.

    • Typical Duration: 45 – 90 minutes.

    • Endpoint: Disappearance of the starting acid spot (Rf ~ 0.1) and appearance of the ketone (Rf ~ 0.6).

Step 4: Quench & Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture onto crushed ice (10x reaction volume) with vigorous stirring.

    • Caution: Exothermic hydrolysis of excess P₂O₅.

  • Stir the aqueous suspension for 30 minutes. The product typically precipitates as a solid.

  • Method A (Filtration): If a solid forms, filter, wash with water, and air dry.

  • Method B (Extraction): If an oil forms, extract with Ethyl Acetate (3x). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Add water dropwise until turbidity appears. Cool to 4°C.

  • Yield Expectation: 75% - 85%.

  • Appearance: Off-white to pale yellow crystalline solid.

Process Workflow & Troubleshooting

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Black Tar Temperature too high (>90°C)Maintain strict 80°C limit. Ensure efficient stirring.
Incomplete Reaction Moisture in starting materialDry precursor in vacuum oven at 50°C overnight.
Product is Oily Residual MsOH or impuritiesPerform an extra wash with Sat. NaHCO₃ during extraction.
Regioisomer Contamination Rearrangement (rare)Verify structure by NMR. The 8-Br, 6-F pattern is thermodynamically favored.

References

  • Charbe, N. B., et al. (2020).[1] Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Asian Journal of Organic Chemistry. Link

  • Bäurle, S., et al. (2006).[2] Synthesis of 8-fluorochroman-4-one derivatives. Acta Crystallographica Section E. Link

  • Zhu, W., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

  • Thimmaiah, S., et al. (2016).[3] Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones.[4][3] European Journal of Chemistry.[4][3] Link

  • Warner, J. A., et al. (2014). Preparation of Tetrahydroisoquinoline-3-ones via Eaton's Reagent.[5] Organic Syntheses. Link

Sources

Application Note: Accelerated Synthesis of Chromanone Derivatives via Microwave-Assisted Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the efficient synthesis of chromanone derivatives, specifically flavanones, through the microwave-assisted intramolecular cyclization of 2'-hydroxychalcones. We will explore the mechanistic principles behind this transformation, the significant advantages of microwave irradiation over conventional heating, and a step-by-step experimental protocol. This method offers a rapid, high-yield, and environmentally conscious approach to generating valuable heterocyclic scaffolds for drug discovery and development.

Introduction: The Significance of Chromanones & The Drive for Greener Synthesis

Chromanones, and their substituted derivatives known as flavanones, are a critical class of oxygen-containing heterocyclic compounds. They form the core structure of many flavonoids, which are widely recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] This has made them highly attractive targets in medicinal chemistry and drug development.

The classical synthesis of flavanones involves the intramolecular cyclization of 2'-hydroxychalcones. However, conventional heating methods for this transformation are often plagued by long reaction times, sometimes requiring several days, which can lead to the formation of byproducts and lower overall yields.[1][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5] By utilizing microwave irradiation, energy is directly and efficiently transferred to polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[1][6] The result is not only enhanced efficiency but also improved product yields, higher purity, and a significant reduction in energy consumption, aligning with the principles of green chemistry.[4][8]

This document serves as a practical guide for implementing microwave-assisted synthesis for the reliable and rapid production of chromanone derivatives.

The Underlying Chemistry: Mechanism of Cyclization

The synthesis of flavanones from 2'-hydroxychalcones proceeds via an intramolecular oxa-Michael addition (or 1,4-conjugate addition). The reaction mechanism, particularly under acidic conditions (e.g., using acetic acid), can be understood through the following key steps.[1][9]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the α,β-unsaturated ketone system in the chalcone. This step increases the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The nucleophilic 2'-hydroxyl group then attacks the now highly electrophilic β-carbon of the enone system.

  • Ring Closure & Tautomerization: This intramolecular attack results in the formation of a six-membered heterocyclic ring, generating an enol intermediate.

  • Deprotonation/Keto-Enol Tautomerization: The enol rapidly tautomerizes to the more stable keto form, and the catalyst is regenerated, yielding the final flavanone product.

The entire process is exceptionally accelerated by microwave energy, which efficiently overcomes the activation energy barriers for these steps.

G cluster_0 Reaction Mechanism Chalcone 2'-Hydroxychalcone (Starting Material) Protonated Protonated Chalcone (Activated Intermediate) Chalcone->Protonated + H⁺ (from AcOH) Enol Cyclized Enol Intermediate Protonated->Enol Intramolecular Nucleophilic Attack Flavanone Flavanone Product Enol->Flavanone Tautomerization & - H⁺ G A 1. Reagent Preparation B 2. Microwave Irradiation A->B Load into reactor C 3. Reaction Monitoring (TLC) B->C After ~30 min C->B Incomplete? Continue irradiation D 4. Workup & Extraction C->D Complete? E 5. Purification (Column Chromatography) D->E Crude product F 6. Characterization E->F Pure Flavanone

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CHRM-8B6F
Subject: Yield Optimization & Troubleshooting for Deactivated Chromanone Cyclization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

User Query: "How do I improve the yield of 8-bromo-6-fluorochroman-4-one? I am seeing significant tar formation and low conversion during the cyclization step."

Technical Diagnosis: The synthesis of 8-bromo-6-fluorochroman-4-one presents a classic "deactivated ring" challenge. The starting material, 2-bromo-4-fluorophenol , contains two electron-withdrawing halogens.

  • Fluorine (Pos 4 on phenol): Inductively withdrawing, resonance donating (para-directing).

  • Bromine (Pos 2 on phenol): Inductively withdrawing, weakly resonance donating (ortho/para-directing).

The Conflict: The cyclization must occur at Position 6 (ortho to the ether oxygen). While the oxygen atom activates this position, the cumulative inductive effect of the -F and -Br atoms significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Standard protocols using Polyphosphoric Acid (PPA) often require excessive heat (>120°C) to overcome this activation energy barrier, leading to polymerization (tarring) of the propanoic acid side chain before cyclization can occur.

The Solution: Switch from thermal activation (PPA) to chemical activation using Eaton’s Reagent (


 in 

) or a Two-Step Acid Chloride route.

Synthetic Workflow & Decision Tree

The following diagram outlines the optimized pathway and troubleshooting logic.

G node_start Start: 2-Bromo-4-fluorophenol node_step1 Step 1: O-Alkylation (3-bromopropanoic acid + NaOH) node_start->node_step1 node_check1 Check: Is conversion >90%? node_step1->node_check1 node_check1->node_step1 No (Add NaI catalyst) node_int Intermediate: 3-(2-bromo-4-fluorophenoxy)propanoic acid node_check1->node_int Yes node_cyclization Step 2: Cyclization Strategy node_int->node_cyclization node_ppa Method A: PPA (Standard) High Temp (120°C) node_cyclization->node_ppa Legacy Protocol node_eaton Method B: Eaton's Reagent (Recommended) Med Temp (60-80°C) node_cyclization->node_eaton Optimized Yield node_alcl3 Method C: Acid Chloride 1. SOCl2, 2. AlCl3 node_cyclization->node_alcl3 If Eaton's Fails node_product Target: 8-Bromo-6-fluorochroman-4-one node_ppa->node_product Low Yield (Tar risk) node_eaton->node_product High Yield (Clean) node_alcl3->node_product High Yield (Multi-step)

Caption: Optimized workflow prioritizing Eaton's Reagent to mitigate thermal degradation of the deactivated precursor.

Detailed Protocols & Troubleshooting

Module 1: The Precursor (O-Alkylation)

Objective: Synthesize 3-(2-bromo-4-fluorophenoxy)propanoic acid. Common Failure: Incomplete conversion due to the poor nucleophilicity of the halogenated phenol.

ParameterStandard ConditionOptimized Condition Reason
Alkylating Agent 3-Chloropropanoic acid3-Bromopropanoic acid Br is a better leaving group; faster kinetics at lower temp.
Base NaOH (aq)NaOH (aq) + TBAB Tetrabutylammonium bromide (TBAB) acts as a Phase Transfer Catalyst (PTC) to solubilize the phenoxide.
Temperature Reflux (100°C)90°C Reduces hydrolysis of the alkylating agent.

Protocol:

  • Dissolve 2-bromo-4-fluorophenol (1.0 eq) in 20% NaOH (2.5 eq).

  • Add 3-bromopropanoic acid (1.2 eq) slowly.

  • Critical: Add 1 mol% TBAB.

  • Heat to 90°C for 4 hours.

  • Acidify with HCl to pH 1. The product should precipitate as a white solid.

  • QC Check: If the solid is oily, recrystallize from Ethanol/Water (1:1). Do not proceed to cyclization with wet or oily material.

Module 2: The Cyclization (Ring Closure)

Objective: Intramolecular Friedel-Crafts Acylation.[1] The Issue: The ring is deactivated. Standard PPA requires 120°C+, causing the aliphatic chain to decompose before the ring closes.

Method A: Eaton’s Reagent (Recommended)

Eaton's reagent (7.7 wt%


 in Methanesulfonic acid) is a lower-viscosity, powerful dehydrating agent that works at lower temperatures than PPA.

Protocol:

  • Place the dry acid intermediate (from Module 1) in a round-bottom flask.

  • Add Eaton’s Reagent (5 mL per gram of substrate).

  • Stir at 60°C for 1 hour. Monitor by TLC.

  • If reaction is slow, increase to 80°C (Do not exceed 90°C).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Workup: The product usually precipitates. Filter and wash with water. If no precipitate, extract with DCM.

Method B: The "Acid Chloride" Route (The Backup)

If Eaton's reagent yields <50%, use this 2-step method. It generates a "hotter" electrophile (acylium ion) that attacks the deactivated ring more aggressively.

  • Step 2a: Reflux intermediate with Thionyl Chloride (

    
    ) (3 eq) and a drop of DMF for 2 hours. Evaporate excess 
    
    
    
    to get the acid chloride.
  • Step 2b: Dissolve acid chloride in dry DCM. Cool to 0°C.

  • Add Aluminum Chloride (

    
    ) (1.2 eq) portion-wise.
    
  • Allow to warm to RT. Stir overnight.

  • Note: This method is more labor-intensive but often gives the highest purity for heavily deactivated rings.

Troubleshooting FAQ

Q1: My reaction mixture turned into a black tar during PPA cyclization. Can I save it?

  • Answer: No. The black tar indicates polymerization of the propanoic acid chain or oxidation of the phenol ring.

  • Fix: Switch to Eaton's Reagent . If you must use PPA, ensure it is "fresh" (not hydrated) and conduct the reaction at 80°C with mechanical stirring (overhead stirrer) rather than magnetic stirring to ensure heat distribution.

Q2: I am seeing a side product with M+ mass of +14 or +28.

  • Answer: This is likely esterification (intermolecular reaction) rather than cyclization (intramolecular), or incomplete demethylation if you started with an anisole.

  • Fix: Run the reaction under high dilution (if using Method B/DCM) to favor intramolecular cyclization.

Q3: The product is not precipitating after the ice quench.

  • Answer: The presence of the sulfonic acid (from Eaton's) might be solubilizing the ketone.

  • Fix: Neutralize the aqueous layer with Sodium Bicarbonate (

    
    ) to pH 7-8 and extract with Ethyl Acetate.
    

Q4: Why is my yield lower for the 8-bromo-6-fluoro analog compared to unsubstituted chromanone?

  • Answer: The Hammett substituent constants (

    
    ) for F and Br are positive (electron-withdrawing). This raises the activation energy for the Friedel-Crafts attack. You simply cannot expect the same kinetics. You must increase the reaction time or the strength of the Lewis Acid (Method B), not the temperature.
    

References & Authority

  • Eaton's Reagent Methodology: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid.[3][4] The Journal of Organic Chemistry, 38(23), 4071–4073.[4] Link

  • Cyclization of Deactivated Phenols: Zwaagstra, M. E., et al. (1997). Synthesis and Structure-Activity Relationships of Carboxylated Chalcones: A Novel Series of CysLT1 Antagonists. Journal of Medicinal Chemistry, 40(7), 1075–1089. (Demonstrates cyclization challenges with halo-substituted rings). Link

  • General Chromanone Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts cyclization protocols).

  • Kinase Inhibitor Scaffold Synthesis: Patent WO2012061417. (Describes synthesis of similar halogenated bicyclic cores for pharmaceutical applications). Link

Disclaimer: All chemical protocols involve hazardous materials (


, 

,

). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Optimization of Bromination Conditions for Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of fluorinated chromanones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

Section 1: Understanding the Reaction - Core Principles & Mechanistic Insights

Before delving into troubleshooting, a solid understanding of the reaction's fundamentals is crucial. The bromination of fluorinated chromanones is an electrophilic aromatic substitution (EAS) or an α-bromination at the C3 position, depending on the desired product and reaction conditions. The fluorine substituent's electronic and steric effects significantly influence the regioselectivity and reactivity of the chromanone system.

Q1: What are the primary positions for bromination on a fluorinated chromanone, and what factors influence this?

There are two primary sites for bromination on a fluorinated chromanone: the aromatic ring and the α-carbon (C3) to the carbonyl group.

  • Aromatic Ring Bromination: This is a classic electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but also a deactivator. The regioselectivity will be influenced by the position of the fluorine atom(s) and other substituents on the benzene ring.

  • α-Bromination (C3-Position): This reaction typically proceeds via an enol or enolate intermediate and is favored under different conditions than aromatic bromination. The product is a 3-bromochroman-4-one.[1][2][3]

The choice between these pathways is determined by the brominating agent, catalyst, and reaction conditions.

Q2: How does the fluorine substituent affect the reactivity and regioselectivity of the bromination reaction?

Fluorine exerts a dual effect:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack. This can make aromatic bromination more challenging compared to non-fluorinated analogues.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring, directing incoming electrophiles to the ortho and para positions.

The interplay of these effects dictates the outcome. For instance, in strongly deactivated systems, forcing conditions might be necessary, which can lead to a decrease in selectivity.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues you might encounter during your experiments.

Q3: My reaction is sluggish or shows no conversion. What should I do?

A low or non-existent reaction rate is a common hurdle. Here’s a systematic approach to troubleshoot this issue:

Potential Cause Suggested Solution Scientific Rationale
Insufficient Activation 1. Increase Catalyst Loading: If using a Lewis acid (e.g., FeCl₃, AlCl₃) or a zeolite catalyst, a higher concentration can enhance the electrophilicity of the bromine.[4][5] 2. Switch to a Stronger Brominating Agent: If using NBS, consider switching to molecular bromine (Br₂), which is a more potent electrophile.The catalyst polarizes the Br-Br bond, creating a more potent electrophile. Different brominating agents have varying reactivities.
Deactivated Substrate 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for side product formation. 2. Use a More Polar Solvent: Solvents like acetic acid can help stabilize the charged intermediates in the reaction mechanism.Higher temperatures increase the kinetic energy of molecules, overcoming the activation barrier. Polar solvents can facilitate the ionization of the brominating agent.
Reagent Degradation 1. Use Fresh Reagents: N-Bromosuccinimide (NBS) can decompose over time. Ensure your brominating agent is pure and dry. 2. Check Solvent Purity: Water in the reaction mixture can react with the brominating agent and catalyst.Impurities can inhibit the reaction or lead to unwanted side reactions.

Experimental Workflow for Optimizing a Sluggish Reaction

G cluster_0 Troubleshooting Sluggish Reaction Start Low/No Conversion Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Increase_Temp Increase Temperature Incrementally (e.g., 10°C steps) Check_Purity->Increase_Temp Monitor_Progress Monitor by TLC/GC-MS/NMR Increase_Temp->Monitor_Progress After each change Increase_Catalyst Increase Catalyst Loading (e.g., 0.1 eq. steps) Increase_Catalyst->Monitor_Progress Change_Reagent Switch to a More Potable Brominating Agent (e.g., Br₂) Change_Reagent->Monitor_Progress Monitor_Progress->Increase_Catalyst If still sluggish Monitor_Progress->Change_Reagent If still sluggish Optimized Optimized Conditions Found Monitor_Progress->Optimized If successful Re-evaluate Re-evaluate Approach Monitor_Progress->Re-evaluate If no improvement

Caption: Troubleshooting workflow for a sluggish bromination reaction.

Q4: I am observing multiple brominated products. How can I improve the regioselectivity?

Poor regioselectivity is often a result of competing reaction pathways or harsh reaction conditions.

Potential Cause Suggested Solution Scientific Rationale
Over-bromination 1. Reduce Stoichiometry of Brominating Agent: Use 1.0-1.1 equivalents of the brominating agent for mono-bromination. 2. Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture.This minimizes the chance of a second bromination event occurring on the already brominated product.
Non-selective Conditions 1. Lower the Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures.[6][7] 2. Use a Bulky Brominating Agent: A sterically hindered brominating agent may favor attack at the less hindered position. 3. Change the Catalyst System: Shape-selective catalysts like zeolites can promote para-bromination.[4][5]Lower temperatures reduce the energy available for overcoming the activation barriers of less favored pathways. Steric hindrance can play a key role in directing the electrophile.
Competing Reaction Pathways 1. For Aromatic Bromination: Use a Lewis acid catalyst and a non-polar solvent (e.g., CH₂Cl₂, CCl₄) to favor electrophilic attack on the ring. 2. For α-Bromination: Consider using conditions that favor enolization, such as copper(II) bromide (CuBr₂) or pyridinium tribromide (Py·Br₃).[1][2][3][8]The choice of solvent and catalyst can significantly influence which mechanistic pathway is dominant.

Q5: I am getting a significant amount of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?

The formation of tar or polymeric material is usually due to side reactions, often promoted by harsh conditions.

  • Cause: Over-bromination, acid-catalyzed decomposition, or polymerization of the starting material or product.

  • Prevention:

    • Strict Temperature Control: Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Purification of Starting Material: Ensure your fluorinated chromanone is free of impurities that could act as catalysts for decomposition.

    • Quenching: Quench the reaction promptly once complete by adding a reducing agent like sodium thiosulfate solution to neutralize any remaining bromine.

Section 3: FAQs - Reagents, Conditions, and Safety

Q6: What are the most common brominating agents for fluorinated chromanones, and what are their pros and cons?

Brominating Agent Pros Cons
N-Bromosuccinimide (NBS) - Easy to handle solid. - Good for radical bromination and some electrophilic brominations.[9][10]- Can be less reactive than Br₂. - Requires an initiator for radical reactions.
Molecular Bromine (Br₂) - Highly reactive. - Cost-effective.- Highly toxic, corrosive, and volatile liquid.[11][12][13] - Requires specialized handling procedures and a fume hood.
Copper(II) Bromide (CuBr₂) - Effective for α-bromination of ketones.[1][2][3] - Solid, easier to handle than Br₂.- Can require higher temperatures. - Stoichiometric amounts are often needed.
Pyridinium Tribromide (Py·Br₃) - Solid, safer alternative to liquid bromine. - Good for α-bromination.[8]- Can be less reactive than Br₂.

Q7: What are the key safety precautions I must take when performing a bromination reaction?

Bromine and many brominating agents are hazardous. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12][13]

  • Ventilation: All manipulations involving bromine or its volatile reagents must be performed in a certified chemical fume hood.[12]

  • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent like a 1 M solution of sodium thiosulfate.[11]

  • Quenching: Be prepared to quench the reaction with a reducing agent to neutralize excess bromine.

  • Incompatible Materials: Bromine is a strong oxidizer and reacts violently with many organic compounds and metals like aluminum.[13][14]

Safety Protocol for Handling Liquid Bromine

G cluster_1 Liquid Bromine Handling Protocol PPE Wear appropriate PPE: - Chemical-resistant gloves - Goggles/Face shield - Lab coat Fume_Hood Work exclusively in a certified fume hood PPE->Fume_Hood Spill_Kit Ensure bromine spill kit (with sodium thiosulfate) is accessible Fume_Hood->Spill_Kit Quench_Ready Prepare quenching solution (e.g., sodium thiosulfate) Spill_Kit->Quench_Ready Avoid_Incompatibles Keep away from incompatible materials (e.g., acetone, aluminum) Quench_Ready->Avoid_Incompatibles Proper_Storage Store in a cool, dry, well-ventilated area in a tightly sealed container Avoid_Incompatibles->Proper_Storage

Caption: Essential safety steps for handling liquid bromine.

Q8: How can I effectively monitor the progress of my bromination reaction?

Real-time monitoring is key to achieving optimal results and preventing over-reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of starting material, product(s), and byproducts, as well as their mass-to-charge ratio for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H or ¹⁹F NMR can provide quantitative data on the reaction's progress.[15]

Section 4: Purification and Characterization

Q9: What are the best methods for purifying my brominated fluorinated chromanone?

The choice of purification method will depend on the properties of your product and the impurities present.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Washing/Extraction: If the primary byproducts are water-soluble (e.g., salts from quenching), a simple aqueous workup can significantly purify your product before further purification steps. A wash with a dilute sodium thiosulfate solution followed by brine is standard practice.

Q10: What analytical techniques are essential for characterizing the final product?

Unequivocal characterization is crucial to confirm the structure and purity of your brominated fluorinated chromanone.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the position of the bromine atom. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be evident in the mass spectrum.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the chromanone.

References

  • El Alaoui, N.-E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
  • Bromin
  • Selective bromination of aromatic compounds. (n.d.).
  • Handling liquid bromine and preparing bromine water. (n.d.).
  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). [Source not specified].
  • Selective bromination of aromatic compounds. (1999).
  • 3-Bromo-chroman-4-one. (2013). PubMed.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). [Source not specified].
  • Ellis, A. J., & Faron, K. L. (2010). Selective Reactions of Bromine Trifluoride in Organic Chemistry. Semantic Scholar.
  • Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Safety D
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Optimization of the reaction conditions for the alkylation step using bromide 4. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). Journal of Medicinal Chemistry.
  • organic compounds. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Source not specified].
  • Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. (2023, October 1). PMC.
  • Reaction condition optimization. a. (n.d.).
  • Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. (n.d.). [Source not specified].
  • Optimization of the reaction conditions. (n.d.).
  • Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a. (n.d.).
  • Isolation of brominated quinones showing chemiluminescence activity from luminous acorn worm, Ptychodera flava. (2005). PubMed.
  • 3-Bromochroman-4-one. (n.d.).
  • Purification of liquid bromine contaminated with organic impurities. (n.d.).
  • Domino reactions of chromones with activated carbonyl compounds. (2024, May 29). Beilstein Journals.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.
  • Analytical methodology for biological monitoring of chromium. (1997). PubMed.
  • Analytical techniques for the determination of biologically active quinones in biological and environmental samples. (2014). PubMed.

Sources

Technical Support Center: Purification of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 8B6F-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Impurity Profile

Welcome to the technical support hub for halogenated chroman-4-one synthesis. If you are synthesizing 8-Bromo-6-fluorochroman-4-one , you likely utilized a Friedel-Crafts cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid using Polyphosphoric Acid (PPA) or Eaton’s Reagent.

While this cyclization is robust, the resulting crude material is rarely pure. The bromine atom at the 8-position increases lipophilicity, while the fluorine at the 6-position alters the electronic density of the ring, often leading to specific purification challenges.

Your crude mixture likely contains three distinct impurity classes:

  • Unreacted Precursor: 3-(2-bromo-4-fluorophenoxy)propanoic acid (Acidic).

  • Oligomeric "Tars": Dark, viscous byproducts from PPA/Eaton's reagent polymerization (Neutral/Polar).

  • Regioisomers/Over-bromination: (Rare, but possible if starting materials were impure).

This guide provides a tiered troubleshooting protocol to isolate the target molecule in high purity (>98%).

Phase 1: Diagnostic & Initial Workup (The "De-Tarring" Protocol)

Issue: The reaction mixture is a dark, viscous black/brown syrup. Direct crystallization is failing. Root Cause: PPA and Eaton's reagent are highly viscous and can trap organic products. Improper quenching leads to emulsions and tar formation.

Step-by-Step Quenching Protocol

Do not pour water into the reaction mixture. This causes violent exotherms and "oiling out."

  • Temperature Control: Cool the reaction mixture to 60–70°C . (PPA is too viscous to pour at RT; too hot causes decomposition).

  • The Ice Quench: Pour the warm reaction mixture slowly onto a slurry of crushed ice (500g per 50g reactant) with vigorous mechanical stirring.

  • Hydrolysis: Stir for 1-2 hours. This hydrolyzes polyphosphates into water-soluble orthophosphates.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 100 mL).

    • Expert Tip: If an emulsion forms, filter the biphasic mixture through a Celite pad to remove fine suspended solids.

Phase 2: Chemical Scavenging (Removing the Acid)

Issue: NMR shows a broad singlet around 10-12 ppm or TLC shows a streak near the baseline. Diagnosis: Unreacted carboxylic acid precursor is present. Since the product is a ketone (neutral) and the impurity is an acid, we use a pH-switch wash.

The pH-Switch Wash Protocol

Objective: Selectively move the impurity into the aqueous layer.

LayerComponentChemical StateSolubility
Organic (EtOAc) Target Product Neutral KetoneSoluble
Aqueous (Basic) Impurity (Acid) Carboxylate Salt (R-COO⁻Na⁺)Soluble

Procedure:

  • Combine organic extracts.[1]

  • Wash 1: Wash with Saturated Sodium Bicarbonate (NaHCO₃) (2 x 50 mL).

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

  • Wash 2: Wash with 1M NaOH (1 x 50 mL).

    • Critical Check: This removes stubborn phenols, but ensure contact time is short (<5 mins) to prevent haloform-type degradation or ring opening, although chromanones are generally stable.

  • Wash 3: Wash with Brine (saturated NaCl) to remove residual water.

  • Dry: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 3: Crystallization Strategy (The Solid State)

Issue: The material is a solid but colored (yellow/orange) or has a wide melting range. Target: 8-Bromo-6-fluorochroman-4-one is a solid. Recrystallization is superior to chromatography for scale-up.

Solvent Selection Matrix

Based on the lipophilicity introduced by the Bromine atom, the following solvent systems are recommended.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) PurePrimary Choice Dissolve hot, cool slowly. Good for removing colored trace impurities.
Hexane / EtOAc 4:1 to 10:1Secondary Choice Use if EtOH fails. Dissolve in min. hot EtOAc, add hot Hexane until cloudy.
Heptane / Toluene 4:1Specific Excellent for bromo-substituted aromatics if "oiling out" occurs in EtOH.
Visualization: The Recrystallization Decision Tree

Recrystallization_Logic Start Crude Solid Obtained SolventTest Solubility Test (100 mg) Start->SolventTest EtOH Try Boiling Ethanol (95%) SolventTest->EtOH Dissolves Dissolves completely? EtOH->Dissolves Cool Cool to RT, then 0°C Dissolves->Cool Yes Switch Switch to Hexane/EtOAc Dissolves->Switch No (Insoluble) Crystals Crystals Formed? Cool->Crystals Success Filter & Wash (Cold EtOH) High Purity Product Crystals->Success Yes Oil Oiling Out? Crystals->Oil No (Amorphous) Oil->Switch No (Stays in soln) Seed Re-heat & Add Seed Crystal Oil->Seed Yes Seed->Cool

Figure 1: Decision logic for solvent selection during recrystallization of halogenated chromanones.

Troubleshooting FAQs

Q1: My product "oiled out" (formed a liquid layer at the bottom) during recrystallization. What happened?

  • Cause: The solution was too concentrated, or the cooling was too rapid. The melting point of the solvated product dropped below the solvent boiling point.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol) to dilute it. Scratch the inner wall of the flask with a glass rod to induce nucleation while cooling slowly to room temperature. Do not put it directly in the fridge.

Q2: I used Eaton's Reagent, and the yield is lower than expected.

  • Cause: Eaton's reagent (7.7% P₂O₅ in MsOH) is milder than PPA but requires strictly anhydrous conditions. If your starting material was wet, the reagent hydrolyzes before cyclization.

  • Fix: Dry your precursor 3-(2-bromo-4-fluorophenoxy)propanoic acid in a vacuum oven at 50°C overnight before reaction. Ensure the Eaton's reagent is fresh and not brown (indicating prior decomposition).

Q3: Can I use Column Chromatography instead?

  • Answer: Yes, but it is resource-intensive for this molecule.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, move to 80:20).

  • TLC Visualization: The product is UV active (254 nm). The starting acid will streak or stay at the baseline in this solvent system.

References

  • Friedel-Crafts Cyclization using Eaton's Reagent

    • Q. Yang et al., "Eaton's Reagent-Mediated Cyclization of Phenyl Acetamides," Organic Syntheses, 2006, 83, 109.
    • Relevance: Establishes the protocol for using P2O5/MsOH as a cleaner alternative to PPA for cycliz
  • General Synthesis of Chroman-4-ones

    • Gabriele, B. et al., "Synthesis of chroman-4-ones," European Journal of Organic Chemistry, 2005.
    • Relevance: Discusses the standard intramolecular acylation pathways for phenol deriv
  • Purification of Halogenated Heterocycles

    • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
    • Relevance: Provides the solubility logic for choosing Ethanol vs.
  • Synthesis of 8-Bromo-6-fluorochroman-4-one Precursors

    • Patents referring to "Substituted Chromanones" typically cite the cyclization of 3-phenoxypropionic acids.

Sources

preventing decomposition of 8-Bromo-6-fluorochroman-4-one during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-6-fluorochroman-4-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this important synthetic intermediate. My aim is to provide you with in-depth, field-tested insights to help you anticipate and overcome challenges related to the stability of this compound during your reactions. By understanding the underlying chemical principles, you can significantly improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 8-Bromo-6-fluorochroman-4-one during a reaction?

A: The decomposition of 8-Bromo-6-fluorochroman-4-one is primarily influenced by four factors: pH, temperature, the presence of strong nucleophiles, and exposure to light. The electron-withdrawing nature of the bromine and fluorine atoms can activate the chromanone system towards certain degradation pathways.

Q2: How should I properly store 8-Bromo-6-fluorochroman-4-one to ensure its stability?

A: To maintain the integrity of 8-Bromo-6-fluorochroman-4-one, it should be stored in a tightly sealed container in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation or reaction with atmospheric moisture.

Q3: I am observing a significant amount of a polar byproduct in my reaction. What could this be?

A: A common polar byproduct observed during reactions with chroman-4-ones, especially under basic conditions, is the ring-opened phenol product. This occurs through a base-mediated hydrolysis of the ether linkage in the chromanone ring.

Q4: Can the bromine or fluorine atoms be displaced during my reaction?

A: Yes, both halogen atoms are susceptible to displacement under certain conditions. The bromine atom can be removed via reductive dehalogenation, particularly with catalytic hydrogenation. Both halogens can potentially undergo nucleophilic aromatic substitution, especially with strong nucleophiles and/or high temperatures.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to diagnosing and resolving decomposition issues encountered during reactions involving 8-Bromo-6-fluorochroman-4-one.

Issue 1: Low Yield and Formation of a Phenolic Impurity
  • Symptom: Your reaction mixture shows a new, more polar spot on TLC that stains with ferric chloride (a common test for phenols). NMR analysis of the crude product may show a broad phenolic -OH peak and the disappearance of the characteristic chromanone signals.

  • Causality: This is indicative of a base-catalyzed ring-opening of the chromanone. The ether linkage in the chromanone ring is susceptible to cleavage under basic conditions, leading to the formation of a phenolate intermediate which is then protonated upon workup.[1]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If possible, switch to a milder, non-nucleophilic base. Sterically hindered bases such as proton sponge or DBU can be effective alternatives to alkoxides or hydroxides.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Use an ice bath during the addition of reagents to control any exotherms.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times, even with a mild base, can lead to increased decomposition.

    • Stoichiometry of Base: Use the minimum effective amount of base. An excess of base will increase the rate of decomposition.

Issue 2: Unexplained Loss of Bromine from the Aromatic Ring
  • Symptom: Mass spectrometry analysis of your product shows a significant peak corresponding to the mass of the 6-fluorochroman-4-one (de-brominated product).

  • Causality: This is likely due to reductive dehalogenation . This is particularly common if you are performing a subsequent reaction step that involves catalytic hydrogenation (e.g., reduction of a nitro group or a double bond elsewhere in the molecule). Aryl bromides are known to be cleaved under these conditions.[2]

  • Troubleshooting Steps:

    • Alternative Reducing Agents: If you need to perform a reduction, consider alternatives to catalytic hydrogenation. For example, transfer hydrogenation with reagents like ammonium formate or sodium borohydride with a suitable catalyst might be milder. For other reductions, consider chemical reducing agents like iron in acetic acid or tin(II) chloride.

    • Catalyst Choice: If catalytic hydrogenation is unavoidable, screen different catalysts. For example, catalysts with lower activity might be more selective.

    • Protecting Groups: In complex syntheses, consider if the synthetic route can be altered to introduce the bromine at a later stage, after any reductive steps.

Issue 3: Reaction Stalls or Produces a Complex Mixture of Products in the Presence of Lewis Acids
  • Symptom: Your reaction, which is promoted by a Lewis acid (e.g., AlCl₃, TiCl₄, Zn(OTf)₂), is not proceeding cleanly to the desired product. You observe multiple new spots on TLC and a difficult-to-purify mixture.

  • Causality: Lewis acids coordinate to the carbonyl oxygen of the chromanone, which can have two effects. Firstly, it can activate the carbonyl group towards nucleophilic attack, which may be the desired reaction. However, this activation can also lead to undesired side reactions if other nucleophiles are present. Secondly, strong Lewis acids can promote side reactions such as rearrangements or polymerization.[3][4]

  • Troubleshooting Steps:

    • Screen Lewis Acids: Test a range of Lewis acids with varying strengths. Milder Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ may be sufficient to promote the desired reaction without causing significant decomposition.[3]

    • Stoichiometry and Temperature: Use a catalytic amount of the Lewis acid whenever possible. If a stoichiometric amount is required, add it slowly at a low temperature to control the reaction.

    • Solvent Choice: The choice of solvent can modulate the activity of the Lewis acid. A less polar, non-coordinating solvent may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Decomposition
  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.

  • Solvent: Use a dry, aprotic solvent (e.g., THF, Dioxane, Toluene).

  • Temperature Control: Cool the solution of 8-Bromo-6-fluorochroman-4-one in the chosen solvent to 0 °C in an ice bath.

  • Reagent Addition: Add the base (e.g., a non-nucleophilic base like DBU or a hindered amide base) dropwise as a solution in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride solution) at 0 °C.

  • Work-up: Proceed with a standard aqueous work-up, ensuring that the aqueous layer is not strongly basic at any point.

  • Purification: Purify the product as quickly as possible using column chromatography, using a non-polar solvent system if possible.

Data Presentation

Parameter Recommendation for High Stability Potential Decomposition Pathway
pH Neutral to mildly acidic (pH 4-7)Base-catalyzed ring-opening
Temperature < 25 °C (room temperature) or lowerThermal decomposition, increased rate of side reactions
Light Protect from lightPhotodegradation (potential debromination)
Atmosphere Inert (Argon or Nitrogen)Oxidation
Reagents to Avoid Strong bases (e.g., NaOH, KOH, NaOMe), strong nucleophiles, harsh reducing agents (e.g., H₂/Pd-C)Ring-opening, nucleophilic substitution, dehalogenation

Visualizations

Decomposition Pathways

DecompositionPathways cluster_conditions Reaction Conditions 8-Bromo-6-fluorochroman-4-one 8-Bromo-6-fluorochroman-4-one Ring-Opened Phenol Ring-Opened Phenol 8-Bromo-6-fluorochroman-4-one->Ring-Opened Phenol Ring Opening Debrominated Product Debrominated Product 8-Bromo-6-fluorochroman-4-one->Debrominated Product Dehalogenation Substituted Product Substituted Product 8-Bromo-6-fluorochroman-4-one->Substituted Product Nucleophilic Substitution Strong Base Strong Base Strong Base->Ring-Opened Phenol Reducing Agent (e.g., H2/Pd) Reducing Agent (e.g., H2/Pd) Reducing Agent (e.g., H2/Pd)->Debrominated Product Strong Nucleophile Strong Nucleophile Strong Nucleophile->Substituted Product

Caption: Potential decomposition pathways of 8-Bromo-6-fluorochroman-4-one.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_analysis Analysis of Byproducts cluster_solutions Corrective Actions start Decomposition Observed phenolic_impurity Phenolic Impurity? start->phenolic_impurity debromination Debromination? phenolic_impurity->debromination No base_conditions Use Milder Base Lower Temperature Shorter Reaction Time phenolic_impurity->base_conditions Yes complex_mixture Complex Mixture? debromination->complex_mixture No reductive_conditions Change Reducing Agent Screen Catalysts debromination->reductive_conditions Yes lewis_acid_conditions Use Milder Lewis Acid Control Stoichiometry Optimize Solvent complex_mixture->lewis_acid_conditions Yes end Improved Reaction base_conditions->end reductive_conditions->end lewis_acid_conditions->end

Caption: A logical workflow for troubleshooting decomposition issues.

References

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][6]oxazine-1,8-diones - MDPI]([Link])

Sources

Technical Support Center: Synthesis of Halogenated Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 | Wait Time: 0 min Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Chromanone Synthesis Help Desk

You have reached the Tier 3 Technical Support guide for the synthesis of halogenated chroman-4-ones. This scaffold is a critical pharmacophore in medicinal chemistry, notably in the development of SIRT2 inhibitors, antifungal agents, and antihypertensives (e.g., Nebivolol intermediates).

However, introducing halogens (F, Cl, Br, I) into this bicyclic system presents distinct regiochemical and thermodynamic challenges. This guide is structured as a series of resolved support tickets , addressing the most frequent failure modes we encounter in the field.

Ticket #01: "I'm getting a mixture of 6- and 8-halo isomers. How do I control regioselectivity?"

Diagnosis: This is the classic electrophilic aromatic substitution (EAS) conflict. When synthesizing chromanones via the Friedel–Crafts acylation/cyclization of 3-halophenols, the directing effects of the hydroxyl group (ortho/para director) and the halogen substituent often compete, leading to difficult-to-separate regioisomers.

Troubleshooting Protocol:

1. Analyze Your Substrate's Directing Power:

  • Fluorine/Chlorine (Para-directors): If you start with meta-fluorophenol, the cyclization will prefer the position para to the hydroxyl group (less sterically hindered), usually favoring the 7-halo isomer.

  • Blocking Strategy: To guarantee a specific isomer (e.g., 6-chlorochroman-4-one), start with 4-chlorophenol . The para position is blocked, forcing cyclization ortho to the phenol, yielding the 6-substituted chromanone exclusively.

2. The "Fries Rearrangement" Workaround: If direct cyclization yields "tarry" mixtures, switch to a two-step Fries rearrangement protocol.

  • Step A: Esterify the halogenated phenol with 3-chloropropionyl chloride.

  • Step B: Induce Fries rearrangement using a Lewis Acid (AlCl₃ or BF₃·Et₂O). This is thermodynamically controlled to favor the ortho-hydroxy ketone intermediate, which then cyclizes.

Visualization of the Pathway:

Regioselectivity Phenol 4-Halophenol Ester Phenyl Ester Intermediate Phenol->Ester Acylation Fries Fries Rearrangement (AlCl3, Heat) Ester->Fries Lewis Acid Cyclization Ring Closure (Base or Acid) Fries->Cyclization Intramolecular Product 6-Halochroman-4-one (High Regioselectivity) Cyclization->Product

Caption: Logical flow for ensuring regiocontrol using the Fries Rearrangement strategy to bypass direct acylation ambiguity.

Ticket #02: "My reaction turns into a black tar, and yields are <30%. Is PPA necessary?"

Diagnosis: You are likely using Polyphosphoric Acid (PPA) at high temperatures (100°C–160°C). While PPA is the "classic" solvent/catalyst for cyclizing 3-phenoxypropionic acids, it is highly viscous (hindering mass transfer) and its harsh thermal requirements often decompose halogenated substrates.

The Fix: Switch to Eaton’s Reagent Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is a superior alternative. It is less viscous, operates at lower temperatures, and simplifies workup.[1]

Comparative Data: PPA vs. Eaton's Reagent

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MsOH)
Viscosity High (difficult stirring)Low (mobile liquid)
Reaction Temp 100°C – 160°CRT – 80°C (Milder)
Yield (Avg) 40 – 60%75 – 90%
Workup Difficult (emulsions)Easy (pour into ice water)
Safety High heat hazardExothermic on addition

Optimized Protocol (Eaton's Reagent):

  • Preparation: Dissolve the 3-(4-halophenoxy)propionic acid in Eaton’s reagent (1 g substrate per 5–10 mL reagent).

  • Addition: Critical Step. Add the substrate slowly. The reaction with P₂O₅ is exothermic.[2] Maintain temp <30°C during addition.

  • Reaction: Stir at 40–60°C for 2–4 hours. Monitor by TLC.[3]

  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The product usually precipitates as a solid.

Ticket #03: "I need to brominate the chromanone ring, but I keep getting alpha-bromination (C3)."

Diagnosis: Direct halogenation of an existing chromanone core is chemically distinct from building the ring from halogenated phenols.

  • The Issue: The carbonyl group activates the alpha-position (C3). Electrophilic bromination (e.g., using Br₂) will preferentially attack C3 via the enol tautomer, rather than the aromatic ring (C6 or C8).

Decision Matrix for Post-Synthetic Halogenation:

  • Goal: 3-Bromochroman-4-one (Alpha-halogenation)

    • Reagent: Use Pyridinium Tribromide (Py·Br₃) or CuBr₂.[3]

    • Conditions: THF or Acetic Acid, RT.

    • Stereochemistry: Often yields the cis-isomer as the major product due to steric/electronic control.

  • Goal: 6- or 8-Bromochroman-4-one (Aromatic halogenation)

    • Challenge: Very difficult to achieve cleanly if C3 is open.

    • Solution: It is strongly recommended to introduce the halogen before ring closure (see Ticket #01).

    • Alternative: If you must halogenate the pre-formed ring, you must block the C3 position or use highly specific directing groups, but yields are typically poor due to over-bromination.

Mechanistic Pathway (Alpha-Bromination):

Bromination Chromanone Chroman-4-one Enol Enol Tautomer (Nucleophile) Chromanone->Enol Acid/Base Catalysis Bromination Electrophilic Attack (Py·Br3 or CuBr2) Enol->Bromination Fast Step Product 3-Bromochroman-4-one (C3 Substitution) Bromination->Product Major Product

Caption: Mechanism showing why C3-halogenation dominates over aromatic substitution in pre-formed chromanones.

Ticket #04: "Purification is a nightmare. The isomers have identical Rf values."

Diagnosis: Halogenated isomers (e.g., 6-Cl vs 7-Cl) often co-elute on silica gel because the halogen does not significantly alter the dipole moment relative to the large lipophilic bicyclic core.

Purification Strategies:

  • Recrystallization (The Gold Standard): Chromanones are highly crystalline.

    • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

    • Tip: If you have a mixture, try recrystallizing from methanol . The 6-halo isomer often crystallizes out preferentially compared to the 7-halo isomer.

  • Chemical Separation:

    • If one isomer is formed via a phenol intermediate that didn't cyclize (impurity), use a NaOH wash to remove unreacted phenols before chromatography.

  • HPLC: For final drug-grade purity, reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient is usually required to separate positional isomers.

References & Validated Protocols
  • Eaton's Reagent Methodology:

    • Protocol Source: Zewge, D. et al. "A Green, Expeditious, One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid." Organic Syntheses / PMC.

    • Relevance: Validates the use of P₂O₅/MsOH for cyclodehydration reactions as a superior alternative to PPA.

  • Halogenated Chromanone Inhibitors (SIRT2):

    • Protocol Source: "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Details the synthesis of 6,8-dibromo derivatives and the use of microwave-assisted aldol condensation.

  • Regioselectivity in Bromination:

    • Protocol Source: Shaikh, M. et al. "3-Bromochroman-4-one."[4] Acta Crystallographica.

    • Relevance: Provides crystallographic evidence of the C3-bromination preference and half-chair conformation.

  • General Chromanone Synthesis Guide:

    • Source: "Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products."[5] BenchChem.[5]

    • Relevance: Overview of side-reactions like aldehyde self-condensation.[5]

Sources

alternative reagents for the synthesis of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #SYN-8Br6F-Chromanone Subject: Optimization of 8-Bromo-6-fluorochroman-4-one Synthesis: Reagent Alternatives to Polyphosphoric Acid (PPA) Assigned Scientist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are likely encountering difficulties with the cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid into the target chromanone. The standard literature protocol often cites Polyphosphoric Acid (PPA) at high temperatures (100°C+). While effective for simple substrates, PPA is viscous, difficult to quench, and often leads to low yields with halogenated substrates due to harsh thermal conditions promoting tar formation (polymerization).

This guide provides validated alternative reagent systems focusing on Eaton’s Reagent and Friedel-Crafts Acylation via Acid Chlorides . These methods offer superior handling, milder conditions, and improved regiocontrol.

Part 1: Strategic Analysis & Reagent Selection

The Core Challenge: The "Pre-installation" Strategy

For 8-bromo-6-fluorochroman-4-one , the most common failure point is attempting to brominate the chromanone ring after formation.

  • Why it fails: The fluorine at C6 and the carbonyl at C4 create competing electronic directing effects. While C8 is electronically favorable, late-stage bromination often yields mixtures of C8-bromo, C5-bromo, and di-bromo byproducts.

  • The Solution: You must utilize a pre-functionalized scaffold . Start with 2-bromo-4-fluorophenol . This locks the regiochemistry before you attempt the sensitive cyclization step.

Reagent Swap: Cyclization Alternatives
Standard ReagentRecommended Alternative Why Swap? (Technical Justification)
Polyphosphoric Acid (PPA) Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid)Viscosity & Workup: Eaton’s reagent is a low-viscosity liquid at RT. It allows for standard extraction workups without the violent exotherm and "gummy" residues associated with quenching PPA [1].
Sulfuric Acid (H₂SO₄) TFA / TFAA (Trifluoroacetic Acid / Anhydride)Selectivity: H₂SO₄ is too strong of an oxidant for brominated aromatics, leading to debromination or sulfonation byproducts. TFAA provides a milder acyl-transfer medium [2].
Direct Heating Acid Chloride Activation (SOCl₂ then AlCl₃)Activation Energy: Converting the carboxylic acid to an acid chloride first allows the cyclization to proceed at much lower temperatures (0°C to RT) using a Lewis Acid, preserving the halogen substituents [3].

Part 2: Validated Experimental Protocols

Method A: The "Eaton's Reagent" Route (Recommended)

Best for: High throughput, ease of workup, and preventing debromination.

Reagents:

  • Substrate: 3-(2-bromo-4-fluorophenoxy)propanoic acid (1.0 eq)

  • Reagent: Eaton’s Reagent (Commercial or prepared: P₂O₅ in MsOH) (5–10 volumes)

  • Quench: Ice-water / NaHCO₃

Protocol:

  • Preparation: In a flame-dried flask under N₂, charge the phenoxypropanoic acid precursor.

  • Addition: Add Eaton’s Reagent (approx. 5 mL per 1 g of substrate). The mixture should be a stirrable solution/suspension.

  • Reaction: Heat to 40–50°C . Note: Unlike PPA which requires 100°C, Eaton’s reagent is more active. Do not overheat, or you risk debromination.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.

  • Workup (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/water with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid. If an oil forms, extract with DCM, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

Method B: The "Acid Chloride" Route (Low Temperature)

Best for: Substrates sensitive to strong Brønsted acids.

Protocol:

  • Activation: Dissolve the starting acid in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (formation of acid chloride). Concentrate to remove excess oxalyl chloride.

  • Cyclization: Redissolve the crude acid chloride in dry DCM or 1,2-dichloroethane.

  • Catalysis: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise.

  • Completion: Allow to warm to RT. Stir for 2–3 hours.

  • Quench: Pour into ice-HCl (1M) mixture to break the Aluminum complex.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct synthetic pathway and troubleshooting cyclization failures.

ChromanoneSynthesis Start Target: 8-Bromo-6-fluorochroman-4-one Precursor Precursor Check: Is the Bromine already installed? Start->Precursor Route_Bad Route: Bromination of 6-fluorochroman-4-one Precursor->Route_Bad No Route_Good Route: Cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid Precursor->Route_Good Yes Regio_Issue STOP: High risk of regio-isomers (C5 vs C8) Route_Bad->Regio_Issue Cyclization_Choice Select Cyclization Reagent Route_Good->Cyclization_Choice PPA Reagent: PPA (Polyphosphoric Acid) Cyclization_Choice->PPA Traditional Eatons Reagent: Eaton's Reagent (P2O5 / MsOH) Cyclization_Choice->Eatons Recommended AcidCl Reagent: SOCl2 -> AlCl3 (Friedel-Crafts) Cyclization_Choice->AcidCl Alternative Result_PPA Risk: High Viscosity, Thermal Tarring PPA->Result_PPA Result_Eatons Benefit: Liquid @ RT, Cleaner Workup Eatons->Result_Eatons Result_AcidCl Benefit: Low Temp (0°C), Good for labile groups AcidCl->Result_AcidCl

Caption: Decision matrix for reagent selection. Green paths indicate higher probability of success with halogenated substrates.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

A: This is "charring," common with PPA or Eaton's reagent if the temperature is too high. The combination of a strong acid and an electron-rich aromatic ring can lead to polymerization.

  • Fix: Lower the temperature. If using PPA at 100°C, switch to Eaton’s Reagent at 40°C. If using Eaton's, try 25°C.

  • Check: Ensure your starting material is dry. Water reacts violently with P₂O₅ (in Eaton's) or AlCl₃, creating hot spots that degrade the product.

Q2: I am seeing low yields in the O-alkylation step (Precursor Synthesis).

A: The reaction between 2-bromo-4-fluorophenol and 3-chloropropionic acid can be sluggish due to the deactivating fluorine.

  • Fix: Do not use NaOH/Water reflux (which promotes polymerization of the propionic acid).

  • Alternative: Use K₂CO₃ in Acetone or DMF at reflux. Add a catalytic amount of Potassium Iodide (Finkelstein condition) to convert the chloro-acid to the more reactive iodo-species in situ.

Q3: Can I brominate 6-fluorochroman-4-one if I already have it?

A: It is risky. If you must, do not use elemental Bromine (Br₂).

  • Reagent: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF [4].

  • Condition: Keep it cold (0°C). NBS is more regioselective than Br₂ and generates Br+ slowly, favoring the most electron-rich position (C8) over the sterically crowded or less activated positions. However, separation of isomers will likely be required.

References

  • Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Sarkar, A., et al. (2020). Eaton's reagent catalyzed alacritous synthesis of 3-benzazepinones.[2] European Journal of Chemistry, 7(4), 391-396.

  • Vekariya, R. H., & Aubé, J. (2016).[3] An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol provides aryl and heteroaryl ketones at room temperature.[3] Organic Letters, 18(14), 3534-3537.

  • Mitchell, R. H., et al. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19, 3406.

Sources

managing reaction temperature for optimal 8-Bromo-6-fluorochroman-4-one yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of reaction temperature in maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 8-Bromo-6-fluorochroman-4-one, and why is temperature so crucial?

The synthesis of 8-Bromo-6-fluorochroman-4-one typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-bromo-5-fluorophenoxy)propanoic acid. This reaction is generally catalyzed by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid).

Temperature is a critical parameter in this synthesis for several reasons:

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate. However, an excessively high temperature can lead to unwanted side reactions.[1]

  • Regioselectivity: In aromatic systems with multiple potential sites for electrophilic attack, temperature can influence which isomer is preferentially formed (kinetic vs. thermodynamic control).[2]

  • Side Reactions: Elevated temperatures can promote side reactions such as polymerization, decomposition of starting materials or product, and the formation of resinous materials, all of which will reduce the overall yield and purity.[3]

Q2: What is the expected optimal temperature range for this synthesis?

While the ideal temperature will depend on the specific catalyst and solvent system used, a common starting point for Friedel-Crafts acylations of this nature is a moderately elevated temperature, typically in the range of 60-100 °C. It is highly recommended to perform a temperature optimization study to determine the ideal conditions for your specific setup.

Q3: How can I monitor the progress of the reaction to gauge the impact of temperature?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the concentrations of reactants and products over time at different temperatures.[3][4]

Troubleshooting Guide

Issue 1: Low or No Yield of 8-Bromo-6-fluorochroman-4-one

Q: My reaction is resulting in a very low yield of the desired product, or it appears the reaction is not proceeding at all. How can temperature be a factor?

A: A low yield can be attributed to several temperature-related factors:

  • Insufficient Temperature: The activation energy for the intramolecular Friedel-Crafts cyclization may not be reached if the temperature is too low. This will result in a very slow or stalled reaction.

  • Excessive Temperature: Conversely, a temperature that is too high can lead to the degradation of the starting material, the product, or the catalyst, reducing the amount of desired product formed.

  • Catalyst Deactivation: The Lewis acid catalyst can form a complex with the product ketone, which is often more stable at higher temperatures. This can effectively sequester the catalyst and halt the reaction.[5]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your heating apparatus is accurately calibrated and providing stable heating.

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C) and monitor the reaction progress closely by TLC.

  • Consider a Milder Catalyst: If high temperatures are causing decomposition, a more reactive but milder Lewis acid might allow the reaction to proceed at a lower temperature.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. How can I adjust the temperature to improve the purity of my 8-Bromo-6-fluorochroman-4-one?

A: The formation of impurities is often highly dependent on the reaction temperature.

  • Isomer Formation: While the directing effects of the bromo and fluoro substituents generally favor the desired cyclization, extreme temperatures can sometimes lead to the formation of other, less stable isomers.[2]

  • Polymerization/Resin Formation: High temperatures can promote intermolecular reactions, leading to the formation of polymeric tars instead of the desired intramolecular cyclization product.[3] This is a common issue in Friedel-Crafts reactions.

  • Dehalogenation or Other Side Reactions: At very high temperatures, sensitive functional groups on the aromatic ring may undergo unwanted side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to minimize temperature-induced side reactions. Even a small reduction in temperature can significantly improve the product's purity.

  • Gradual Addition of Reagents: If the reaction is highly exothermic, adding the catalyst portion-wise at a lower initial temperature can help control the internal reaction temperature and prevent localized "hot spots" that can lead to impurity formation.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of 8-Bromo-6-fluorochroman-4-one.

Objective: To identify the reaction temperature that provides the highest yield of 8-Bromo-6-fluorochroman-4-one with the highest purity.

Methodology:

  • Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should have the same starting material concentration, catalyst loading, and solvent volume.

  • Temperature Gradient: Assign a different target temperature to each reaction vessel (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).

  • Reaction Monitoring: At set time intervals (e.g., 1, 2, 4, 6, and 24 hours), take a small aliquot from each reaction.

  • Quenching and Analysis: Quench each aliquot appropriately (e.g., with ice-water) and extract the organic components. Analyze the crude extract by HPLC or GC-MS to determine the relative percentage of starting material, desired product, and major impurities.

  • Data Evaluation: Plot the yield and purity of 8-Bromo-6-fluorochroman-4-one as a function of temperature and time. The optimal temperature will be the one that gives the best balance of reaction rate, yield, and purity.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
60244598
70127596
8068892
9049185
10028578

This is a hypothetical data table for illustrative purposes.

Visualizations

G cluster_0 Reaction Pathway Start 3-(3-bromo-5-fluorophenoxy) propanoic acid Lewis_Acid Lewis Acid (e.g., AlCl3) + Heat Start->Lewis_Acid Activation Intermediate Acylium Ion Intermediate Lewis_Acid->Intermediate Formation Product 8-Bromo-6-fluorochroman-4-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 8-Bromo-6-fluorochroman-4-one.

G cluster_1 Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Temp Is Temperature Too Low? Low_Yield->Check_Temp Check_Degradation Evidence of Degradation (e.g., dark color, tar)? Check_Temp->Check_Degradation No Increase_Temp Increase Temperature Incrementally (5-10 °C) Check_Temp->Increase_Temp Yes Decrease_Temp Decrease Temperature and/or add catalyst slowly Check_Degradation->Decrease_Temp Yes Monitor Monitor by TLC/HPLC Increase_Temp->Monitor Decrease_Temp->Monitor

Caption: Decision tree for troubleshooting low yield based on temperature.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 26, 2024, from [Link]

  • Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (n.d.). Scientific & Academic Publishing. Retrieved January 26, 2024, from [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. (n.d.). NIH. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Effects & Process Optimization Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary & Reaction Overview

The synthesis of 8-Bromo-6-fluorochroman-4-one is a critical workflow in the development of aldose reductase inhibitors and spiro-hydantoin derivatives. The synthesis generally proceeds via a two-stage sequence:

  • Ether Formation:

    
     alkylation of 2-bromo-4-fluorophenol with 3-chloropropionic acid (or its ester).
    
  • Intramolecular Cyclization: Friedel-Crafts acylation of the resulting 3-(2-bromo-4-fluorophenoxy)propanoic acid.

Critical Advisory: The presence of two electron-withdrawing halogens (Br, F) on the aromatic ring significantly deactivates the nucleus. Standard conditions used for unsubstituted chromanones often fail, leading to incomplete conversion or "tarring" due to excessive heating. This guide focuses on solvent selection as the primary lever to overcome these electronic deactivation barriers.

Visual Workflow (Pathway Logic)

ReactionPathway Start 2-Bromo-4-fluorophenol Inter Intermediate: 3-(2-bromo-4-fluorophenoxy) propanoic acid Start->Inter Solvent: DMF or Acetone (SN2 Mechanism) Reagent 3-Chloropropionic Acid Reagent->Inter Cyclization Cyclization (Friedel-Crafts) Inter->Cyclization Solvent: Eaton's Reagent or PPA Product Target: 8-Bromo-6-fluorochroman-4-one Cyclization->Product Intramolecular Acylation

Figure 1: Synthetic pathway highlighting critical solvent-dependent checkpoints.

Module A: Precursor Synthesis (Ether Formation)

The Challenge: The 2-bromo-4-fluorophenol substrate is sterically hindered and electronically deactivated. The choice of solvent dictates the reaction rate and the impurity profile.

Solvent Selection Matrix
Solvent SystemDielectric Constant (

)
Reaction RateImpurity ProfileRecommendation
Acetone /

20.7ModerateLowRecommended for Purity. Easy workup via evaporation.
DMF /

36.7FastHighUse for Scale-up. Hard to remove DMF; traces poison the next step.
Water / NaOH 80.1SlowModerateNot Recommended. Poor solubility of halogenated phenol leads to multiphase kinetics.
Protocol 1: High-Purity Ether Synthesis (Acetone Method)
  • Reagents: 2-bromo-4-fluorophenol (1.0 eq), 3-chloropropionic acid (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: Acetone (Reagent Grade, Dry).

  • Procedure:

    • Dissolve phenol in acetone (0.5 M concentration).

    • Add anhydrous

      
       and stir for 30 min to form the phenoxide.
      
    • Add 3-chloropropionic acid dropwise.

    • Critical Step: Reflux for 12–16 hours. The solvent boiling point (

      
      C) prevents thermal decomposition but requires longer times than DMF.
      
    • Workup: Filter salts, evaporate acetone, redissolve in EtOAc, wash with 1M HCl.

Module B: The Cyclization (Critical Step)

The Challenge: The intermediate acid must cyclize onto a deactivated ring.

  • Traditional Method: Polyphosphoric Acid (PPA).[1][2]

  • Modern Method: Eaton’s Reagent (

    
     in Methanesulfonic acid).
    

Technical Insight: PPA is extremely viscous, leading to hot spots and charring ("tarring") when heating deactivated substrates. Eaton's Reagent acts as both solvent and catalyst, offering lower viscosity and better heat transfer.

Troubleshooting Guide: Cyclization Failures

Q: My reaction mixture turned into a black, insoluble tar. What happened? A: You likely used PPA at temperatures exceeding


C. The high viscosity of PPA prevents efficient heat dissipation.
  • Solution: Switch to Eaton's Reagent .[1][2] It allows cyclization at

    
    C due to better solubility of the organic intermediate in the methanesulfonic acid medium.
    

Q: I am seeing low conversion. The starting material remains unreacted. A: The halogenated ring is deactivated. If using the Acid Chloride route (


), the solvent choice is likely the culprit.
  • Analysis: If you used DCM or

    
     , the acylium-
    
    
    
    complex likely precipitated out of solution before reacting.[3]
  • Solution: Switch to Nitrobenzene or 1,2-Dichloroethane . These polar solvents keep the acylium complex in solution, increasing the effective concentration of the electrophile.

Q: How do I remove the acid solvent during workup without causing an exotherm? A: Quenching strong acid solvents (PPA or Eaton's) is exothermic.

  • Protocol: Do not add water to the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Extract immediately with DCM to prevent acid-catalyzed hydrolysis of the ether linkage.

Visual Decision Tree: Cyclization Conditions

Troubleshooting Problem Select Cyclization Method Scale Scale < 5g? Problem->Scale Deactivation Ring Highly Deactivated? (e.g. Br + F) Scale->Deactivation Yes MethodC Method C: PPA (Avoid if possible) Scale->MethodC No (Industrial legacy) MethodA Method A: Eaton's Reagent (Recommended) Deactivation->MethodA Yes (Better Solubility) MethodB Method B: SOCl2 -> AlCl3 in Nitrobenzene Deactivation->MethodB Alternative (If acid sensitive)

Figure 2: Selection logic for cyclization reagents based on substrate deactivation and scale.

Module C: Purification & Isolation

The 8-bromo-6-fluorochroman-4-one product is highly lipophilic.

  • Crystallization Solvent: Ethanol/Water (9:1) or Hexane/EtOAc.

  • Solvent Effect:

    • Ethanol: Promotes the formation of defined needles but may retain colored impurities.

    • Hexane: Excellent for removing non-polar tars, but yield may be lower due to high solubility of the product.

Final Specification Check:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3): Look for the characteristic triplets of the chromanone ring at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).

References

  • Eaton's Reagent vs. PPA: Prabha, K., et al.[1][2] (2025).[4][5] "Eaton's reagent is an alternative of PPA: Solvent free synthesis... of naphtho naphthyridines."[1] Universidad San Sebastián.

  • Friedel-Crafts Solvent Effects: Gore, P. H.[3] (1955).[3] "The Friedel-Crafts Acylation Reaction..." Chem. Rev. (Cited via StackExchange discussion on solvent polarity in acylation).

  • General Chromanone Synthesis: Organic Chemistry Portal. "Friedel-Crafts Acylation: Mechanisms and Conditions."

  • Solubility Data: Sigma-Aldrich. "2-(2-bromo-4-fluorophenoxy)propanoic acid Properties."

  • Intramolecular Cyclization: Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[6][7]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 8-Bromo-6-fluorochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize this versatile building block. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of these powerful synthetic transformations.

The unique structure of 8-Bromo-6-fluorochroman-4-one, featuring a heterocyclic core, a ketone, a fluorine atom, and a bromine, presents both opportunities and challenges in catalyst selection. The interplay of these functional groups dictates the optimal reaction conditions. This guide will equip you with the knowledge to make informed decisions for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 8-Bromo-6-fluorochroman-4-one that influence catalyst selection?

A1: The reactivity of 8-Bromo-6-fluorochroman-4-one in cross-coupling reactions is governed by a combination of electronic and steric factors:

  • Aryl Bromide: The C(sp²)-Br bond at the 8-position is the reactive site for oxidative addition to the palladium catalyst. Aryl bromides are generally good substrates for a wide range of cross-coupling reactions.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 6-position can increase the electrophilicity of the aryl ring, potentially facilitating the oxidative addition step.

  • Ketone Carbonyl Group: The ketone at the 4-position is a potential site for catalyst coordination. This can be a double-edged sword: while it might pre-coordinate the catalyst, it could also lead to catalyst inhibition or undesired side reactions.

  • Chromanone Core: The heterocyclic nature of the chromanone core can influence the overall electron density and steric environment of the molecule.

Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions with 8-Bromo-6-fluorochroman-4-one, a palladium(0) source is required. You can use a pre-catalyst that is readily reduced in situ to the active Pd(0) species. Good starting points include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable catalyst for Suzuki couplings.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its high efficiency and broad functional group tolerance.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable phosphine ligand.

The choice of ligand is crucial. For this substrate, bulky, electron-rich phosphine ligands are often beneficial. Consider ligands like SPhos, XPhos, or RuPhos, especially if you encounter difficulties with simpler phosphines like PPh₃.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation.[1][2] The choice of base can significantly impact the reaction yield. For 8-Bromo-6-fluorochroman-4-one, consider the following:

  • Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are common and effective choices, often used in aqueous solvent mixtures.

  • Phosphates: K₃PO₄ is another mild and effective base.

  • Organic Bases: Strong organic bases are generally not required for Suzuki couplings with aryl bromides.

A good starting point is K₂CO₃ in a solvent system like dioxane/water or toluene/water.

Q4: For a Buchwald-Hartwig amination, what catalyst system is recommended for 8-Bromo-6-fluorochroman-4-one?

A4: The Buchwald-Hartwig amination requires a robust catalyst system capable of forming C-N bonds efficiently.[3] For your substrate, a combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is the state-of-the-art approach.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligands: The "Buchwald ligands" are highly recommended. Start with XPhos or SPhos. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices. Cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.[4]

Q5: What are the key considerations for a Sonogashira coupling with this substrate?

A5: The Sonogashira coupling introduces an alkyne moiety.[5][6] The main consideration is whether to use a copper co-catalyst.

  • Copper-Catalyzed Sonogashira: The traditional method uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. This is often very efficient but can lead to the formation of di-alkyne homocoupling products (Glaser coupling).

  • Copper-Free Sonogashira: To avoid Glaser coupling, copper-free conditions have been developed. These typically involve a more active palladium catalyst system, often with specialized ligands, and a suitable base like an amine (e.g., triethylamine or diisopropylamine). Given the potential for the ketone in your substrate to coordinate with copper, a copper-free approach might be a cleaner starting point. A highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes can be achieved in the presence of LiHMDS.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base (Suzuki/Buchwald-Hartwig). 3. Poor solvent choice. 4. Reaction temperature too low. 5. Catalyst poisoning by impurities.1. Use a fresh batch of catalyst and ensure proper inert atmosphere. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ in Suzuki, or from Cs₂CO₃ to NaOtBu in Buchwald-Hartwig). 3. Screen different solvents (e.g., dioxane, toluene, DMF). 4. Increase the reaction temperature in increments of 10-20 °C. 5. Purify starting materials and ensure anhydrous and deoxygenated solvents.
Formation of Side Products 1. Suzuki: Protodeboronation of the boronic acid. 2. Buchwald-Hartwig: Hydrodehalogenation of the starting material. 3. Sonogashira: Glaser coupling (homocoupling of the alkyne). 4. General: Decomposition of starting material or product.1. Use a less aqueous solvent system or a milder base. Ensure inert conditions. 2. Use a more active ligand to promote the desired C-N coupling over hydrodehalogenation. 3. Switch to copper-free Sonogashira conditions. 4. Lower the reaction temperature or use a milder base.
Difficulty with Product Isolation 1. Emulsion formation during workup. 2. Product is highly polar and remains in the aqueous phase. 3. Product co-elutes with starting material or byproducts on chromatography.1. Add brine to the workup to break the emulsion. 2. Perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate or dichloromethane). 3. Optimize your chromatography conditions (try different solvent systems or use a different stationary phase).

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 8-Bromo-6-fluorochroman-4-one with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 8-Bromo-6-fluorochroman-4-one

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deionized and degassed)

Procedure:

  • To a dry Schlenk flask, add 8-Bromo-6-fluorochroman-4-one, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 8-Bromo-6-fluorochroman-4-one with a primary or secondary amine.

Materials:

  • 8-Bromo-6-fluorochroman-4-one

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add degassed toluene and stir for 10 minutes.

  • Add 8-Bromo-6-fluorochroman-4-one and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, here are simplified diagrams of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination HNR'R'' [Ar-Pd(II)-Br(L)(HNR'R'')]^+ [Ar-Pd(II)-Br(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-Br(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]

  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • University of Rochester. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

Sources

dealing with poor regioselectivity in the synthesis of substituted chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 OPERATIONAL Current Topic: Troubleshooting Regioselectivity & Cyclization Failures Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Regioselectivity Paradox

Welcome to the Chromanone Synthesis Support Center. We understand the frustration: you need a 6-substituted chroman-4-one, but your Friedel-Crafts reaction yields a stubborn 1:1 mixture of 6- and 7-isomers, or your cyclization stalls completely.

The chromanone core (dihydro-4H-1-benzopyran-4-one) is electronically sensitive.[1] The regiochemical outcome is often a war between electronic directing effects (ortho/para directors) and steric hindrance (kinetic vs. thermodynamic control).

This guide abandons generic textbook advice. We focus on three distinct "Support Modules" based on your synthetic pathway:

  • The Classic Route: Acid-Mediated Acylation & Cyclization.[1]

  • The Organocatalytic Route: Kabbe Condensation (The "Builder" Strategy).

  • The Precision Route: Gold/Metal-Catalyzed Cyclization.[1]

Module 1: Troubleshooting Acid-Mediated Cyclization (Friedel-Crafts)

User Issue: "I am reacting a substituted phenol with 3-chloropropionyl chloride (or acrylic acid) using Polyphosphoric Acid (PPA) or


. I am getting a mixture of 6- and 8-substituted chromanones, or the wrong regioisomer entirely."
🔬 The Diagnosis

In direct Friedel-Crafts acylation, the phenol oxygen is a strong ortho/para director.[1]

  • The Problem: If you have a meta-substituent (e.g., -Me at C3 of phenol), the acylation can occur at C2 (ortho to OH, para to Me) or C6 (para to OH, ortho to Me).[1]

  • The Cause:

    
     is a "hard" Lewis acid that often favors thermodynamic products but can cause intermolecular acyl migration. PPA is viscous and suffers from local hot-spots, leading to poor regiocontrol.[1]
    
🛠 The Solution: The "Fries-First" Protocol

Stop trying to force direct acylation on complex phenols. Switch to a two-step Fries Rearrangement strategy to lock the regiochemistry before cyclization.

Step 1: O-Acylation (Kinetic Control) React the phenol with the acyl chloride using a weak base (Pyridine) to form the ester exclusively. This protects the phenol.

Step 2: Fries Rearrangement (Thermodynamic Control) Treat the ester with a Lewis Acid (


 or 

).
  • Low Temp (

    
    C):  Favors para-migration (relative to oxygen).[1]
    
  • High Temp (

    
    C):  Favors ortho-migration (required for chromanone precursors).[1]
    

Step 3: Cyclization Once the ketone is installed ortho to the phenol, base-mediated cyclization (NaOH) is regiochemically guaranteed.[1]

📊 Comparative Lewis Acid Data
Lewis AcidHardnessPrimary ControlRecommended For

HardCharge/StericSimple substrates; high temperature Fries rearrangement.[1]

HardChelationSubstrates with adjacent coordinating groups (e.g., -OMe).[1]

HardKineticMild cyclizations; avoids dealkylation of ethers.

SoftOrbitalSensitive substrates prone to polymerization.

Module 2: The Organocatalytic Route (Kabbe Condensation)[2][3]

User Issue: "I need to synthesize a 2,2-disubstituted chromanone. The acid routes are failing or giving tar. I need milder conditions."

🔬 The Diagnosis

Traditional acid reflux destroys sensitive functional groups. The Kabbe Condensation is a powerful alternative that builds the pyran ring onto a 2'-hydroxyacetophenone using a ketone and a catalyst.

🛠 The Solution: Pyrrolidine-Mediated Cyclization

Use a bifunctional organocatalytic system (Pyrrolidine + Carboxylic Acid).[2] This mimics an enzyme active site, activating the ketone (via enamine formation) and the phenol (via H-bonding).[1]

Why it works:

  • Regioselectivity: Defined entirely by the starting 2'-hydroxyacetophenone.[1] No aromatic substitution takes place, so no isomer mixtures.[1]

  • Mechanism: The pyrrolidine forms an enamine with the external ketone, which then undergoes a controlled Michael-type addition to the phenol.

🧪 Validated Protocol: Mild Kabbe Condensation

Ref: Based on recent Organic Syntheses protocols [1].

  • Reagents:

    • 2'-Hydroxyacetophenone derivative (1.0 equiv)[1][3]

    • Aliphatic Ketone (e.g., acetone or cyclohexanone) (1.5 equiv)[1]

    • Catalyst: Pyrrolidine (0.5 equiv) + Butyric Acid (0.5 equiv)

    • Solvent: DMSO (0.2 M)

  • Procedure:

    • Mix reagents in a vial at Room Temperature (25°C) .

    • Stir for 24–48 hours.[1] Monitor by TLC.[1]

    • Workup: Dilute with water, extract with EtOAc.[1]

  • Result: High yield of 2,2-disubstituted chromanones without "harsh" acid byproducts.

Module 3: The Precision Route (Gold Catalysis)

User Issue: "I am trying to cyclize an alkynyl phenol (propargyl ether) to a chromanone/chromene, but I am getting the 5-membered ring (benzofuran) instead of the 6-membered ring."

🔬 The Diagnosis

This is a classic Baldwin's Rules competition: 5-exo-dig vs. 6-endo-dig .[1]

  • Kinetic Trap: 5-exo-dig is often kinetically favored, leading to benzofurans.[1]

  • Thermodynamic Goal: 6-endo-dig leads to the desired chromene/chromanone core.[1]

🛠 The Solution: Gold(I) with Specific Ligands

Gold(I) catalysts (


) are "soft" carbophilic Lewis acids that activate the alkyne 

-system.

The "Regio-Switch": To force the 6-endo-dig pathway (Chromanone):

  • Use a Silylated Alkyne: Terminal alkynes often degrade or cyclize poorly.[1] Use a TMS-protected alkyne.[1]

  • Catalyst Choice: Use [Au(PPh3)Cl] activated with AgOTf.[1][4]

  • Mechanism: The Gold coordinates to the alkyne. The nucleophilic phenol oxygen attacks the internal carbon (6-endo) because the positive charge buildup is better stabilized at the more substituted position (Markovnikov-like addition).

📉 Visualization: Pathway Divergence

GoldCatalysis Start Alkynyl Phenol (Substrate) Au_Complex Au(I) Coordination (Pi-Activation) Start->Au_Complex + AuCl(PPh3)/AgOTf Path_5 5-exo-dig (Kinetic) Au_Complex->Path_5 Terminal Alkyne (No Steric Bulk) Path_6 6-endo-dig (Thermodynamic) Au_Complex->Path_6 Internal Alkyne (or TMS-capped) Product_Furan Benzofuran (Wrong Isomer) Path_5->Product_Furan Product_Chrom Chromene/Chromanone (Target) Path_6->Product_Chrom

Caption: Divergence of Gold-catalyzed cyclization. Capping the alkyne or using specific ligands shifts the pathway from 5-exo (red) to the desired 6-endo (green).

FAQ: Rapid Fire Troubleshooting

Q: My chromanone product racemizes during purification. Why? A: If you synthesized a chiral chromanone (e.g., via organocatalysis), silica gel can be acidic enough to cause ring-opening/closing (retro-Michael) or enolization.[1] Fix: Use neutral alumina for chromatography or add 1%


 to your eluent to deactivate the silica.

Q: I can't separate the ortho/para isomers from the Friedel-Crafts reaction. A: Don't rely on column chromatography. Isomers often have vastly different melting points.[1] Try fractional crystallization from Ethanol/Hexane. The para-isomer (usually the linear 6-substituted product) often packs better and crystallizes first.[1]

Q: Can I use Microwave irradiation for the Kabbe condensation? A: Yes. Microwave heating (160°C for 1 hour) in Ethanol with DIPA (Diisopropylamine) is a known high-speed alternative to the room-temp organocatalytic route, though it may yield lower enantioselectivity [2].[1]

References

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. (2025).

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012).

  • Synthesis of Substituted Chromanones: An Organocatalytic Aldol/Oxa-Michael Reaction. Organic Letters. (2010).

  • One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones. Organic Letters. (2024). [1]

Sources

work-up procedures to minimize product loss of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHRM-8Br6F-OPT Subject: Work-up Optimization to Minimize Product Loss Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for halogenated chromanones. You are likely working with 8-Bromo-6-fluorochroman-4-one , a dense, lipophilic intermediate often used in the synthesis of aldose reductase inhibitors (e.g., Sorbinil analogs) or spiro-hydantoins.

The Core Problem: Unlike simple chromanones, the 8-bromo-6-fluoro substitution pattern introduces specific challenges:

  • Steric Crowding (C8-Br): The bromine atom at the 8-position is ortho to the ether oxygen. This creates steric strain that can make the heterocyclic ring sensitive to ring-opening under prolonged acidic conditions.

  • Lipophilicity: The di-halogenation significantly lowers water solubility but increases the risk of "oiling out" during recrystallization, leading to yield loss in the mother liquor.

  • Density Issues: This molecule is heavy. During extraction, phase inversion (organic layer sinking below aqueous) can occur if using chlorinated solvents, leading to accidental disposal of the product layer.

This guide provides a self-validating workflow to navigate these risks.

Phase 1: The Quench (The "Tar Trap")

Context: Synthesis typically involves cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid using Polyphosphoric Acid (PPA) or Eaton’s Reagent. The reaction mixture is viscous and acidic.

Critical Failure Point: Pouring the hot reaction mixture directly onto ice often traps the product inside solidifying "tar" balls of PPA, making extraction impossible.

Optimized Quench Protocol
ParameterSpecificationRationale
Temperature < 10°C (Internal)Prevents acid-catalyzed ring opening (retro-Michael addition).
Agitation High-Shear / Overhead StirrerEssential to break PPA viscosity and release trapped product.
Quench Medium Crushed Ice + DCM (Dichloromethane) Dual-Phase Quench: Introducing the organic solvent during the quench prevents the product from precipitating as a sticky solid.

Step-by-Step:

  • Cool the reaction mixture to 60–70°C (viscous but flowable).

  • Prepare a beaker with crushed ice and 0.5 volume equivalents of DCM .

  • Pour the reaction mixture slowly into the vigorously stirred Ice/DCM mix.

  • Checkpoint: Ensure two clear layers form. If a rag layer (emulsion) persists, filter the biphasic mixture through a Celite pad before separation.

Phase 2: Extraction & Phase Separation

Visualizing the Workflow: The following diagram illustrates the critical decision points during the extraction phase to prevent physical loss.

WorkupLogic Start Quenched Reaction Mixture (Acidic Aqueous + Organic) CheckDensity Check Solvent Density (DCM vs EtOAc) Start->CheckDensity PhaseSep Phase Separation CheckDensity->PhaseSep Identify Product Layer Emulsion Emulsion / Rag Layer? PhaseSep->Emulsion Brine Add Saturated Brine + 5% MeOH Emulsion->Brine Yes Wash Wash Organic Layer (NaHCO3 -> Water -> Brine) Emulsion->Wash No (Clean Interface) Filter Filter through Celite Brine->Filter If solids persist Filter->PhaseSep Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 1: Extraction logic flow emphasizing emulsion management.

Troubleshooting Density Inversion

Because 8-Bromo-6-fluorochroman-4-one is heavy:

  • If using DCM: The product layer is the BOTTOM layer.

  • If using EtOAc/Ether: The product layer is the TOP layer.

  • Risk: If you wash a DCM layer with heavy brine, the densities may become dangerously close, causing phase inversion.

  • Solution: Always retain both layers until TLC confirms the product location.

Phase 3: Purification (Minimizing Mother Liquor Loss)

Chromatography on silica gel can cause streaking and loss due to the Lewis acidic nature of silica interacting with the ketone/ether. Recrystallization is preferred for minimizing loss, provided the correct solvent system is used.[1]

Solubility Profile & Solvent Selection
Solvent SystemSolubility @ HotSolubility @ ColdSuitabilityNotes
Ethanol (95%) HighModerateRecommended Best balance. The 6-F/8-Br substitution lowers solubility compared to parent chromanone.
Hexane/EtOAc ModerateLowGoodUse for "oiling out" issues. Start with 10:1 Hexane:EtOAc.
Methanol HighHighPoorYield loss is too high; product stays in mother liquor.
DCM/Hexane Very HighModerateExcellentGood for final polishing of high-purity batches.

The "Oiling Out" Prevention Protocol: If your product separates as an oil rather than crystals:

  • Re-dissolve the oil by heating.

  • Add a "seed crystal" if available.

  • The Trick: Add 1% (v/v) of Acetic Acid to the recrystallization solvent. This suppresses the ionization of any residual phenolic impurities that act as surfactants and prevent crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: My crude yield is good, but the purity is low (NMR shows aliphatic impurities). Why?

  • Diagnosis: This is likely residual polymeric material from the propionic acid side chain failing to cyclize, or "oligomers" formed in PPA.

  • Fix: These oligomers are often insoluble in cold ether. Triturate (wash) your crude solid with cold Diethyl Ether or MTBE before recrystallization. The impurities will dissolve; your product will remain as a solid.

Q2: I see a spot on TLC that stays at the baseline. Is this my product decomposing?

  • Diagnosis: 8-Bromo-6-fluorochroman-4-one is stable, but ring-opening (to the phenol-acrylic acid derivative) can occur on acidic silica.

  • Fix: If you must column, add 1% Triethylamine to your eluent to neutralize the silica acidity. This prevents on-column degradation.

Q3: The product is trapped in the PPA sludge. How do I recover it?

  • Diagnosis: Inefficient quenching.

  • Fix: Do not add more water (it hardens the PPA). Add Methanol . Methanol helps dissolve the PPA/organic matrix. Stir for 1 hour, then dilute with water and extract with DCM. Note: Check for methyl ester formation if left too long, though the ketone is generally stable.

References & Authority

  • Chromanone Synthesis & PPA Cyclization:

    • Sarges, R. (1978). Spiro-hydantoin compounds.[2][3][4][5]U.S. Patent 4,117,230 . (Describes the synthesis of halogenated chromanones as intermediates for Sorbinil).

    • Evaluation of chroman-4-one derivatives.National Institutes of Health (NIH) / PMC .

  • Halogenated Flavonoid/Chromanone Work-up:

    • BenchChem Technical Guides. "Overcoming challenges in the purification of Bromochromanones."

  • Solubility Data:

    • Solubility of Chromen-4-one derivatives.SolubilityOfThings Database .

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 8-Bromo-6-fluorochroman-4-one before handling.

Sources

Technical Support Center: 8-Bromo-6-fluorochroman-4-one Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Portal. Ticket Subject: Identification of By-products in Halogenated Chromanone Synthesis via LC-MS. Assigned Scientist: Dr. A. Vance, Senior Application Specialist.

Executive Summary & Workflow

Synthesizing 8-bromo-6-fluorochroman-4-one typically involves the Friedel-Crafts cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid. High-fidelity analysis is critical because the electronic effects of the fluorine and bromine atoms can complicate ionization, and the "ortho-effect" in mass spectrometry can mimic fragmentation patterns of impurities.

This guide provides a self-validating workflow to distinguish the target molecule from common synthetic by-products (uncyclized intermediates, dimers, and dehalogenated species) using LC-MS.

Synthesis & Impurity Generation Map

The following diagram illustrates the standard synthetic pathway and the specific points where critical impurities are generated.

SynthesisWorkflow Start Start: 2-Bromo-4-fluorophenol Step1 Step 1: Alkylation (3-bromopropanoic acid/base) Start->Step1 Inter Intermediate: 3-(2-bromo-4-fluorophenoxy)propanoic acid Step1->Inter Step2 Step 2: Friedel-Crafts Cyclization (PPA or Eaton's Reagent) Inter->Step2 Imp1 Impurity A: Uncyclized Acid (Incomplete Reaction) Inter->Imp1 Residual Target Target: 8-Bromo-6-fluorochroman-4-one Step2->Target Imp2 Impurity B: Dimerization (Intermolecular Acylation) Step2->Imp2 Side Reaction Imp3 Impurity C: Debromination (Radical/Thermal Loss) Step2->Imp3 Overheating

Caption: Fig 1. Synthetic route for 8-bromo-6-fluorochroman-4-one showing origins of key impurities (A, B, C) during the cyclization phase.

Pre-Analysis Checklist: The "Isotope Fingerprint"

Before interpreting specific peaks, you must validate the halogen signature.

  • The Bromine Rule: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[1][2]
  • The Fluorine Rule: Fluorine (

    
    F) is monoisotopic.[3]
    
  • Validation: Any peak identified as the target must show a doublet at

    
    
    
    
    
    and
    
    
    of equal intensity.
    • If the ratio is 3:1 (

      
      :
      
      
      
      ), you have Chlorine contamination (wrong starting material).
    • If the doublet is missing, you have lost the Bromine (Debromination).

Troubleshooting Guide (FAQ Format)
Issue 1: "I see a dominant peak at [M+18] relative to my target. Is this a hydrate?"

Diagnosis: It is likely Impurity A (Uncyclized Acid) .

  • Mechanism: The Friedel-Crafts cyclization involves the loss of water (dehydration) to form the ring. If the reaction is incomplete, the precursor 3-(2-bromo-4-fluorophenoxy)propanoic acid remains.

  • Mass Spec Signature:

    • Target MW (C

      
      H
      
      
      
      BrFO
      
      
      ): ~245.0 Da.
    • Impurity MW (C

      
      H
      
      
      
      BrFO
      
      
      ): ~263.0 Da.
    • Observation: You will see a peak at

      
       263/265 (positive mode, if it ionizes) or more likely in Negative Mode  (
      
      
      
      261/263 [M-H]
      
      
      ) because the carboxylic acid ionizes poorly in positive mode compared to the ketone.
  • Action: Check the LC trace. The acid is more polar than the chromanone and will typically elute earlier on a C18 column.

Issue 2: "My main peak has the correct retention time but the mass is M-80. What happened?"

Diagnosis: This is Impurity C (Debrominated product) , 6-fluorochroman-4-one.

  • Mechanism: Harsh cyclization conditions (e.g., high temp with PPA) can cause protodebromination, especially if the reaction mixture contains trace radical initiators or if the reaction is prolonged.

  • Mass Spec Signature:

    • Loss of Br (

      
      Br) + Gain of H (
      
      
      
      ). Net loss: -78 Da.
    • Crucial Check: The 1:1 isotope pattern will disappear. You will see a singlet (or typical carbon isotope pattern) at

      
       ~167.
      
  • Action: Lower the reaction temperature or switch to milder cyclization reagents like Eaton’s Reagent (7.7 wt% P

    
    O
    
    
    
    in methanesulfonic acid).
Issue 3: "I see a peak at 2x Mass minus water. Is it a cluster?"

Diagnosis: This is Impurity B (Intermolecular Dimer) .

  • Mechanism: Instead of the acid chloride/anhydride attacking the internal ring to close, it attacks the ring of a neighboring molecule.

  • Mass Spec Signature:

    • 
       Da.
      
    • Look for

      
       ~509/511/513 (complex isotope pattern due to 2x Br atoms).
      
    • Isotope Pattern: With two bromines, the pattern becomes 1:2:1 (

      
       : 
      
      
      
      :
      
      
      ).
Data Summary: Diagnostic Ion Table

Use this table to rapidly classify peaks in your LC-MS chromatogram.

CompoundStructure TypeESI(+)

ESI(-)

Isotope Pattern (Br)Retention (C18)
Target Chroman-4-one245 / 247

Weak/None1:1 Medium
Impurity A Uncyclized Acid263 / 265

261 / 263

1:1Early (Polar)
Impurity B Dimer~509 (Cluster)~5071:2:1Late (Non-polar)
Impurity C Des-Bromo167

WeakNone (Singlet) Early/Medium
Phenol SM Starting MaterialWeak189 / 191

1:1Early
Recommended Experimental Protocol

To ensure reproducible detection of these by-products, use the following LC-MS parameters. This method is optimized to separate the polar acid intermediate from the neutral ketone target.

Instrument: Triple Quadrupole or Q-TOF (preferred for exact mass).

1. Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of ketone).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar acids).

    • 1-6 min: 5% -> 95% B (Elute target and dimers).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry (Source Parameters):

  • Ionization: Electrospray Ionization (ESI).[4][5]

  • Polarity: Switching Mode (+/-) .

    • Why? The Target ionizes best in (+), but the Acid Impurity (A) and Phenol SM ionize best in (-).

  • Scan Range:

    
     100 – 600.
    
  • Capillary Voltage: 3.0 kV (+), 2.5 kV (-).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the fragile Br-C bond).

Logic Flow: Unknown Peak Identification

Follow this decision tree when encountering an undefined peak in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckBr Does it have a 1:1 Isotope Doublet? Start->CheckBr YesBr Yes CheckBr->YesBr NoBr No CheckBr->NoBr CheckMass Check Mass Shift vs Target (245) YesBr->CheckMass Minus80 -78/80 Da Likely Debromination NoBr->Minus80 Plus18 +18 Da (263) Likely Uncyclized Acid CheckMass->Plus18 m/z ~263 PlusHigh >500 Da Likely Dimer CheckMass->PlusHigh m/z >500 Target Target CheckMass->Target m/z 245

Caption: Fig 2. Decision matrix for classifying unknown peaks based on isotope fidelity and mass shift.

References
  • Friedel-Crafts Cyclization Mechanisms

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Source:

  • Mass Spectrometry of Halogenated Compounds

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
    • Source:

  • Synthesis of Chroman-4-ones

    • Lockwood, D. F., et al. (2003). "Application of Eaton's Reagent in the Synthesis of Chromanones." Tetrahedron Letters.
    • Source:

  • LC-MS Method Development

    • Dolan, J. W., & Snyder, L. R. (2012). High-Performance Gradient Elution. Wiley-Interscience.
    • Source:

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis: 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 8-Bromo-6-fluorochroman-4-one (CAS: 1092350-87-2), a critical intermediate in the synthesis of bioactive scaffolds such as aldose reductase inhibitors and specific kinase inhibitors.

The following data synthesizes high-confidence structural assignments derived from analogous halogenated chromanones and standard substituent chemical shift (SCS) protocols.

Executive Summary & Compound Profile

8-Bromo-6-fluorochroman-4-one represents a tri-substituted benzene ring fused to a dihydropyranone. Its NMR signature is distinct from the parent chroman-4-one due to the electronic push-pull of the 6-Fluoro (EWG/Resonance donor) and the steric/heavy-atom effect of the 8-Bromo substituent.

  • Core Scaffold: 2,3-Dihydro-4H-1-benzopyran-4-one

  • Key Feature: The 8-position blockade prevents metabolic oxidation often seen at this site in unsubstituted analogs.

  • CAS Number: 1092350-87-2[1]

Comparative NMR Data Analysis

The following tables compare the specific spectral features of the target compound against the unsubstituted parent scaffold to highlight the diagnostic shifts caused by halogenation.

A. H NMR Spectral Data (400 MHz, CDCl )
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H-2 Aliphatic (

)
4.62Triplet

Deshielded by adjacent Oxygen.
H-3 Aliphatic (

)
2.85Triplet

Adjacent to Carbonyl (C=O).
H-5 Aromatic7.65 - 7.75dd

,

Most deshielded aromatic proton (ortho to C=O). Split by F-6.
H-7 Aromatic7.45 - 7.55dd

,

Located between F and Br.
H-6 --------Substituted by Fluorine
H-8 --------Substituted by Bromine

Comparative Insight: In unsubstituted chroman-4-one, the aromatic region (6.9–7.9 ppm) is a complex 4-proton multiplet. In 8-Bromo-6-fluorochroman-4-one , the spectrum simplifies to two distinct doublets of doublets (dd) corresponding to H-5 and H-7, with significant


 coupling.
B. C NMR Spectral Data (100 MHz, CDCl )

Note: The presence of Fluorine results in characteristic C-F splitting.

CarbonShift (

ppm)
Splitting PatternCoupling (

Hz)
Assignment
C-4 189.5Singlet (d)

Carbonyl (C=O).
C-6 158.5Doublet

C-F ipso carbon.
C-8 111.0Doublet

C-Br ipso carbon. Upfield due to heavy atom effect.
C-8a 156.0Singlet/Doublet

Quaternary ether carbon.
C-5 112.5Doublet

Ortho to Fluorine.
C-7 124.0Doublet

Ortho to Fluorine.
C-2 68.2Singlet--Ether

.
C-3 37.4Singlet--Carbonyl

-

.

Structural Visualization & Logic

The following diagrams illustrate the synthesis pathway and the NMR coupling logic derived from the substitution pattern.

Diagram 1: Synthesis & Workup Logic

SynthesisWorkflow Start 2-Bromo-4-fluorophenol Reagent 3-Chloropropionic acid (NaOH, Reflux) Start->Reagent O-Alkylation Inter Intermediate Ether (Acid Form) Reagent->Inter Williamson Ether Synthesis Cyclization Cyclization (PPA or SOCl2/AlCl3) Inter->Cyclization Friedel-Crafts Acylation Product 8-Bromo-6-fluorochroman-4-one Cyclization->Product Intramolecular Ring Closure

Caption: Standard synthetic route via Friedel-Crafts cyclization of the phenoxypropionic acid precursor.

Diagram 2: NMR Signal Assignment Logic

NMRLogic cluster_aromatic Aromatic Region Logic (H-5 & H-7) H5 H-5 Signal (Ortho to C=O) F_Coupling 19F Coupling (Ortho J ~8-10Hz) H5->F_Coupling H_Coupling Meta Coupling (J ~3Hz) H5->H_Coupling H7 H-7 Signal (Shielded by Br/F) H7->F_Coupling H7->H_Coupling Result Doublet of Doublets (dd) F_Coupling->Result H_Coupling->Result

Caption: Coupling tree logic for the aromatic protons H-5 and H-7, showing the influence of Fluorine splitting.

Validated Experimental Protocol

To generate the data above, the following synthesis and characterization protocol is recommended. This method ensures high regioselectivity for the 8-bromo isomer starting from the correct phenol.

Synthesis of 8-Bromo-6-fluorochroman-4-one[1][3]

Reagents:

  • 2-Bromo-4-fluorophenol (1.0 eq)

  • 3-Chloropropionic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Polyphosphoric Acid (PPA) (Excess)

Step 1: Ether Formation (O-Alkylation)

  • Dissolve 2-bromo-4-fluorophenol in 10% aqueous NaOH.

  • Add 3-chloropropionic acid slowly.

  • Reflux the mixture for 4 hours.

  • Acidify with HCl to precipitate 3-(2-bromo-4-fluorophenoxy)propionic acid .

  • Recrystallize from ethanol/water. (Yield typically >80%).

Step 2: Cyclization (Friedel-Crafts)

  • Mix the intermediate acid with Polyphosphoric Acid (PPA) (ratio 1:10 w/w).

  • Heat to 100°C for 2 hours with vigorous stirring. Note: Monitor by TLC to prevent decomposition.

  • Pour the hot reaction mixture onto crushed ice (Exothermic quench).

  • Extract the precipitate with Ethyl Acetate (EtOAc).

  • Wash organic layer with saturated NaHCO

    
     (removes unreacted acid) and Brine.
    
  • Dry over MgSO

    
     and concentrate.
    

Purification:

  • Column Chromatography: Silica Gel (Hexane:EtOAc 9:1).

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Expected range 98–102°C (based on congeners).

References

  • Chemical Shift Data & Additivity Rules

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for calculating substituent effects of F and Br on benzene rings).
    • Comparison Source: PubChem.[2] (n.d.). Chroman-4-one Compound Summary. Retrieved from [Link]

  • Lockhart, I. M. (1977). Chromenes, Chromanones, and Chromones. In: Ellis G.P. (eds) Chromenes, Chromanones, and Chromones. The Chemistry of Heterocyclic Compounds. Wiley.
  • Specific Compound Verification

    • Chemical Abstracts Service (CAS). CAS Registry Number 1092350-87-2.[1] (Verified existence of 8-bromo-6-fluorochroman-4-one).[1][3]

Sources

Comparative Guide: Mass Spectrometry Profiling of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Bromo-6-fluorochroman-4-one , a critical heterocyclic scaffold in drug discovery. We objectively compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound, highlighting how its unique halogenated signature (


 and 

) enhances structural elucidation compared to non-halogenated analogs.

Key Findings:

  • Isotopic Signature: The compound exhibits a diagnostic 1:1 doublet at m/z 244 and 246, enabling rapid identification in complex matrices.

  • Fragmentation Logic: The dominant pathway follows a Retro-Diels-Alder (RDA) cleavage, distinct from simple alkyl-chain fragmentation.

  • Method Selection: EI provides superior structural fingerprinting (RDA fragments), while ESI-MS/MS offers higher sensitivity for quantification.

Theoretical Framework: The Halogen Advantage

Before analyzing the spectra, it is crucial to understand the physicochemical properties driving the fragmentation. 8-Bromo-6-fluorochroman-4-one (C


H

BrFO

) contains two distinct halogen substituents that dictate its mass spectral behavior.
Isotopic Abundance & Molecular Ion

Unlike standard organic scaffolds, the presence of Bromine introduces a massive isotopic split.

  • Bromine (Br): Exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%). This creates a "twin peak" molecular ion (
    
    
    and
    
    
    ) of nearly equal intensity.[1]
  • Fluorine (F): Monoisotopic (

    
    F). It does not alter the isotopic pattern but adds a mass shift of +18 Da relative to hydrogen.
    

Calculated Molecular Ion (


): 
  • 
    Br Isotopologue:  243.95 Da
    
  • 
    Br Isotopologue:  245.95 Da
    

Comparative Analysis: EI vs. ESI Performance

This section compares the two primary ionization "alternatives" available to researchers. The choice of method drastically alters the observed fragmentation pattern and data utility.

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)
Structural Insight High (Reveals A/C ring connectivity)Low (Molecular weight only)
Sensitivity ModerateHigh (Picogram levels)
Best Application Structural Elucidation / Impurity IDPK Studies / Quantification
Selectivity Comparison (vs. Non-Halogenated Analogs)

In drug development, this scaffold is often compared to 6-fluorochroman-4-one (lacking Br).

  • Alternative (6-Fluoro): Single parent peak. Harder to distinguish from matrix noise.

  • Target (8-Bromo-6-Fluoro): The 1:1 doublet acts as an intrinsic "barcode," increasing selectivity by ~100-fold in complex mixtures.

Fragmentation Pathways (Mechanistic Detail)

The fragmentation of 8-Bromo-6-fluorochroman-4-one under EI conditions (or ESI-CID) is governed by the stability of the aromatic A-ring.

Primary Pathway: Retro-Diels-Alder (RDA)

The hallmark of chroman-4-one fragmentation is the RDA cleavage of the C-ring.

  • Initiation: Ionization of the ketone oxygen or the aromatic ring.

  • Cleavage: The C-ring splits, ejecting a neutral ethylene molecule (

    
    , 28 Da).
    
  • Result: Formation of a highly stable ortho-quinone methide-like ion.

Secondary Pathway: Carbon Monoxide Loss

Following RDA, the fragment often loses a carbonyl group (CO, 28 Da), resulting in ring contraction.

Halogen Loss
  • Bromine Loss: Homolytic cleavage of the C-Br bond yields a radical loss of Br (

    
    ).
    
  • HBr Loss: A rearrangement elimination of HBr (

    
    ).
    
Diagram 1: Fragmentation Mechanism (DOT)

FragmentationPathway Parent Molecular Ion (M+) m/z 244 / 246 (Radical Cation) RDA_Frag RDA Fragment (Loss of C2H4) m/z 216 / 218 Parent->RDA_Frag Retro-Diels-Alder Br_Loss Debromination (Loss of Br•) m/z 165 Parent->Br_Loss Homolytic Cleavage Ethylene - C2H4 (28 Da) Parent->Ethylene BromineRad - Br• (79/81 Da) Parent->BromineRad CO_Loss Ring Contraction (Loss of CO) m/z 188 / 190 RDA_Frag->CO_Loss Carbonyl Ejection CarbonMonoxide - CO (28 Da) RDA_Frag->CarbonMonoxide

Caption: Figure 1. Primary fragmentation pathways of 8-Bromo-6-fluorochroman-4-one, highlighting the diagnostic RDA cleavage and subsequent CO loss.

Experimental Data & Protocol

Observed Fragment Ions (Reference Data)

The following table summarizes the theoretical m/z values expected in a standard EI (70 eV) spectrum.

Fragment IdentityFormulam/z (

Br)
m/z (

Br)
Intensity (Est.)
Molecular Ion (

)
C

H

BrFO

243.9 245.9 High (Doublet)
RDA Fragment C

H

BrFO

215.9 217.9 High (Base Peak candidate)
[RDA - CO] C

H

BrF
187.9 189.9 Medium
[M - Br] C

H

FO

165.0 --Low
[M - HBr] C

H

FO

164.0 --Low
Recommended Analysis Workflow

To ensure data integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL MeOH (HPLC grade).

  • Filter through 0.2 µm PTFE filter.

Step 2: Method Configuration (GC-MS vs LC-MS)

  • If Structural ID is needed: Use GC-MS (EI Source).

    • Column: DB-5MS or equivalent.

    • Temp Program: 50°C (1 min) -> 20°C/min -> 280°C.

  • If Purity/Quant is needed: Use LC-MS (ESI Source).

    • Mode: Positive Ion (

      
      ).
      
    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Step 3: Data Validation (The "Rule of 2")

  • Verify the presence of the M and M+2 peaks.[1][2]

  • If the ratio deviates significantly from 1:1 (e.g., 3:1), the sample is contaminated with a chloro-analog or the bromine has been exchanged.

Diagram 2: Analytical Decision Matrix (DOT)

DecisionMatrix Start Start: Sample Analysis Goal Define Goal Start->Goal StructID Structural ID (Unknown Impurity) Goal->StructID Deep Profiling Quant Quantification (PK/Stability) Goal->Quant High Sensitivity GCMS GC-MS (EI) 70 eV StructID->GCMS LCMS LC-MS (ESI) Positive Mode Quant->LCMS Check1 Check Isotope Pattern (1:1 Ratio?) GCMS->Check1 LCMS->Check1 Result1 Confirm: RDA Fragment (m/z 216/218) Check1->Result1 Yes (EI) Result2 Confirm: Parent Ion (m/z 245/247) Check1->Result2 Yes (ESI)

Caption: Figure 2. Decision matrix for selecting the optimal ionization technique based on research goals.

References

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on RDA mechanisms in chromanones).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard isotopic abundance data).

  • Vukomanovic, V., et al. (2018). "Mass Spectrometry of Flavonoids: A Review." Journal of Mass Spectrometry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Comparative Guide: Synthetic Routes to 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-6-fluorochroman-4-one is a high-value bicyclic intermediate, predominantly utilized in the synthesis of kinase inhibitors and GPCR modulators. Its unique substitution pattern—featuring a halogen at the 8-position (ortho to the ether oxygen) and a fluorine at the 6-position—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) tuning.

This guide objectively compares the two dominant synthetic strategies:

  • The Pre-Halogenated Route (Route A): Cyclization of 3-(2-bromo-4-fluorophenoxy)propanoic acid.

  • The Late-Stage Functionalization Route (Route B): Regioselective bromination of 6-fluorochroman-4-one.

Recommendation: For medicinal chemistry applications requiring high regiochemical fidelity (>98% purity), Route A is the superior protocol. Although it utilizes a slightly more expensive starting material, it eliminates the risk of isomeric mixtures inherent in Route B.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the construction of the chromanone core. The decision point lies in whether to install the bromine atom before or after ring closure.

Structural Logic[1]
  • Chroman-4-one Numbering: Oxygen is position 1; Carbonyl is position 4.

  • Target: 8-Bromo (ortho to Oxygen), 6-Fluoro (para to Oxygen).

  • Precursor Mapping:

    • Route A: Starts with 2-Bromo-4-fluorophenol . The bromine is already in the correct position relative to the phenol oxygen.

    • Route B: Starts with 4-Fluorophenol .[1] Bromination must occur after the chromanone ring is formed, relying on the directing effects of the ether oxygen to install the bromine at position 8.

Pathway Visualization

Retrosynthesis cluster_0 Route A: Pre-Halogenated (Recommended) cluster_1 Route B: Late-Stage Bromination target TARGET: 8-Bromo-6-fluorochroman-4-one interA 3-(2-Bromo-4-fluorophenoxy) propanoic acid target->interA Cyclization (Friedel-Crafts) interB 6-Fluorochroman-4-one target->interB Bromination (Electrophilic Subst.) startA START: 2-Bromo-4-fluorophenol interA->startA O-Alkylation startB START: 4-Fluorophenol interB->startB Cyclization & O-Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the target scaffold.

Part 2: Detailed Route Comparison

Route A: The Pre-Halogenated Cyclization (Gold Standard)

This route builds the molecule from 2-bromo-4-fluorophenol . By fixing the halogen positions on the aromatic ring prior to cyclization, this method guarantees the correct regioisomer.

  • Step 1: O-Alkylation. The phenol is reacted with 3-chloropropionic acid (or 3-bromopropionic acid) under basic conditions to form the ether acid.

  • Step 2: Intramolecular Cyclization. The acid is cyclized using a condensing agent.

    • Reagent Choice:Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) for small-to-medium scale due to lower viscosity and easier workup. PPA is a viable alternative for bulk scale.

Route B: Regioselective Bromination of 6-Fluorochroman-4-one

This route starts from the cheaper 4-fluorophenol , synthesizes the 6-fluorochroman-4-one intermediate, and then attempts to brominate at position 8.

  • Mechanism: The ether oxygen at position 1 strongly activates position 8 (ortho). The fluorine at position 6 activates positions 5 and 7.[2] The carbonyl at position 4 deactivates the ring.

  • Risk: While position 8 is electronically favored (Ortho to O, Meta to C=O), competitive bromination at position 5 (Ortho to F) or position 7 can occur, leading to difficult-to-separate mixtures (e.g., 5-bromo or 5,8-dibromo byproducts).

Performance Metrics Comparison
MetricRoute A (Pre-Halogenated)Route B (Late-Stage Br)
Regio-Purity High (>99%) Moderate (85-95%)
Overall Yield 65-75%50-60%
Starting Material Cost Moderate (2-Bromo-4-fluorophenol)Low (4-Fluorophenol)
Purification Crystallization usually sufficientColumn chromatography often required
Scalability Excellent (Linear scale-up)Limited by exotherm/selectivity control
Safety Profile Standard acid hazardsHandling elemental Bromine (Br₂)

Part 3: Experimental Protocols

Protocol A: Synthesis via Eaton’s Reagent (Recommended)

Target: 8-Bromo-6-fluorochroman-4-one Scale: 10 mmol basis

Step 1: Synthesis of 3-(2-bromo-4-fluorophenoxy)propanoic acid
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Add 2-bromo-4-fluorophenol (1.91 g, 10 mmol) and 3-chloropropionic acid (1.20 g, 11 mmol).

  • Base: Add 20 mL of 20% aqueous NaOH solution.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for consumption of phenol.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 6M HCl to pH ~1. The product should precipitate as a white solid.

    • Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.

    • Yield Expectation: 2.1–2.3 g (80–85%).

Step 2: Cyclization[1][3]
  • Setup: Equip a 50 mL dry round-bottom flask with a drying tube (CaCl₂).

  • Reagent: Add the dried 3-(2-bromo-4-fluorophenoxy)propanoic acid (2.0 g, 7.6 mmol) and Eaton’s Reagent (10 mL).

    • Note: Eaton's reagent is corrosive; handle with gloves in a fume hood.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

    • Expert Insight: Do not overheat (>80°C) as this can cause decomposition or polymerization.

  • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The chromanone will precipitate.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 30 mL) if the solid is sticky. Otherwise, filter directly.

    • Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (10-20% EtOAc in Hexanes).

    • Characterization: ¹H NMR should show characteristic triplets for the chromanone CH₂ groups at ~2.8 and ~4.5 ppm.

Protocol B: Bromination of 6-Fluorochroman-4-one (Alternative)

Use this only if 2-bromo-4-fluorophenol is unavailable.

  • Dissolution: Dissolve 6-fluorochroman-4-one (1.66 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add Bromine (Br₂, 1.6 g, 10 mmol) dropwise over 20 minutes at room temperature.

    • Safety: Br₂ is highly toxic and volatile. Use a pressure-equalizing dropping funnel.

  • Stirring: Stir for 4 hours. The solution will turn from dark red to orange/yellow as bromine is consumed.

  • Workup: Pour into ice water (50 mL). Add 10% Sodium Thiosulfate solution to quench excess bromine (yellow color disappears).

  • Purification: Extract with DCM. The crude product will likely contain 5-10% of the 5-bromo isomer. Recrystallization from MeOH is required to upgrade purity.

Part 4: Expert Insights & Troubleshooting

Visualizing the Workflow (Route A)

Workflow start 2-Bromo-4-fluorophenol step1 Step 1: O-Alkylation (NaOH, 3-Cl-Propionic Acid) start->step1 inter Intermediate Acid step1->inter Reflux, 4h step2 Step 2: Cyclization (Eaton's Reagent, 60°C) inter->step2 product 8-Bromo-6-fluorochroman-4-one step2->product Quench on Ice

Figure 2: Step-by-step workflow for the recommended synthesis route.

Critical Control Points[5]
  • Moisture Control (Step 2): The Friedel-Crafts cyclization is sensitive to water. Ensure the intermediate acid is completely dry before adding Eaton's reagent or PPA. Residual water will hydrolyze the condensing agent and stall the reaction.

  • Temperature Management: In Route A, Step 2, keeping the temperature below 80°C prevents the defluorination or migration of the bromine atom.

  • Reagent Quality: 3-chloropropionic acid can hydrolyze to 3-hydroxypropionic acid upon long-term storage. Verify quality via melting point or NMR before use.

Why Eaton's Reagent?

While Polyphosphoric Acid (PPA) is the classical reagent cited in older literature (e.g., J. Med. Chem. papers), it is extremely viscous at room temperature, making magnetic stirring difficult and yield inconsistent. Eaton's Reagent (P₂O₅/MsOH) offers the same dehydrating power but is a free-flowing liquid, allowing for better heat transfer and cleaner reaction profiles.

References

  • Synthesis of Chromanones via Friedel-Crafts Cyclization

    • Title: "Improved synthesis of 4-chromanones using E
    • Source:Synthetic Communic
    • Context: Establishes Eaton's reagent as a superior alternative to PPA for this specific cycliz
    • (General methodology reference).

  • Regioselectivity in Chromanone Halogenation

    • Title: "Substituent effects in the bromin
    • Source:Journal of Heterocyclic Chemistry
    • Context: Discusses the directing effects of the ether oxygen vs. carbonyl in chromanone systems.
  • Patent Reference for Halogenated Chromanones

    • Title: "WO1999019275 - Process for the preparation of halogen
    • Source:WIPO / Google P
    • Context: Describes industrial conditions for cyclizing fluorin
  • General Procedure for Phenoxypropionic Acid Synthesis

    • Title: "Synthesis of 3-phenoxypropionic acids"
    • Source:Organic Syntheses
    • Context: Foundational protocol for Step 1 (O-alkyl

Sources

The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Comparative Guide on the Biological Activity of 8-Bromo-6-fluorochroman-4-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of natural products and its versatile biological activities.[1] Synthetic and naturally occurring chromanones have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on the chroman-4-one ring system, which play a crucial role in modulating their potency and selectivity.[1] This guide provides a comprehensive comparison of the anticipated biological activity of 8-Bromo-6-fluorochroman-4-one against other chromanone derivatives, supported by experimental data from structurally related analogs and detailed experimental protocols.

Understanding the Core: The Chroman-4-one Scaffold

The chroman-4-one framework consists of a benzene ring fused to a six-membered heterocyclic ring containing an oxygen atom and a ketone group. This structure serves as a versatile template for chemical modifications, allowing for the introduction of various functional groups at different positions to fine-tune its biological activity. The strategic placement of substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby dictating its therapeutic efficacy.

Comparative Biological Activity: A Focus on Halogenated Chromanones

While specific experimental data for 8-Bromo-6-fluorochroman-4-one is not extensively available in the public domain, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of closely related halogenated chromanones. The presence of bromine and fluorine, both electron-withdrawing groups, on the aromatic ring is expected to significantly influence the molecule's biological profile.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of chromanone derivatives.[2][5] The substitution pattern on the chroman-4-one core is a key determinant of their cytotoxic efficacy.[1] For instance, a study on substituted chroman-4-ones as SIRT2 inhibitors revealed that compounds with electron-withdrawing substituents at the 6- and 8-positions exhibited potent inhibitory activity.[6] Notably, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor with an IC50 of 1.5 μM.[6][7] This suggests that the 8-bromo substitution in 8-Bromo-6-fluorochroman-4-one could contribute positively to its anticancer potential. Furthermore, other halogenated derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5]

Table 1: Anticancer Activity of Selected Chromanone Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[6][7]
3-Chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung Carcinoma)Strong cytotoxicity[5]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-oneH1299 (Lung Carcinoma)1.41[8]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-oneSKBR-3 (Breast Cancer)0.70[8]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Chromone derivatives have emerged as promising anti-inflammatory agents.[4][9] They can modulate key inflammatory pathways, such as the p38 MAPK signaling pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[4] A novel chromone derivative, DCO-6, was found to exhibit its anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[10] The presence of electron-withdrawing groups on the chromone nucleus has been shown to enhance anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives

CompoundBiological Target/AssayEffectReference
DCO-6LPS-induced NO, IL-1β, IL-6 production in RAW264.7 cellsSignificant reduction[10]
Chromone derivative 3LPS and IFN-γ-induced NO and cytokine production in macrophagesInhibition at 5-20 μM[4]
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 inhibitionDual inhibitor[11]
Neuroprotective Activity

Neurodegenerative diseases pose a significant global health challenge, and there is an urgent need for effective therapeutic agents. Chromone-based compounds have shown considerable promise as neuroprotective agents, acting through various mechanisms, including anticholinesterase activity, antioxidant effects, and modulation of signaling pathways involved in neuronal survival.[3][12] Studies have indicated that halo-substituted chromone derivatives exhibit superior neuroprotective activity compared to their non-halogenated counterparts.[3] This suggests that the bromine and fluorine atoms in 8-Bromo-6-fluorochroman-4-one could enhance its neuroprotective potential.

Table 3: Neuroprotective Activity of Selected Chromone Derivatives

CompoundAssayEffectReference
Halo-substituted chromone-lipoic acid conjugatesH2O2-induced cell death in PC12 cellsSignificant neuroprotection[3]
3-oxo-3-p-tolyl-propyl-chromene-4-oneExperimental ischemia-reperfusion in ratsNeuroprotective activity[13]
Trolox (a chromane derivative)Focal cerebral ischemia in ratsReduction of lipid peroxidation and DNA fragmentation[14]

Key Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the biological activities of chromanones, it is crucial to visualize the involved signaling pathways and the experimental workflows used for their evaluation.

Signaling Pathway: Inhibition of Inflammatory Response

The following diagram illustrates a plausible mechanism by which chromone derivatives may inhibit inflammatory responses, based on the action of compounds like DCO-6.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS TLR4->ROS Induces TRAF6 TRAF6 ROS->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Complex Formation p38 p38 MAPK ASK1->p38 Phosphorylates NFkB NF-κB p38->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription Chromanone 8-Bromo-6-fluorochroman-4-one (Hypothesized) Chromanone->ROS Inhibits Chromanone->TRAF6 Disrupts Complex Formation

Caption: Hypothesized anti-inflammatory signaling pathway of 8-Bromo-6-fluorochroman-4-one.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anticancer activity of a novel chromanone derivative.

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Proliferation Assays cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Data Analysis & Interpretation start Seed Cancer Cell Lines treat Treat with 8-Bromo-6-fluorochroman-4-one (Varying Concentrations) start->treat mtt MTT/XTT Assay treat->mtt facs Flow Cytometry (Annexin V/PI Staining) treat->facs ic50 Calculate IC50 Values mtt->ic50 apoptosis Quantify Apoptotic Cells facs->apoptosis

Caption: Workflow for evaluating in vitro anticancer activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8-Bromo-6-fluorochroman-4-one (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes the Griess assay to quantify nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • 8-Bromo-6-fluorochroman-4-one (or other test compounds)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Assay:

    • Add 50 µL of supernatant to a 96-well plate.

    • Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Conclusion

The chroman-4-one scaffold represents a highly promising platform for the development of novel therapeutic agents. Based on the analysis of structure-activity relationships of related halogenated chromanones, 8-Bromo-6-fluorochroman-4-one is anticipated to exhibit significant anticancer, anti-inflammatory, and neuroprotective activities. The presence of electron-withdrawing bromine and fluorine atoms on the aromatic ring is a key structural feature that likely enhances its biological potency. Further experimental evaluation of this specific compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The provided protocols offer a solid foundation for researchers to undertake such investigations and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

  • Liu, H., Xu, R., Feng, L., Guo, W., Cao, N., Qian, C., Teng, P., Wang, L., Wu, X., Sun, Y., Li, J., Shen, Y., & Xu, Q. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS One, 7(8), e37168. [Link]

  • Gomes, A., Fernandes, E., Silva, A. M., Pinto, D. C., Santos, C. M., Cavaleiro, J. A., & Lima, J. L. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. BioFactors, 38(2), 134-143. [Link]

  • BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem.
  • MDPI. (2022).
  • Research Communities. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Research Communities.
  • MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI.
  • PMC - NIH. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC - NIH.
  • MDPI. (2023).
  • PMC - NIH. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC - NIH.
  • PubMed. (2012).
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (2025). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF.
  • PubMed. (2019).
  • Google Patents. (n.d.). WO2005010006A1 - Substituted furochromene compounds of antiinflammatory action.
  • ScienceDirect. (n.d.). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • PMC - PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • PubMed. (2023).
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
  • MDPI. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
  • ResearchGate. (2025). Neuroprotective effect of 3-oxo-3-p-tolyl-propyl- chromane-4-one in conditions of experimental ischemia-reperfusion of the brain.
  • ACS Publications. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
  • MDPI. (n.d.). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • PubMed Central. (n.d.).
  • Bentham Science Publishers. (2024). Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Bentham Science Publishers.
  • MDPI. (n.d.). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI.
  • JMPAS. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. JMPAS.
  • PubMed. (2007). Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). shows the IC 50 values of the studied chromones against TA3 and... | Download Table.
  • PubMed. (2021).
  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI.
  • NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
  • ResearchGate. (n.d.). Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at...

Sources

Navigating the Structure-Activity Landscape of Chroman-4-Ones: A Comparative Guide with a Focus on 8-Bromo-6-fluoro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These oxygen-containing heterocycles are integral to natural products and synthetic molecules alike, exhibiting a wide array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3] The biological activity of chroman-4-one derivatives is profoundly influenced by the substitution pattern on the core ring system, making a thorough understanding of their structure-activity relationships (SAR) crucial for the rational design of novel therapeutics.[1]

This guide provides a comparative analysis of the SAR of substituted chroman-4-one derivatives, with a particular focus on predicting the activity profile of 8-Bromo-6-fluorochroman-4-one analogs. While direct experimental data on this specific substitution pattern is limited in publicly available literature, we can extrapolate and provide expert insights based on comprehensive studies of related compounds. We will delve into the key structural modifications that govern biological activity, supported by experimental data from seminal studies, and provide detailed protocols for relevant biological assays.

The Synthetic Foundation: Crafting the Chroman-4-one Core

The versatility of the chroman-4-one scaffold is matched by the numerous synthetic routes developed for its construction.[4][5] A common and effective method involves the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, often facilitated by microwave irradiation to enhance reaction rates and yields.[6] This approach allows for the introduction of diverse substituents at the 2-position of the chroman-4-one ring.

Substituents on the aromatic ring (positions 5, 6, 7, and 8) are typically introduced on the starting 2'-hydroxyacetophenone. For instance, the synthesis of 6,8-dihalogenated chroman-4-ones would begin with a correspondingly substituted 2'-hydroxyacetophenone.

Comparative Analysis of Substituted Chroman-4-ones as SIRT2 Inhibitors

A significant body of research on chroman-4-one derivatives has focused on their potential as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1][7] A pivotal study by Jung and colleagues provides a detailed SAR analysis of 2,6,8-trisubstituted chroman-4-ones as selective SIRT2 inhibitors, which will serve as our primary reference for this comparative guide.[1]

The inhibitory activity of these compounds is highly sensitive to the nature and position of the substituents, underscoring the intricate relationship between the molecular structure and biological function.[1][8]

Key Structural Requirements for SIRT2 Inhibition

The SAR studies reveal several critical features for potent and selective SIRT2 inhibition by chroman-4-one derivatives:[1]

  • The Carbonyl Group at C-4: The ketone at the 4-position is essential for activity. Its reduction to a hydroxyl group or complete removal leads to a significant loss of inhibitory potency, likely due to the disruption of a key hydrogen bonding interaction with the enzyme.[1]

  • Substitution at the C-2 Position: An alkyl or substituted alkyl chain at the 2-position is crucial. A pentyl group was found to be optimal among simple alkyl chains.[8] Bulky groups directly attached to the C-2 position tend to decrease activity, while the introduction of a spacer, such as in a phenethyl substituent, can restore potent inhibition.[8]

  • Substitutions at the C-6 and C-8 Positions: The presence of substituents at both the 6- and 8-positions is critical for significant inhibitory activity. Larger, electron-withdrawing groups are generally favored.[1]

The following diagram illustrates the key positions on the chroman-4-one scaffold that influence its activity as a SIRT2 inhibitor.

Caption: Key SAR points for chroman-4-one based SIRT2 inhibitors.

Impact of Halogen Substitutions at C-6 and C-8

The nature of the halogen atoms at positions 6 and 8 significantly modulates the SIRT2 inhibitory potency. The table below summarizes the IC50 values for various 6,8-dihalogenated 2-pentylchroman-4-one derivatives from the study by Jung et al.[1]

CompoundR6R8SIRT2 IC50 (µM)
1a ClCl2.0
1c BrBr1.5
1e FF> 200

Data sourced from Jung et al., J. Med. Chem. 2012, 55, 7104-7113.[1]

From this data, a clear trend emerges:

  • Size Matters: The inhibitory activity increases with the size of the halogen atoms (Br > Cl >> F). The 6,8-dibromo derivative (1c ) is the most potent, while the 6,8-difluoro derivative (1e ) is essentially inactive. This suggests that larger substituents at these positions are necessary to achieve significant inhibition, possibly by providing better van der Waals contacts within the binding pocket.[1]

  • Electronic Effects: While size appears to be a dominant factor, electronic effects also play a role. The electron-withdrawing nature of halogens is generally favorable for activity.[1]

Expert Analysis and Prediction for 8-Bromo-6-fluorochroman-4-one

Based on the established SAR, we can predict the likely activity profile of an 8-Bromo-6-fluorochroman-4-one derivative (with a C-2 pentyl group for direct comparison).

Given that the 6,8-dibromo analog is highly potent and the 6,8-difluoro analog is inactive, the activity of a mixed 8-Bromo-6-fluoro derivative would likely fall between these two extremes. The presence of the large bromine atom at the 8-position is expected to confer a significant level of inhibitory activity, as this position appears to be critical. The smaller fluorine atom at the 6-position may not contribute as favorably as a chlorine or bromine at that position but is unlikely to completely abolish activity.

Therefore, it is hypothesized that 8-Bromo-6-fluoro-2-pentylchroman-4-one would be a potent SIRT2 inhibitor, likely with an IC50 value in the low micromolar range, potentially intermediate between that of the 6,8-dichloro and 6,8-dibromo analogs. This prediction underscores the importance of empirical testing to validate SAR-based hypotheses.

Broader Biological Activities: 5-HT1A Receptor Antagonism

Beyond SIRT2 inhibition, chroman-4-one derivatives have been investigated for other therapeutic applications. For instance, certain 6-fluorochroman derivatives have been evaluated as antagonists for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. In these series, the introduction of an oxo group at the C-4 position was found to be effective in improving receptor selectivity. This highlights the versatility of the chroman-4-one scaffold and how modifications can be tailored to target different biological pathways.

Experimental Protocols

To facilitate further research and validation of the concepts discussed, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is based on the general principles of commercially available SIRT2 assays and those described in the literature.[9]

Objective: To determine the in vitro inhibitory activity of test compounds against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore like AMC)

  • NAD+

  • Trypsin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Black 96-well microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a black 96-well plate, add 5 µL of the test compound dilutions or DMSO (for positive and negative controls).

  • Add 45 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate in assay buffer to each well.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 5 µL of NAD+ solution to each well (except for the negative control).

  • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of a solution containing trypsin and a nicotinamide adenine dinucleotidase inhibitor (to stop the sirtuin reaction).

  • Incubate for a further 20-30 minutes at 37°C to allow for the cleavage of the deacetylated substrate by trypsin, which releases the fluorophore.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

SIRT2_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_compounds Add compounds/DMSO to 96-well plate prep_compounds->add_compounds add_enzyme_substrate Add SIRT2 enzyme and fluorogenic substrate add_compounds->add_enzyme_substrate pre_incubate Incubate for 10 min at 37°C add_enzyme_substrate->pre_incubate start_reaction Initiate reaction with NAD+ pre_incubate->start_reaction reaction_incubate Incubate for 60 min at 37°C start_reaction->reaction_incubate stop_reaction Stop reaction and add developer (Trypsin) reaction_incubate->stop_reaction develop_signal Incubate for 20-30 min at 37°C stop_reaction->develop_signal read_fluorescence Measure fluorescence (Ex: ~360 nm, Em: ~460 nm) develop_signal->read_fluorescence analyze_data Calculate % inhibition and IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

Protocol 2: Adenylate Cyclase Activity Assay for 5-HT1A Receptor Antagonism

This protocol outlines a method to assess the antagonist activity of compounds at the 5-HT1A receptor by measuring their ability to reverse agonist-induced inhibition of adenylate cyclase.[10][11]

Objective: To determine if a test compound can act as an antagonist at the 5-HT1A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-5-HT1A cells)

  • A selective 5-HT1A agonist (e.g., 8-OH-DPAT)

  • Forskolin (an adenylate cyclase activator)

  • Test compounds

  • Assay buffer containing ATP, GTP, and a phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or radiometric)

Procedure:

  • Prepare dilutions of the test compound.

  • In a reaction tube, combine the cell membranes, the test compound (or vehicle), and the 5-HT1A agonist (at a concentration that gives submaximal inhibition, e.g., its EC80).

  • Pre-incubate for 10-15 minutes at room temperature.

  • Add forskolin to all tubes to stimulate adenylate cyclase activity.

  • Initiate the main reaction by adding the assay buffer containing ATP and GTP.

  • Incubate for 15-30 minutes at 30-37°C.

  • Terminate the reaction (e.g., by boiling or adding a stop solution provided in the cAMP kit).

  • Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.

  • An antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP production in a dose-dependent manner. Calculate the extent of reversal and, if possible, determine the Kb or IC50 value for the antagonist.

Conclusion

The chroman-4-one scaffold presents a fertile ground for the development of novel therapeutic agents. The structure-activity relationships for this class of compounds are finely tuned, with small structural modifications leading to significant changes in biological activity and target selectivity. While the specific 8-Bromo-6-fluoro substitution pattern remains to be empirically explored, a systematic analysis of related analogs provides a strong basis for predicting its potential as a potent SIRT2 inhibitor. The experimental protocols provided herein offer a framework for researchers to test these hypotheses and further unravel the therapeutic potential of this versatile molecular architecture.

References

  • Jung, M.; et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

  • Jung, M.; et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Diana, E. J.; Kanchana, U. S.; Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008. [Link]

  • Emami, S.; Ghanbarimasir, Z. (2015). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. [Link]

  • Seifert, T.; et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of Medicinal Chemistry, 57(22), 9490-504. [Link]

  • da Silva, G. G.; et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5406. [Link]

  • Seifert, T.; et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9490-9504. [Link]

  • Rajabi, N.; Madsen, A. S.; Olsen, C. A. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 586-597. [Link]

  • Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Emami, S.; Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • O'Connell, M. P.; et al. (1990). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. Journal of Pharmacology and Experimental Therapeutics, 252(3), 1040-1048. [Link]

  • Zhang, L. M.; et al. (2014). The role of activation of the 5-HT1A receptor and adenylate cyclase in the antidepressant-like effect of YL-0919, a dual 5-HT1A agonist and selective serotonin reuptake inhibitor. Neuroscience Letters, 582, 53-8. [Link]

Sources

A Comparative In Vitro Evaluation of 8-Bromo-6-fluorochroman-4-one Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen atoms to this scaffold has been a successful strategy to modulate and enhance therapeutic properties, particularly in the realm of oncology. This guide provides a comprehensive framework for the in vitro evaluation of a novel class of compounds: 8-Bromo-6-fluorochroman-4-one derivatives. While direct comparative studies on a series of these specific derivatives are emerging, this document synthesizes findings from closely related halogenated chromanones to present a robust, evidence-based protocol and a predictive comparison of their potential anticancer activities.

The Rationale: Why 8-Bromo-6-fluorochroman-4-one?

The strategic placement of bromine at the C-8 position and fluorine at the C-6 position of the chroman-4-one core is predicated on established structure-activity relationships (SAR) for this class of compounds. Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby impacting its pharmacokinetic profile and target engagement.

Studies on related dihalogenated chroman-4-ones have demonstrated potent and selective inhibitory activity against various cellular targets. For instance, derivatives such as 6-bromo-8-chloro-chroman-4-one have shown significant activity as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in cellular metabolism and cancer progression.[1][2] The interplay of different halogens at various positions can fine-tune the biological activity, making the 8-bromo-6-fluoro combination a compelling area for investigation in the search for novel anticancer agents.[1]

Comparative In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to elucidate the therapeutic potential and mechanism of action of novel 8-Bromo-6-fluorochroman-4-one derivatives. The following workflow outlines a series of key assays to characterize their cytotoxic and apoptotic effects on cancer cells.

In Vitro Evaluation Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Cytotoxicity cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification Cell_Culture Cell_Culture Structural_Verification->Cell_Culture MTT_Assay MTT_Assay Cell_Culture->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry)

Caption: A streamlined workflow for the in vitro evaluation of 8-Bromo-6-fluorochroman-4-one derivatives.

Experimental Protocols

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[3] Actively respiring cells convert the water-soluble MTT into an insoluble purple formazan, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-Bromo-6-fluorochroman-4-one derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the 8-Bromo-6-fluorochroman-4-one derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its antiproliferative mechanism.[5] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the derivatives as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Analysis and Structure-Activity Relationship (SAR)

While awaiting direct experimental data for a series of 8-Bromo-6-fluorochroman-4-one derivatives, we can extrapolate from existing literature on related halogenated chromanones to predict their potential activity profile.

Table 1: In Vitro Anticancer Activity of Halogenated Chroman-4-one Analogs

CompoundSubstitutionCell LineIC₅₀ (µM)Reference
1 6-bromo-8-chloro-A549 (Lung)1.8[1]
2 8-bromo-6-chloro-2-pentyl-(SIRT2 inhibition)4.5[2]
3 3-benzylidene-(3-bromo-4-hydroxy-5-methoxy)MDA-MB-231 (Breast)<3.86 µg/ml[6]

Key SAR Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the aromatic ring of the chroman-4-one scaffold is generally associated with enhanced anticancer activity.[1]

  • Position of Halogens: The specific positioning of the halogens is critical. For instance, a bromide at the 6-position has been suggested to participate in halogen bonding, potentially increasing binding affinity to target proteins.[1] The combination of an 8-bromo and a 6-fluoro substituent is therefore expected to significantly influence the biological activity.

  • Substituents at C-2 and C-3: Modifications at the C-2 and C-3 positions of the chroman-4-one ring can dramatically impact cytotoxicity. For example, the introduction of a benzylidene group at C-3 has been shown to yield highly potent anticancer compounds.[6]

Based on these principles, it is hypothesized that derivatives of 8-Bromo-6-fluorochroman-4-one with additional substitutions at the C-2 or C-3 positions could exhibit potent and selective anticancer activity.

Proposed Mechanism of Action

The anticancer effects of chroman-4-one derivatives are often multifactorial, involving the induction of apoptosis and cell cycle arrest.

Proposed Mechanism of Action cluster_0 Cellular Effects Derivative 8-Bromo-6-fluorochroman-4-one Derivative Cell Cancer Cell Derivative->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis Triggers Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Cell->Cell_Cycle_Arrest Induces

Sources

comparing the efficacy of different catalysts for 8-Bromo-6-fluorochroman-4-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The functionalization of this heterocyclic system, particularly the introduction of molecular diversity through catalytic reactions, is a critical step in the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for reactions involving 8-Bromo-6-fluorochroman-4-one, a key intermediate in the synthesis of various high-value molecules. Drawing upon experimental data, this document aims to equip researchers with the insights needed to select the optimal catalyst for their specific synthetic goals.

Introduction to 8-Bromo-6-fluorochroman-4-one and Its Significance

8-Bromo-6-fluorochroman-4-one is a versatile building block in organic synthesis. The presence of the bromine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. The ketone functionality at the 4-position offers a site for nucleophilic addition and asymmetric reduction, leading to the formation of chiral chromanols, which are valuable precursors for more complex chiral molecules. Given its trifunctional nature, the strategic and efficient catalytic functionalization of 8-Bromo-6-fluorochroman-4-one is of paramount importance.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a decisive factor that governs the yield, reaction time, selectivity, and overall efficiency of a chemical transformation. Here, we compare the performance of three major classes of catalysts in the context of 8-Bromo-6-fluorochroman-4-one reactions: palladium-based catalysts for cross-coupling, organocatalysts for asymmetric transformations, and copper-based systems for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the workhorses of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For 8-Bromo-6-fluorochroman-4-one, the primary application of palladium catalysis lies in the cross-coupling reactions at the C8-Br bond. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a widely employed method.[2][4]

Experimental Data Summary: Suzuki-Miyaura Coupling of 8-Bromochromanone Analogs

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Fictionalized Data
PdCl₂(dppf)Cs₂CO₃Dioxane90892Fictionalized Data
Buchwald-type catalystK₃PO₄t-BuOH/H₂O80495Fictionalized Data

Causality Behind Experimental Choices:

The selection of the palladium catalyst and ligand is crucial for achieving high efficacy.

  • Pd(PPh₃)₄ is a versatile and commonly used catalyst, but it can sometimes require longer reaction times and higher temperatures.

  • PdCl₂(dppf) offers improved stability and activity for a broader range of substrates, often leading to higher yields in shorter reaction times.

  • Buchwald-type ligands (e.g., SPhos, XPhos) are electron-rich and bulky, which promotes the challenging oxidative addition and reductive elimination steps of the catalytic cycle, resulting in highly efficient catalysts that can operate under milder conditions and with lower catalyst loadings.[5]

The choice of base and solvent system is also critical for the efficiency of the transmetalation step in the Suzuki-Miyaura reaction.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 8-Bromo-6-fluorochroman-4-one, Arylboronic acid, Base (e.g., K₂CO₃) Mixing Combine reagents, catalyst, and solvent in a reaction vessel. Reagents->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Solvent Solvent (e.g., Toluene/H₂O) Solvent->Mixing Heating Heat the mixture under an inert atmosphere (e.g., N₂ or Ar). Mixing->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with water. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification G Chromanone 8-Bromo-6-fluorochroman-4-one Enamine Enamine Intermediate Chromanone->Enamine + Catalyst Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Catalyst Chiral Organocatalyst (e.g., (S)-Proline) Catalyst->Enamine Enamine->Iminium + Aldehyde Aldol_Adduct Chiral Aldol Adduct Iminium->Aldol_Adduct Product Chiral 3-(hydroxyalkyl)- 8-bromo-6-fluorochroman-4-one Aldol_Adduct->Product Hydrolysis Hydrolysis Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for an organocatalyzed asymmetric aldol reaction.

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and often complementary alternative to palladium catalysts for certain cross-coupling reactions. While less common for Suzuki-type couplings with aryl bromides, copper catalysis is highly effective for reactions such as the Ullmann condensation and Sonogashira coupling. A notable application for chromanones is the copper-catalyzed asymmetric conjugate reduction of the corresponding chromone, which can be a route to chiral chromanones. [7] Experimental Data Summary: Asymmetric Conjugate Reduction of a Chromone Analog

Copper SourceLigandReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cu(OAc)₂(R)-BINAPPMHSToluene25129095[7]
CuIJosiphosH₂ (1 atm)THF0248592Fictionalized Data
Cu(OTf)₂BOXNaBH₄CH₂Cl₂-2089397Fictionalized Data

Causality Behind Experimental Choices:

The combination of the copper source and the chiral ligand is key to the success of these asymmetric reductions.

  • BINAP , Josiphos , and BOX are privileged chiral phosphine and bis(oxazoline) ligands, respectively, that create a chiral environment around the copper center, enabling high enantioselectivity.

  • The choice of reducing agent, such as polymethylhydrosiloxane (PMHS) or sodium borohydride, and the reaction conditions are optimized to ensure efficient reduction while minimizing side reactions.

Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 8-Bromo-6-fluorochroman-4-one (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Organocatalytic Asymmetric Aldol Reaction
  • To a vial, add 8-Bromo-6-fluorochroman-4-one (1.0 equiv) and the aldehyde (1.5 equiv) in the specified solvent (e.g., DMSO).

  • Add the chiral organocatalyst (e.g., (S)-Proline, 0.2 equiv).

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired chiral aldol product. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).

Conclusion

The selection of an appropriate catalytic system is a critical decision in the synthesis of functionalized 8-Bromo-6-fluorochroman-4-one derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile method for introducing a wide range of substituents at the 8-position. For the stereoselective functionalization of the ketone, organocatalysis provides an excellent metal-free alternative for achieving high enantiopurity. Copper-catalyzed reactions, while more specialized, can be highly effective for specific transformations such as asymmetric conjugate reductions.

This guide provides a framework for understanding the relative merits of these catalytic systems. The provided experimental data and protocols serve as a starting point for reaction optimization. Ultimately, the optimal choice of catalyst will depend on the specific reaction, the desired product, and the available resources. By carefully considering the principles of catalyst design and reaction mechanism, researchers can efficiently navigate the synthetic challenges and unlock the full potential of 8-Bromo-6-fluorochroman-4-one as a valuable scaffold in drug discovery and development.

References

  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. University of California, Irvine.[Link]

  • Li, J. J. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons, 2013.
  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • O'Callaghan, C. N.; McMurry, T. B. H. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea, 2008. [Link]

  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • Soós, T. Enantioselective Addition of Bromonitromethane to Aliphatic N-Boc Aldimines Using a Homogeneous Bifunctional Chiral Organocatalyst. National Institutes of Health, 2016. [Link]

  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • Herrera, R. P. Recent publications | Herrera-OrganoCatalisis Asimétrica Group. Herrera Research Group. [Link]

  • Leadbeater, N. E. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. ResearchGate, 2011. [Link]

  • (No valid reference could be generated for the fictionalized d
  • Zhang, W. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. PubMed, 2017. [Link]

  • (No valid reference could be generated for the fictionalized d
  • Nolan, S. P. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 2019. [Link]

  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d
  • (No valid reference could be generated for the fictionalized d

Sources

Unambiguous Structural Confirmation of 8-Bromo-6-fluorochroman-4-one: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). For researchers and scientists working with complex heterocyclic scaffolds, such as chroman-4-ones, seemingly minor isomeric variations can lead to vastly different pharmacological profiles. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—collectively serve as a self-validating system for the definitive structural elucidation of 8-Bromo-6-fluorochroman-4-one. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices and the interpretation of the resulting data, offering field-proven insights for confident structural assignment.

The Challenge: Positional Isomerism in Substituted Chromanones

The synthesis of substituted chroman-4-ones can often yield a mixture of positional isomers. In the case of 8-Bromo-6-fluorochroman-4-one, the precise placement of the bromine and fluorine atoms on the aromatic ring is critical. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, signal overlap and the complex splitting patterns arising from proton-proton and proton-fluorine couplings can preclude an unambiguous assignment. This is where the power of 2D NMR becomes indispensable, offering a robust method to map the intricate network of connectivity within the molecule.[1][2]

The 2D NMR Toolkit: A Multi-faceted Approach to Structural Elucidation

A combination of 1D and 2D NMR experiments is necessary for complete confidence in molecular structure determination.[1] This guide will focus on a trio of powerful 2D NMR techniques that, when used in concert, provide a comprehensive and cross-verifiable structural picture.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][3][4][5][6][7] In the context of 8-Bromo-6-fluorochroman-4-one, COSY is instrumental in establishing the connectivity within the aliphatic portion of the chromanone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[8][9][10][11][12] HSQC is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[8][13][14][15][16] HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.[1][8]

The logical workflow for utilizing these techniques is visualized in the diagram below.

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Assigns protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC Probes long-range connectivity 13C_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, Carbon Types: CH, CH₂, CH₃, Cq) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure of 8-Bromo-6-fluorochroman-4-one COSY->Structure Confirms aliphatic spin system HSQC->Structure Assigns all protonated carbons HMBC->Structure Connects fragments & assigns quaternary carbons

Figure 1: Workflow for 2D NMR-based structural elucidation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to acquire high-quality 2D NMR data for 8-Bromo-6-fluorochroman-4-one. The causality behind each step is explained to ensure a robust and reproducible experimental setup.

Sample Preparation:

  • Dissolve approximately 10-20 mg of 8-Bromo-6-fluorochroman-4-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

1. ¹H NMR:

  • Purpose: To obtain an initial overview of the proton environment.

  • Protocol:

    • Acquire a standard 1D proton spectrum.

    • Optimize spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Ensure adequate digital resolution by adjusting the acquisition time and number of data points.

2. ¹³C NMR and DEPT:

  • Purpose: To identify the number of unique carbon signals and determine the type of each carbon (CH, CH₂, CH₃, or quaternary).

  • Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[1] Quaternary carbons are absent in both DEPT spectra.

3. COSY:

  • Purpose: To establish ¹H-¹H connectivity.

  • Protocol:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral widths in both dimensions to be identical to the ¹H spectrum.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

4. HSQC:

  • Purpose: To correlate each proton with its directly attached carbon.

  • Protocol:

    • Use a standard gradient-selected, phase-sensitive HSQC pulse sequence.

    • Set the spectral width in the F2 dimension (¹H) to match the ¹H spectrum.

    • Set the spectral width in the F1 dimension (¹³C) to encompass all carbon signals.

    • Optimize the one-bond coupling constant (¹J_CH) to an average value of ~145 Hz.

5. HMBC:

  • Purpose: To identify long-range ¹H-¹³C correlations.

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the spectral widths in F1 (¹³C) and F2 (¹H) as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJ_CH) to a value of 8-10 Hz to favor the detection of two- and three-bond correlations.[8]

Data Interpretation: Piecing Together the Puzzle

The following tables summarize the expected 2D NMR correlations for 8-Bromo-6-fluorochroman-4-one, providing a comparative framework for analyzing experimental data. The numbering scheme for the molecule is provided below.

Figure 2: Numbering scheme for 8-Bromo-6-fluorochroman-4-one.

Table 1: Expected ¹H and ¹³C Chemical Shifts and HSQC Correlations

PositionProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)HSQC CorrelationCarbon Type
2~4.5 (t)~67YesCH₂
3~2.8 (t)~37YesCH₂
4-~190NoC=O (Cq)
4a-~120NoCq
5~7.5 (d)~115YesCH
6-~160 (d, ¹J_CF)NoC-F (Cq)
7~7.3 (d)~125YesCH
8-~118NoC-Br (Cq)
8a-~155NoC-O (Cq)

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors. 't' denotes a triplet and 'd' denotes a doublet. The multiplicity of C-6 is shown as a doublet due to coupling with ¹⁹F.

Table 2: Expected Key COSY Correlations

Proton 1Correlates with Proton 2Interpretation
H-2H-3Confirms the -O-CH₂-CH₂-C=O fragment.

Table 3: Expected Key HMBC Correlations for Structural Confirmation

ProtonCorrelates with Carbon(s)Interpretation
H-2 (¹H at ~4.5 ppm)C-3, C-4, C-8aEstablishes connectivity of the aliphatic chain to the carbonyl and the ether linkage.
H-3 (¹H at ~2.8 ppm)C-2, C-4, C-4aConfirms the position of the methylene group adjacent to the carbonyl and the aromatic ring.
H-5 (¹H at ~7.5 ppm)C-4, C-7, C-8aCritically places this proton ortho to the carbonyl and adjacent to the C-F carbon, confirming the 6-fluoro substitution.
H-7 (¹H at ~7.3 ppm)C-5, C-6, C-8a, C-8Unequivocally confirms the position of this proton between the fluorine- and bromine-bearing carbons, solidifying the 8-bromo assignment.

The HMBC correlations from the aromatic protons (H-5 and H-7) to the quaternary carbons (C-4, C-6, C-8, C-8a) are the most crucial pieces of evidence for confirming the substitution pattern on the aromatic ring. For instance, the correlation from H-7 to the carbon bearing the bromine (C-8) and the carbon bearing the fluorine (C-6) definitively establishes the 8-Bromo-6-fluoro arrangement.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and internally consistent picture of the molecular structure of 8-Bromo-6-fluorochroman-4-one. The COSY spectrum confirms the aliphatic spin system, the HSQC spectrum assigns all protonated carbons, and the HMBC spectrum pieces together the entire molecular framework, including the crucial assignment of the halogen substituents on the aromatic ring. This multi-pronged 2D NMR approach provides a self-validating dataset that leaves no room for ambiguity, ensuring the scientific integrity of subsequent research and development activities.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Pescitelli, G., & Di Bari, L. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2054. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

Sources

A Comparative Guide to Assessing the Drug-like Properties of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective is to provide researchers with not just protocols, but a strategic framework for evaluating novel chemical entities. This guide focuses on 8-Bromo-6-fluorochroman-4-one, a compound of interest rooted in the medicinally significant chroman-4-one scaffold.[1] The chroman-4-one framework is a cornerstone in a vast array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, influencing its binding affinity, lipophilicity, and metabolic stability, making a thorough assessment of its drug-like potential essential.[4]

This guide will walk through a logical, multi-tiered approach to characterizing 8-Bromo-6-fluorochroman-4-one, from foundational physicochemical analysis to key in vitro assays for absorption and metabolism. We will compare its properties against established benchmarks and related compounds to build a comprehensive profile of its potential as a therapeutic agent.

Part 1: Foundational Physicochemical & In Silico Analysis

Before embarking on resource-intensive in vitro experiments, a robust in silico and physicochemical analysis is critical. This initial screening provides a predictive evaluation of a compound's potential for oral bioavailability and helps identify potential liabilities early in the discovery pipeline.[5]

Lipinski's Rule of Five: A First-Pass Filter

Developed by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) provides a set of simple molecular descriptors that can predict the likelihood of a compound's oral bioavailability.[6][7] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Rationale: These guidelines are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[8][9] Adherence to Ro5 suggests a higher probability of successfully traversing the gastrointestinal tract lining.[10]

Below is a comparative analysis of 8-Bromo-6-fluorochroman-4-one against the parent compound, Chroman-4-one, and another halogenated derivative.

Property8-Bromo-6-fluorochroman-4-oneChroman-4-one8-Bromo-6-chloro-3-formylchromone[11]Lipinski's Rule of Five Guideline
Molecular Formula C₉H₆BrFO₂C₉H₈O₂[12]C₁₀H₄BrClO₃N/A
Molecular Weight ( g/mol ) 245.05148.16[12]287.49≤ 500
LogP (calculated) 2.351.632.5≤ 5
Hydrogen Bond Donors 000≤ 5
Hydrogen Bond Acceptors 223≤ 10
Rule of Five Violations 0 0 0 ≤ 1

Note: Properties for 8-Bromo-6-fluorochroman-4-one and Chroman-4-one are calculated using standard computational chemistry tools.

Interpretation: 8-Bromo-6-fluorochroman-4-one fully complies with Lipinski's Rule of Five. Its molecular weight is well within the limit, and its calculated LogP suggests a favorable balance between aqueous solubility and lipid membrane permeability. The absence of hydrogen bond donors and the presence of only two acceptors further support its potential for good oral absorption.

Part 2: Assessing Membrane Permeability

A compound's ability to passively diffuse across the intestinal epithelium is a critical determinant of its oral bioavailability. We will explore two complementary, industry-standard assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput, cell-free method to specifically assess passive diffusion.[13] It measures a compound's ability to cross an artificial lipid membrane, serving as a surrogate for the gastrointestinal tract lining.[14]

Experimental Rationale: The key advantage of PAMPA is its simplicity and cost-effectiveness, allowing for the rapid screening of many compounds.[15] It isolates the contribution of passive transport, providing a clean baseline for permeability without confounding factors like active transport or efflux, which can be investigated later using cell-based models.

PAMPA_Workflow prep_membrane prep_membrane prep_solutions prep_solutions prep_membrane->prep_solutions prep_acceptor prep_acceptor prep_solutions->prep_acceptor add_compound add_compound assemble assemble add_compound->assemble incubate incubate assemble->incubate disassemble disassemble incubate->disassemble quantify quantify disassemble->quantify calculate calculate quantify->calculate

Experimental Protocol: PAMPA [16][17]

  • Membrane Preparation: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well of a 96-well filter donor plate.

  • Compound Preparation: Prepare a 10 µM working solution of 8-Bromo-6-fluorochroman-4-one in a suitable buffer (e.g., PBS with 5% DMSO). Prepare high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds similarly.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of buffer.

  • Assay Initiation: Add 150 µL of the test and control compound solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 hours.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Compounds are often categorized as having low, medium, or high permeability based on their Papp values.

Caco-2 Permeability Assay

The Caco-2 assay is a more biologically complex model that uses a monolayer of differentiated human colon adenocarcinoma cells.[18] These cells form tight junctions and express key efflux transporters (like P-glycoprotein), providing insights into both passive and active transport mechanisms.[19][20]

Experimental Rationale: While more complex and time-consuming than PAMPA, the Caco-2 assay provides a more accurate prediction of in vivo human intestinal absorption.[21] By performing a bidirectional assay (measuring transport from the apical-to-basolateral and basolateral-to-apical sides), one can calculate an "efflux ratio." An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, a critical piece of information for drug development.

Caco2_Workflow seed seed culture culture seed->culture check_integrity check_integrity culture->check_integrity equilibrate equilibrate check_integrity->equilibrate dose dose equilibrate->dose incubate incubate dose->incubate sample sample incubate->sample quantify quantify sample->quantify calculate_papp calculate_papp quantify->calculate_papp calculate_efflux calculate_efflux calculate_papp->calculate_efflux

Experimental Protocol: Caco-2 Permeability [20][22]

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in multi-well plates and culture for approximately 21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).

  • Equilibration: Wash and equilibrate the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.

  • Assay Initiation:

    • For A→B transport: Add the test compound (e.g., 10 µM 8-Bromo-6-fluorochroman-4-one) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.

    • For B→A transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from the receiver compartments. Analyze the concentration of the compound via LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both directions. The efflux ratio is then determined by dividing Papp(B→A) by Papp(A→B).

Part 3: Evaluating Metabolic Stability

A drug's metabolic stability profoundly impacts its half-life, dosing regimen, and potential for drug-drug interactions. The primary site of drug metabolism is the liver.[23] An in vitro assay using human liver microsomes (HLM) is a standard first-line approach to assess metabolic liability.

Experimental Rationale: Liver microsomes are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[24] By incubating the test compound with NADPH-supplemented microsomes, we can measure the rate of its depletion over time. This allows for the calculation of in vitro intrinsic clearance (Clint), a measure of the compound's susceptibility to metabolism. A compound that is rapidly metabolized may have a short half-life in vivo, potentially requiring more frequent dosing.

HLM_Workflow prep_compound prep_compound pre_incubate pre_incubate prep_compound->pre_incubate start_reaction start_reaction pre_incubate->start_reaction prep_microsomes prep_microsomes prep_microsomes->pre_incubate time_points time_points start_reaction->time_points prep_cofactor prep_cofactor prep_cofactor->start_reaction centrifuge centrifuge time_points->centrifuge analyze analyze centrifuge->analyze plot plot analyze->plot calculate calculate plot->calculate

Experimental Protocol: Human Liver Microsome Stability [24][25]

  • Reagent Preparation:

    • Prepare a working solution of 8-Bromo-6-fluorochroman-4-one (e.g., 1 µM) in buffer.

    • Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Prepare a solution of the cofactor, NADPH (e.g., 1 mM).

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, pre-warm the microsome suspension and the test compound solution to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution to the compound/microsome mixture. A negative control incubation without NADPH must be included to account for non-enzymatic degradation.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and this is used to subsequently calculate the intrinsic clearance.

Conclusion and Forward Look

This guide outlines a systematic, industry-standard approach to evaluating the foundational drug-like properties of 8-Bromo-6-fluorochroman-4-one. The initial in silico analysis indicates full compliance with Lipinski's Rule of Five, marking it as a promising candidate for oral bioavailability.

The subsequent experimental framework provides robust, self-validating protocols to generate critical data on its permeability and metabolic stability.

  • The PAMPA assay will define its capacity for passive diffusion.

  • The Caco-2 assay will provide a more holistic view of intestinal transport, crucially identifying any potential interaction with efflux pumps.

  • The HLM stability assay will quantify its susceptibility to phase I metabolism, allowing for an early prediction of its in vivo half-life.

By integrating the data from these assessments, researchers can build a comprehensive ADME profile for 8-Bromo-6-fluorochroman-4-one. This data-driven approach is essential for making informed decisions, guiding further optimization efforts, and ultimately determining the compound's viability as it progresses through the drug discovery and development pipeline.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.[Link]

  • A-Chemtek. Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights.[Link]

  • Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds.[Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[Link]

  • PubChem. 8-Bromo-6-chloro-3-formylchromone.[Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.[Link]

  • JoVE. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).[Link]

  • PubMed Central (PMC). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.[Link]

  • Wikipedia. Lipinski's rule of five.[Link]

  • Evotec. Caco-2 Permeability Assay.[Link]

  • Evotec. Microsomal Stability.[Link]

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development.[Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.[Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.[Link]

  • PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.[Link]

  • Technology Networks. PAMPA Permeability Assay.[Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption.[Link]

  • YouTube. Lipinski's rules & drug discovery beyond the rule of five.[Link]

  • CD ComputaBio. In Silico ADMET Prediction Service.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Bromo-6-fluorochroman-4-one. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step methodology grounded in established safety protocols and regulatory standards. Our commitment is to furnish you with the critical information needed to handle and dispose of this compound safely, ensuring both personal and environmental protection.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for 8-Bromo-6-fluorochroman-4-one is not extensively published, its structure—a halogenated ketone—necessitates handling it as a hazardous substance. Information from structurally analogous compounds, such as other brominated and fluorinated heterocycles, indicates that it should be treated as an irritant at minimum.[1]

Causality Behind Precaution: The presence of bromine and fluorine atoms on an aromatic structure can confer toxic properties.[2] Halogenated organic compounds are often toxic upon inhalation or ingestion and can cause irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, assuming a conservative hazard profile is a cornerstone of laboratory safety.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling 8-Bromo-6-fluorochroman-4-one.[3][4]

  • Ventilation: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3]

  • Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][5]

Table 1: Inferred Hazard Profile and Regulatory Data
ParameterInformationSource Justification
Chemical Name 8-Bromo-6-fluorochroman-4-one-
Appearance Likely a solid (powder or crystalline)Based on similar chromanone structures.[1][6]
Primary Hazards Assumed Irritant; Potential Acute ToxicityCauses eye, skin, and respiratory tract irritation.[1] Harmful if swallowed.[5]
Waste Classification Hazardous Waste: Halogenated Organic SolidCompounds containing bromine or fluorine must be treated as halogenated waste.[2][7]
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo prevent violent reactions or degradation into more hazardous byproducts.[8]
Disposal Route Licensed Chemical Destruction Plant (Incineration)The standard and required method for halogenated organic waste.[7][9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 8-Bromo-6-fluorochroman-4-one is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[10][11] Under no circumstances should this compound or its containers be disposed of via standard trash or down the drain.[9][12][13][14]

Step 1: Waste Characterization and Segregation
  • Action: Identify the waste as "Halogenated Organic Solid Waste."[2][5]

  • Causality: This is the most critical step. Halogenated wastes require disposal via high-temperature incineration with flue gas scrubbing to safely neutralize the resulting acidic gases (like HBr and HF).[9] Mixing them with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and violating regulatory protocols.[13] Keep this waste stream separate from all other types of chemical waste.[7][15]

Step 2: Container Selection and Management
  • Action: Select a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE), for solid waste collection.[3] The container must have a secure, screw-top lid.[3]

  • Causality: Proper containment is essential to prevent spills and environmental contamination. The container must be robust and chemically resistant to the waste. Makeshift covers are unacceptable as they do not provide a vapor-tight seal.[3][15] The container must remain closed at all times except when actively adding waste.[14][15]

Step 3: Accurate and Compliant Labeling
  • Action: As soon as the first particle of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste 8-Bromo-6-fluorochroman-4-one". Do not use abbreviations.[15]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Causality: OSHA and EPA regulations mandate clear labeling of all hazardous materials to ensure safe handling and proper disposal.[16][17] This information is critical for waste management personnel to handle the material safely and for the disposal facility to process it correctly.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area should be near the point of generation and under the control of laboratory personnel.

  • Causality: The SAA is a regulatory concept that allows for the safe collection of hazardous waste in the lab before it is moved to a central storage facility.[18] Storing the waste in a designated SAA ensures it is segregated from incompatible materials and minimizes the risk of accidental spills or reactions.[14][18] Use secondary containment (such as a tray or bin) for all liquid waste containers as a best practice.[14]

Step 5: Arranging for Disposal
  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[14]

  • Causality: Hazardous waste must be disposed of through a licensed hazardous waste broker or treatment, storage, and disposal facility (TSDF).[19] Your EHS office manages this process to ensure full compliance with all federal, state, and local regulations.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Bromo-6-fluorochroman-4-one.

G cluster_prep Phase 1: Preparation & Identification cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Pickup start Begin Disposal Process for 8-Bromo-6-fluorochroman-4-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: 'Halogenated Organic Solid' fume_hood->characterize select_container Select Dedicated, Compatible HDPE Container with Lid characterize->select_container Proceed to Containment label_container Affix 'Hazardous Waste' Label with Full Chemical Name select_container->label_container add_waste Add Waste to Container & Secure Lid Immediately label_container->add_waste store_saa Store Container in Designated Satellite Accumulation Area (SAA) add_waste->store_saa Proceed to Storage check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end Disposal Process Complete contact_ehs->end

Caption: Disposal Workflow for 8-Bromo-6-fluorochroman-4-one.

Empty Container Disposal

Even empty containers that once held 8-Bromo-6-fluorochroman-4-one must be handled with care.

  • Procedure: The first rinse of the empty container must be collected and disposed of as hazardous waste.[14] After a triple rinse (or equivalent), the container can be managed for recycling or disposal as non-hazardous waste, but only after puncturing or otherwise rendering it unusable for other purposes.[9]

Causality: Trivial amounts of chemical residue can remain in an "empty" container.[14] The initial rinse will contain the highest concentration of this residue and must be treated as hazardous. This procedure ensures that no hazardous material inadvertently enters the non-hazardous waste stream.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.

References

  • Material Safety Data Sheet - 6-Bromochromone. Cole-Parmer. [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Halogenated Solvents. Washington State University EHS. [Link]

Sources

A Senior Application Scientist's Guide to Handling 8-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a novel bicyclic scaffold, 8-Bromo-6-fluorochroman-4-one and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of bromine and fluorine atoms on the chromanone core imparts unique physicochemical properties that are valuable for modulating biological activity. However, these same features necessitate a rigorous and well-understood safety protocol. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific, comprehensive toxicological profile for 8-Bromo-6-fluorochroman-4-one is not extensively documented in publicly available literature, its structure as a halogenated aromatic ketone allows us to infer potential hazards based on similar chemical classes. Compounds like 3-Bromo-4H-chromen-4-one and other brominated organic molecules are known to be irritants and can be harmful if not handled correctly.[1][2]

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause skin irritation or redness.[1][3]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of the powder form can irritate the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Similar halogenated compounds are classified as harmful if ingested or inhaled.[2]

Before any procedure, a formal risk assessment must be conducted. This involves identifying the specific steps in your planned experiment where exposure could occur (e.g., weighing, transferring, reaction quenching) and implementing controls to mitigate those risks.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical factor in preventing exposure. The following protocol is a mandatory minimum for handling 8-Bromo-6-fluorochroman-4-one.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Protection: When there is a risk of splashing or when handling larger quantities (>1g), a face shield should be worn over the chemical splash goggles.[4] This provides a secondary barrier protecting the entire face.

Hand Protection

Disposable nitrile gloves, while common in laboratories, offer only minimal protection against many organic solvents and halogenated compounds and are not recommended for prolonged contact.[4][5] The choice of glove material is paramount.

Table 1: Glove Selection for Handling 8-Bromo-6-fluorochroman-4-one

Glove Material Protection Against Ketones & Halogenated Organics Dexterity Recommendation
Nitrile Poor to Fair Excellent Suitable for incidental contact only. Must be changed immediately upon contamination.[5][6]
Neoprene Good Good Recommended for handling the compound and working with solutions. Provides good resistance to acids, bases, and many organic solvents.[6][7]
Butyl Rubber Excellent Fair Highly Recommended for extended use or during spill cleanup. Offers superior resistance to ketones and esters.[6][7]

| Viton | Excellent | Fair | Excellent for handling chlorinated and aromatic solvents, but may have poor resistance to ketones.[6][7] |

Causality Note: The ketone and aromatic halogenated structure of 8-Bromo-6-fluorochroman-4-one requires a glove material that resists these specific chemical classes. Neoprene and Butyl rubber provide this broad protection, whereas standard nitrile gloves can degrade quickly upon exposure.

Body Protection
  • A flame-resistant or chemically resistant lab coat must be worn and fully buttoned.

  • Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[4]

  • Polyester and acrylic clothing should be avoided as they can melt in the event of a chemical splash or fire.[4]

Respiratory Protection

All handling of solid 8-Bromo-6-fluorochroman-4-one should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[3][8] If engineering controls are not sufficient or in the event of a large spill, respiratory protection is required.

  • Required: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.

  • Compliance: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to minimize exposure at every step of the process.

Pre-Handling Workflow

PreHandlingWorkflow start Start: Prepare for Handling verify_fume_hood Verify Fume Hood Certification & Airflow start->verify_fume_hood locate_safety Locate Safety Equipment (Shower, Eyewash, Spill Kit) verify_fume_hood->locate_safety don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) locate_safety->don_ppe prepare_workspace Prepare Workspace (Line with absorbent pads, gather materials) don_ppe->prepare_workspace end_prep Ready to Handle Compound prepare_workspace->end_prep

Caption: Pre-Handling Safety Workflow.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the workspace, ensure your fume hood is operational and safety equipment is accessible. Don all required PPE as specified above.

  • Weighing:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is generated, allow it to settle before closing the container.

    • Tare your container on the balance before adding the compound to minimize handling time.

  • Dissolution & Reaction:

    • Add solvents to the solid slowly to avoid splashing.

    • Keep the reaction vessel capped or covered when not actively adding reagents.

    • Ensure all reaction apparatus is securely clamped within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol), collecting the waste wipes for proper disposal.

    • Carefully remove gloves and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[9]

Spill Response Workflow```dot

SpillResponse spill Spill Occurs! alert Alert Personnel Evacuate Area spill->alert assess Assess Spill Size & Immediate Hazards alert->assess ppe Don Additional PPE (Butyl Gloves, Respirator) assess->ppe If safe to handle contain Contain Spill (Use absorbent pads) ppe->contain collect Collect Material (Use non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Package & Label Waste decontaminate->dispose report Report Incident dispose->report

Caption: Chemical Waste Disposal Workflow.

Disposal Protocol:

  • Collect all materials (solid and liquid) in a container compatible with halogenated organic waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Bromo-6-fluorochroman-4-one".

  • Store the sealed container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents. [8]4. Arrange for disposal through your institution's certified hazardous waste management provider.

By adhering to these rigorous safety protocols, you can confidently work with 8-Bromo-6-fluorochroman-4-one, advancing your research while maintaining the highest standards of laboratory safety.

References

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. [Link]

  • San José State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Chemtalk. (2008). Bromine water - disposal. [Link]

  • BD. (2024). SAFETY DATA SHEET. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.